molecular formula C5H8O2 B3426356 3-Pentenoic acid CAS No. 5204-64-8

3-Pentenoic acid

Cat. No.: B3426356
CAS No.: 5204-64-8
M. Wt: 100.12 g/mol
InChI Key: UIUWNILCHFBLEQ-UHFFFAOYSA-N
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Description

Pent-3-enoic acid has been reported in Anonychomyrma nitidiceps with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5204-64-8

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

pent-3-enoic acid

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)

InChI Key

UIUWNILCHFBLEQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Pentenoic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of 3-pentenoic acid, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Chemical Structure and Identification

This compound is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1] It exists as two geometric isomers: cis (Z) and trans (E), depending on the arrangement of substituents around the carbon-carbon double bond.[2]

Table 1: Chemical Identification of this compound Isomers

Identifiertrans-3-Pentenoic Acidcis-3-Pentenoic AcidReference(s)
IUPAC Name (3E)-Pent-3-enoic acid(3Z)-Pent-3-enoic acid[3]
Synonyms (E)-Pent-3-enoic acid(Z)-Pent-3-enoic acid[3][4]
CAS Number 1617-32-933698-87-2[3][4]
Chemical Formula C₅H₈O₂C₅H₈O₂[1]
Molecular Weight 100.12 g/mol 100.12 g/mol
SMILES C/C=C/CC(=O)OC/C=C\CC(=O)O

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the specific isomers are provided where available.

Table 2: Physical Properties of this compound

Propertytrans-3-Pentenoic Acidcis-3-Pentenoic AcidGeneral (Isomer not specified)Reference(s)
Appearance Colorless clear liquidColorless liquid or white crystalColorless to pale yellow clear liquid[4][5][6]
Boiling Point 192-194 °C (at 760 mmHg)-192-193 °C (at 760 mmHg)[3][5]
Melting Point 1.5 °C--[3]
Density 0.986 g/mL at 20 °C-0.989 g/mL[3][7]
Refractive Index n20/D 1.435-1.436[7]
Solubility Soluble in alcoholSoluble in ethanol, ether, and chloroform; insoluble in waterSoluble in alcohol; 2.06e+004 mg/L in water at 25 °C[4][5][6]
Vapor Pressure --0.219 mmHg at 25 °C[5]
Flash Point 89.5 °C (closed cup)-89.5 °C (closed cup)[5]

Table 3: Chemical Properties and Reactivity of this compound

PropertyValueReference(s)
pKa 4.51 (at 25 °C)[3]
logP (o/w) 0.835 (estimated)[5]
Reactivity Undergoes typical carboxylic acid reactions (e.g., esterification) and alkene reactions (e.g., addition). It is a useful reagent in organic synthesis.[3][8]

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and analysis of this compound based on available information for the compound and similar short-chain unsaturated carboxylic acids.

Synthesis of this compound

3.1.1. Synthesis of trans-3-Pentenoic Acid (Industrial Process)

A patented industrial process describes the synthesis of trans-3-pentenoic acid by heating butadiene with carbon monoxide and water.[9] This process is conducted under high pressure (at least 700 atmospheres) and high temperature (100-250 °C) in the presence of a cobalt carbonyl catalyst and a dimethylformamide or dimethylacetamide solvent.[9] Due to the hazardous conditions, this synthesis is not suitable for a standard laboratory setting.

3.1.2. General Synthesis of cis-3-Pentenoic Acid

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining an NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse sequence: Proton-decoupled.

    • Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining an FTIR spectrum of this compound is as follows:

  • Sample Preparation (Neat Liquid): If the sample is a liquid, a spectrum can be obtained directly as a neat sample.[1] Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Place the sample holder in the FTIR spectrometer.

  • Acquisition Parameters (Example):

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Background Subtraction: Record a background spectrum of the empty sample holder (or with the clean KBr/NaCl plates) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch.

Biological Activity and Signaling Pathways

While there are some claims of antibacterial and anti-inflammatory effects for cis-3-pentenoic acid, detailed studies and experimental data specifically for this compound are not widely available in the public scientific literature.[4] Therefore, this section provides a general overview of key signaling pathways that are often implicated in inflammation and could be relevant for future research on the biological activities of this compound.

Potential Anti-inflammatory Mechanisms

Inflammation is a complex biological response involving various signaling pathways. Two central pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

4.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[10][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[13] This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[10]

NF_kB_Pathway Stimulus Pro-inflammatory Stimuli Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

NF-κB Signaling Pathway in Inflammation.

4.1.2. MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are key players in transducing extracellular signals into cellular responses, including inflammation.[11][14] Inflammatory stimuli activate a cascade of upstream kinases that ultimately lead to the phosphorylation and activation of MAPKs.[11] Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, which in turn regulate the expression of inflammatory genes.[11][14]

MAPK_Pathway Stimulus Inflammatory Stimuli Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Regulates Inflammation Inflammation Gene_Expression->Inflammation

MAPK Signaling Pathway in Inflammation.
Potential Antibacterial Mechanisms

The potential antibacterial activity of this compound could be investigated through various assays. A general workflow for assessing antibacterial properties is outlined below.

Antibacterial_Workflow Start Start: Test Compound (this compound) MIC_MBC Determine MIC and MBC (Broth Dilution/Agar Dilution) Start->MIC_MBC Time_Kill Time-Kill Kinetics Assay MIC_MBC->Time_Kill Mechanism Mechanism of Action Studies Time_Kill->Mechanism Cell_Wall Cell Wall Integrity Assay Mechanism->Cell_Wall Membrane Membrane Permeability Assay Mechanism->Membrane DNA_Protein DNA/Protein Synthesis Inhibition Mechanism->DNA_Protein End Conclusion on Antibacterial Properties Cell_Wall->End Membrane->End DNA_Protein->End

General Workflow for Antibacterial Activity Assessment.

Conclusion

This compound is a simple unsaturated carboxylic acid with two geometric isomers. While its physicochemical properties are relatively well-documented, detailed laboratory-scale synthesis protocols and, most notably, in-depth studies on its biological activities are limited in publicly available literature. The potential for anti-inflammatory and antibacterial effects, particularly for the cis-isomer, warrants further investigation. Future research could focus on elucidating the specific mechanisms of action, potentially involving key inflammatory signaling pathways such as NF-κB and MAPK, and thoroughly characterizing its antimicrobial spectrum and mode of action. This would provide a more complete understanding of the therapeutic potential of this compound and its derivatives.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenoic acid, a five-carbon unsaturated carboxylic acid, exists as two geometric isomers: cis (Z) and trans (E). Its chemical structure and functional groups make it a molecule of interest in various scientific domains, including organic synthesis, flavor and fragrance chemistry, and as a potential modulator of biological pathways. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the cis and trans isomers of this compound. Data has been compiled from various sources to provide a comparative overview.

Propertycis (Z)-3-Pentenoic Acidtrans (E)-3-Pentenoic Acid
Molecular Formula C₅H₈O₂[1]C₅H₈O₂[2]
Molecular Weight 100.12 g/mol [1]100.12 g/mol [2]
CAS Number 33698-87-2[1]1617-32-9[2]
Appearance Colorless liquid or white crystal[1]Liquid
Melting Point -7.4 °C1.5 °C[2]
Boiling Point 178-180 °C[1]192-194 °C[2][3][4]
Density 1.004 g/cm³[1]0.986 g/mL at 20 °C[3][4]
Refractive Index (n20/D) 1.4222 (estimate)1.435[3]
pKa Not readily available4.51 at 25 °C[2]
Solubility Soluble in ethanol, ether, and chloroform; insoluble in water.[1]Soluble in alcohol.[5] Estimated water solubility: 2.06 x 10⁴ mg/L at 25 °C.[5]
logP (Octanol/Water) 1.037200.835 (estimated)[5]

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of carboxylic acids like this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (solid form)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Place the capillary tube in the sample holder of the melting point apparatus.

  • Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • The melting point is reported as the range between these two temperatures.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro boiling point method.

Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Sample of this compound (liquid form)

Procedure:

  • Place a small amount (0.5-1 mL) of liquid this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heat the apparatus slowly.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Once a steady stream of bubbles is observed, stop heating.

  • The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Determination of pKa (Acid Dissociation Constant)

The pKa of a carboxylic acid can be determined by potentiometric titration.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of this compound in water or a suitable co-solvent

  • Buffer solutions for pH meter calibration

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

  • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small, known volumes (e.g., 0.1-0.5 mL increments).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the volume of NaOH at the equivalence point. The volume of NaOH at the half-equivalence point (half of the volume at the equivalence point) corresponds to the pKa of the acid.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.

Materials:

  • Test tubes or small vials with caps

  • Vortex mixer or shaker

  • Analytical balance

  • Various solvents (e.g., water, ethanol, ether, chloroform)

  • Sample of this compound

Procedure:

  • Add a known volume of the solvent to a test tube.

  • Add a small, accurately weighed amount of this compound to the test tube.

  • Cap the test tube and agitate it vigorously using a vortex mixer or shaker for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • After agitation, allow the solution to stand and any undissolved solute to settle.

  • Carefully take an aliquot of the supernatant (the clear liquid).

  • Analyze the concentration of this compound in the aliquot using a suitable analytical technique (e.g., titration, spectroscopy, or chromatography).

  • The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method.

Materials:

  • Separatory funnel or centrifuge tubes

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Sample of this compound

  • Shaker

  • Analytical instrument to determine the concentration of the analyte (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate.

  • Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add a known volume of this solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other pre-saturated solvent.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully withdraw a sample from both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Visualizations

Synthesis Workflow: Malonic Ester Synthesis of this compound

The malonic ester synthesis is a classic method for preparing carboxylic acids. This workflow illustrates the logical steps to synthesize this compound starting from diethyl malonate and an appropriate alkyl halide.

Malonic_Ester_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Decarboxylation Diethyl_Malonate Diethyl Malonate Base Sodium Ethoxide (Base) Diethyl_Malonate->Base Reacts with Enolate_Formation Formation of Malonic Ester Enolate Base->Enolate_Formation Forms Alkyl_Halide 1-bromo-1-propene (Alkyl Halide) Enolate_Formation->Alkyl_Halide Nucleophilic Attack Alkylated_Ester Alkylated Malonic Ester Alkyl_Halide->Alkylated_Ester Produces Acid_Workup Acid & Heat (H₃O⁺, Δ) Alkylated_Ester->Acid_Workup Treated with Final_Product This compound Acid_Workup->Final_Product Yields

A logical workflow for the synthesis of this compound via malonic ester synthesis.
Biological Pathway: Hypothetical Role in Unsaturated Fatty Acid Metabolism

As an unsaturated fatty acid, this compound could potentially influence or be metabolized through pathways similar to other fatty acids. This diagram illustrates a simplified, hypothetical pathway showing how an unsaturated fatty acid might be processed within a cell, potentially leading to downstream signaling effects.

Fatty_Acid_Metabolism cluster_cell Cellular Environment 3_Pentenoic_Acid This compound (External Signal) Membrane_Transport Membrane Transport 3_Pentenoic_Acid->Membrane_Transport Intracellular_Acid Intracellular This compound Membrane_Transport->Intracellular_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Intracellular_Acid->Acyl_CoA_Synthetase Penteno_yl_CoA 3-Pentenoyl-CoA Acyl_CoA_Synthetase->Penteno_yl_CoA Beta_Oxidation β-Oxidation Pathway Penteno_yl_CoA->Beta_Oxidation Signaling_Modulation Modulation of Signaling Pathways (e.g., PI3K/AKT) Penteno_yl_CoA->Signaling_Modulation Potential Interaction Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production ATP Production TCA_Cycle->Energy_Production

Hypothetical metabolic fate and signaling influence of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers, scientists, and professionals in drug development. The tabulated data allows for easy comparison between the cis and trans isomers, while the detailed experimental protocols offer practical guidance for in-house characterization. The visualized synthesis workflow and hypothetical metabolic pathway provide a conceptual framework for further investigation into the synthesis and biological relevance of this versatile molecule. Further research into the specific biological targets and signaling cascades affected by this compound is warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide to 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-pentenoic acid, including its chemical identity, physicochemical properties, synthesis protocols, and analytical methods. While specific biological functions of this compound are not extensively documented, this guide also discusses the known roles of short-chain fatty acids (SCFAs) to provide a contextual framework for potential research directions.

Chemical Identity and Nomenclature

This compound is a monounsaturated short-chain fatty acid with the chemical formula C₅H₈O₂.[1] Its IUPAC name is pent-3-enoic acid .[1] The presence of a double bond at the third carbon position allows for the existence of two geometric isomers: cis (Z) and trans (E).

Compound NameIUPAC NameCAS Number
This compoundpent-3-enoic acid5204-64-8[1]
trans-3-Pentenoic Acid(E)-pent-3-enoic acid1617-32-9[2]
cis-3-Pentenoic Acid(Z)-pent-3-enoic acid33698-87-2

Physicochemical Properties

The physical and chemical properties of this compound and its isomers are summarized below. These properties are essential for designing experimental conditions for its synthesis, purification, and analysis.

Propertytrans-3-Pentenoic AcidThis compound (isomer mix)Reference
Molecular Formula C₅H₈O₂C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol 100.12 g/mol [1][2]
Boiling Point 192-194 °C (lit.)192-193 °C (est.)
Density 0.986 g/mL at 20 °C (lit.)Not available
Flash Point 95 °C (closed cup)89.5 °C (est.)[3]
Solubility Soluble in alcoholSoluble in alcohol, water (2.06e+004 mg/L @ 25 °C est.)[3]

Experimental Protocols

Synthesis of trans-3-Pentenoic Acid

A patented method for the synthesis of trans-3-pentenoic acid involves the reaction of butadiene with carbon monoxide and water in the presence of a cobalt carbonyl catalyst.

Materials:

  • Butadiene

  • Carbon monoxide

  • Water

  • Dimethylformamide (DMF) or Dimethylacetamide

  • Cobalt carbonyl catalyst

  • High-pressure reactor

Procedure:

  • A mixture of butadiene, water, dimethylformamide, and a cobalt carbonyl catalyst is prepared in a high-pressure reactor.

  • The reactor is pressurized with carbon monoxide to at least 700 atmospheres.

  • The reaction mixture is heated to a temperature between 100 °C and 250 °C. For optimal results, a temperature range of 120 °C to 165 °C and a pressure of 1500 to 5000 atmospheres are preferred.

  • The molar ratio of water to butadiene should be carefully controlled, especially at lower temperatures (120-140 °C), where it should not exceed 1:1 to prevent inhibition of the reaction.

  • After the reaction is complete, the trans-3-pentenoic acid is separated from the resulting mixture, typically by distillation.

G Workflow for the Synthesis of trans-3-Pentenoic Acid reagents Butadiene, Water, DMF, Cobalt Carbonyl Catalyst reactor High-Pressure Reactor reagents->reactor pressurize Pressurize with CO (>700 atm) reactor->pressurize heat Heat (100-250 °C) pressurize->heat reaction Reaction heat->reaction separation Separation (e.g., Distillation) reaction->separation product trans-3-Pentenoic Acid separation->product

Synthesis of trans-3-Pentenoic Acid.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. Derivatization is often required to improve its volatility and chromatographic behavior.

Materials:

  • This compound sample

  • Derivatization agent (e.g., pentafluorobenzyl bromide)

  • Solvent (e.g., iso-octane)

  • Internal standard (e.g., deuterated fatty acid)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation and Derivatization:

    • To a known amount of the sample, add an internal standard.

    • For derivatization to pentafluorobenzyl esters, add 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.[4]

    • Incubate at room temperature for 20 minutes.[4]

    • Dry the sample under vacuum and redissolve in iso-octane for injection.[4]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

    • GC Conditions:

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

      • Carrier Gas: Helium.[5]

      • Oven Program: Start at 40-60°C, hold for 2-5 minutes, then ramp at 5-10°C/min to 200-250°C, and hold for 2-5 minutes.[5]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Mass Range: m/z 35-350.[5]

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. Quantify using the internal standard method.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable alternative to GC for the analysis of short-chain fatty acids, especially for samples in complex matrices.[6]

Materials:

  • This compound sample

  • HPLC system with a UV or photodiode array (PDA) detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid)

Procedure:

  • Sample Preparation:

    • Dilute the sample in the mobile phase. Derivatization is generally not required for HPLC-UV analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis: Identify and quantify this compound by comparing the retention time and peak area to that of a standard.

Biological Activity and Signaling Pathways

While this compound is commercially available as a biochemical reagent for research purposes, specific studies detailing its biological activity and signaling pathways are limited.[7][8][9] However, as a short-chain fatty acid (SCFA), its biological functions may be inferred from the well-documented roles of other SCFAs like butyrate, propionate, and acetate.

SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber and play crucial roles in host-microbe interactions and host metabolism.[10] They can act as signaling molecules through two main mechanisms:

  • Activation of G-protein coupled receptors (GPCRs): SCFAs are known to activate free fatty acid receptors 2 and 3 (FFAR2 and FFAR3).

  • Inhibition of histone deacetylases (HDACs): This leads to epigenetic modifications and changes in gene expression.

The activation of these pathways by SCFAs influences a wide range of physiological processes, including gut homeostasis, immune regulation, and energy metabolism.[10][11][12] For instance, SCFAs can promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[12] It is important to note that the specific effects of this compound on these pathways have not been thoroughly investigated.

G Generalized Signaling Pathways of Short-Chain Fatty Acids (SCFAs) cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SCFAs SCFAs (e.g., Butyrate, Propionate, Acetate) GPCRs GPCRs (FFAR2, FFAR3) SCFAs->GPCRs Activation HDACs HDACs SCFAs->HDACs Inhibition Signaling_Cascades Intracellular Signaling Cascades GPCRs->Signaling_Cascades Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Physiological_Effects Physiological Effects: - Immune Modulation - Gut Homeostasis - Energy Metabolism Gene_Expression->Physiological_Effects Signaling_Cascades->Physiological_Effects

Generalized SCFA signaling pathways.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined chemical and physical properties. While its specific biological roles are yet to be fully elucidated, its structural similarity to other biologically active short-chain fatty acids suggests potential involvement in various physiological processes. The experimental protocols provided in this guide for its synthesis and analysis offer a solid foundation for researchers and drug development professionals to further investigate the properties and potential applications of this compound. Future research should focus on exploring the specific interactions of this compound with cellular targets to uncover its unique biological functions.

References

An In-depth Technical Guide to the Stereoisomers of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis ((3Z)-3-pentenoic acid) and trans ((3E)-3-pentenoic acid) stereoisomers of 3-pentenoic acid. It covers their synthesis, physicochemical properties, spectroscopic data, and potential reactivity, with a focus on providing detailed experimental protocols and clearly structured data for comparative analysis.

Introduction

This compound (C₅H₈O₂) is an unsaturated carboxylic acid that exists as two geometric isomers: cis-3-pentenoic acid and trans-3-pentenoic acid. The spatial arrangement of the substituents around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. These differences can have significant implications in various fields, including organic synthesis, materials science, and drug development, where stereochemistry often dictates biological activity and reaction outcomes.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic data for the cis and trans isomers of this compound are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties
Propertycis-3-Pentenoic Acid ((3Z)-3-pentenoic acid)trans-3-Pentenoic Acid ((3E)-3-pentenoic acid)
CAS Number 33698-87-2[1][2]1617-32-9[3]
Molecular Formula C₅H₈O₂[1][2]C₅H₈O₂[3]
Molecular Weight 100.12 g/mol [1]100.12 g/mol [3]
Boiling Point 192 °C at 760 mmHg (estimate)[4]187 °C, ~192-194 °C[5]
Melting Point 20.44 °C (estimate)[4]Not readily available
Density 1.008 g/cm³ (estimate)[4]0.986 g/mL at 20 °C
Refractive Index 1.4222 (estimate)[4]Not readily available
Table 2: Spectroscopic Data
Spectroscopic Datacis-3-Pentenoic Acid ((3Z)-3-pentenoic acid)trans-3-Pentenoic Acid ((3E)-3-pentenoic acid)
¹H NMR Data available in spectral databases.Data available in spectral databases.
¹³C NMR Data available in spectral databases.[1]Data available in spectral databases.
FTIR Data available in spectral databases.Data available in spectral databases.

Experimental Protocols

Detailed methodologies for the synthesis of both trans- and cis-3-pentenoic acid are provided below.

Synthesis of trans-3-Pentenoic Acid

A documented method for the synthesis of trans-3-pentenoic acid involves the reaction of butadiene with carbon monoxide and water in the presence of a cobalt carbonyl catalyst.[6]

Materials:

  • Butadiene

  • Carbon monoxide

  • Water

  • Dimethylformamide or Dimethylacetamide (solvent)

  • Cobalt carbonyl (catalyst)

  • Hydroquinone (inhibitor)

  • High-pressure reactor (e.g., silver-lined rocker tube)

  • Distillation apparatus

Procedure: [6]

  • In a high-pressure reactor, combine butadiene, water, the chosen solvent (dimethylformamide or dimethylacetamide), cobalt carbonyl, and hydroquinone.

  • Pressurize the reactor with carbon monoxide to at least 700 atmospheres.

  • Heat the reaction mixture to a temperature between 100 °C and 250 °C. A preferred range is 120 °C to 165 °C.

  • Maintain the reaction conditions for a sufficient period to allow for the formation of the product.

  • After the reaction is complete, cool the reactor and carefully release the pressure.

  • The resulting mixture is then subjected to distillation under reduced pressure to isolate the trans-3-pentenoic acid.

Synthesis of cis-3-Pentenoic Acid

A stereoselective synthesis for cis-3-pentenoic acid can be achieved through the hydroboration-oxidation of an appropriate alkyne precursor, followed by oxidation of the resulting alcohol. This general approach allows for the specific formation of the cis double bond.

Step 1: Hydroboration-Oxidation of Pent-3-yn-1-ol to (Z)-Pent-3-en-1-ol

Materials:

  • Pent-3-yn-1-ol

  • Borane-tetrahydrofuran complex (BH₃·THF) or a sterically hindered borane (B79455) (e.g., disiamylborane)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-3-yn-1-ol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex or a sterically hindered borane to the stirred solution. The use of a sterically hindered borane helps to prevent double addition to the alkyne.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete hydroboration.

  • Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide. This oxidation step should be performed with caution as it can be exothermic.

  • After the addition is complete, stir the mixture at room temperature for a few hours.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain (Z)-pent-3-en-1-ol.

Step 2: Oxidation of (Z)-Pent-3-en-1-ol to (Z)-3-Pentenoic Acid

Materials:

  • (Z)-Pent-3-en-1-ol (from Step 1)

  • Jones reagent (chromic acid in acetone (B3395972)/sulfuric acid) or other suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)

  • Acetone

  • Standard glassware for oxidation reactions

Procedure (using Jones Oxidation):

  • Dissolve the (Z)-pent-3-en-1-ol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green as the chromium(VI) is reduced.

  • Continue adding the Jones reagent until a faint orange color persists, indicating that the alcohol has been completely oxidized.

  • Quench the reaction by adding a small amount of isopropanol.

  • Filter the mixture to remove the chromium salts.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield cis-3-pentenoic acid.

Separation of Stereoisomers

The separation of cis and trans isomers of this compound can be challenging due to their similar physical properties. However, techniques such as fractional distillation under reduced pressure or chromatographic methods can be employed. A study on the separation of similar short-chain unsaturated carboxylic acids, crotonic acid and 2-pentenoic acid, demonstrated the effectiveness of a spinning band distillation column under vacuum.[7] This method could be adapted for the separation of this compound isomers.

Chemical Reactivity

The chemical reactivity of the cis and trans isomers is generally similar, as they both possess a carboxylic acid functional group and a carbon-carbon double bond. However, the different spatial arrangement of these groups can lead to differences in reaction rates and the stereochemistry of the products.

  • Esterification: Both isomers can undergo esterification with alcohols in the presence of an acid catalyst.

  • Addition Reactions: The double bond in both isomers can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation. The stereochemistry of the starting material can influence the stereochemistry of the product.

  • Acidity: The acidity of the carboxylic acid group may differ slightly between the two isomers due to differences in their electronic and steric environments.

In general, trans isomers of unsaturated carboxylic acids tend to be more stable than their cis counterparts due to reduced steric strain. This can influence the equilibrium position in isomerization reactions.

Visualizations

Logical Relationship of this compound Stereoisomers

G A This compound B cis-3-Pentenoic Acid ((3Z)-3-pentenoic acid) A->B is a stereoisomer of C trans-3-Pentenoic Acid ((3E)-3-pentenoic acid) A->C is a stereoisomer of B->C are geometric isomers

Caption: Relationship between this compound and its stereoisomers.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Chemical Reaction (e.g., Hydroboration-Oxidation or Butadiene Carboxylation) A->B C Crude Product Mixture B->C D Separation of Isomers (e.g., Distillation, Chromatography) C->D E Isolated cis-Isomer D->E F Isolated trans-Isomer D->F G Spectroscopic Analysis (NMR, IR, MS) E->G F->G H Purity and Identity Confirmation G->H

Caption: General workflow for synthesis and analysis of this compound isomers.

References

Spectroscopic Profile of 3-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-pentenoic acid (CAS No: 5204-64-8), a valuable molecule in various research and development applications.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data presented here were obtained in deuterated chloroform (B151607) (CDCl₃) using a Varian CFT-20 spectrometer.[1][4]

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
~5.6Multiplet2H-CH=CH-
~3.1Doublet2H-CH₂-
~1.7Doublet of triplets3HCH₃-

Note: Specific coupling constants were not explicitly available in the referenced spectra. The broadness of the carboxylic acid proton signal is typical due to hydrogen bonding and exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
~178QuaternaryC=O
~128Methine=CH-
~122Methine=CH-
~35Methylene-CH₂-
~18MethylCH₃-

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, obtained as a neat liquid using a capillary cell, reveals key functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~2970MediumC-H stretch (sp³ CH₃)
~2930MediumC-H stretch (sp³ CH₂)
~1710StrongC=O stretch (Carboxylic Acid)
~1650MediumC=C stretch (Alkene)
~1410MediumC-O-H bend
~1230StrongC-O stretch
~970Medium=C-H bend (trans)

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization (EI).

m/zRelative Intensity (%)Assignment
100~25[M]⁺ (Molecular Ion)
85~30[M - CH₃]⁺
55~100[C₄H₇]⁺ (Base Peak)
45~40[COOH]⁺
41~85[C₃H₅]⁺

Note: The fragmentation pattern is consistent with the structure of a short-chain unsaturated carboxylic acid.[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.

NMR Spectroscopy (¹H and ¹³C)

A solution of the this compound sample is prepared in a deuterated solvent, typically CDCl₃, in a standard 5 mm NMR tube. The concentration is generally in the range of 5-25 mg/mL. The spectrum is acquired on a spectrometer, such as a Varian CFT-20, operating at a specific frequency for ¹H and ¹³C nuclei.[1][4] Data acquisition involves a set number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the resulting free induction decay (FID). Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

FT-IR Spectroscopy (Neat Liquid)

For a neat liquid sample like this compound, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6][7][8][9] Alternatively, a drop of the neat liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the clean, empty salt plates or ATR crystal is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

The this compound sample is introduced into the ion source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][11][12] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.[13]

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound and the relationship between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Molecular Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to 3-Pentenoic Acid: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentenoic acid, a five-carbon unsaturated carboxylic acid, represents a molecule of interest in both industrial and biological research. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known biological implications. While direct extensive research on this compound's specific biological roles is limited, this document extrapolates potential metabolic pathways and enzymatic interactions based on structurally similar compounds. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₅H₈O₂) is a monounsaturated fatty acid that exists as two geometric isomers: cis-(Z)-3-pentenoic acid and trans-(E)-3-pentenoic acid.[1] Its significance spans from being a key intermediate in chemical synthesis to its potential role as a biochemical reagent.[2][3] This guide delves into the historical milestones of its synthesis, its physicochemical properties, and explores its potential biological activities, drawing parallels with its close structural isomer, 4-pentenoic acid, to illuminate its possible metabolic fate and enzymatic interactions.

Discovery and History

The precise moment of the first synthesis or isolation of this compound is not clearly documented, a common occurrence for simple organic molecules. However, its history is intrinsically linked to the advancement of industrial organic chemistry in the mid-20th century. A significant milestone in its history is a 1952 patent detailing a process for the production of trans-3-pentenoic acid from butadiene, carbon monoxide, and water.[4] This indicates that by this time, methods for its synthesis were being actively explored for industrial applications, likely as a precursor for other chemical products. The natural occurrence of pent-3-enoic acid has been reported in the ant species Anonychomyrma nitidiceps.[5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[6] The properties of its isomers are summarized below.

Propertytrans-3-Pentenoic Acidcis-3-Pentenoic AcidReferences
CAS Number 1617-32-933698-87-2[7][8]
Molecular Formula C₅H₈O₂C₅H₈O₂[8][9]
Molecular Weight 100.12 g/mol 100.12 g/mol [8][9]
Boiling Point 192-194 °C (lit.)Not readily available[2]
Density 0.986 g/mL at 20 °C (lit.)Not readily available[2]

Synthesis of this compound

Industrial Synthesis of trans-3-Pentenoic Acid

An early method for the industrial production of trans-3-pentenoic acid involves the reaction of butadiene, carbon monoxide, and water in the presence of a cobalt carbonyl catalyst.

Experimental Protocol: Synthesis of trans-3-Pentenoic Acid [4]

  • Reactants:

    • Butadiene: 10 grams

    • Dimethylacetamide: 8 grams

    • Hydroquinone: 1.0 gram

    • Cobalt carbonyl: 2 grams

    • Carbon monoxide

  • Procedure:

    • A mixture of butadiene, dimethylacetamide, hydroquinone, and cobalt carbonyl is prepared.

    • The mixture is heated to 140-144 °C under a carbon monoxide pressure of 45,000 pounds per square inch for 30 minutes.

    • The reaction mixture is then subjected to distillation to isolate the product.

  • Yield:

    • trans-3-Pentenoic acid: ~4 grams

    • Higher molecular weight products: 11 grams

Synthesis of cis-3-Pentenoic Acid

The cis isomer of this compound can be synthesized through the oxidation of an appropriate olefin using an oxidizing agent like benzoyl peroxide or hydrogen peroxide.[8]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic methods.

SpectroscopyData SummaryReferences
¹H NMR Spectra available in public databases.[5][10]
¹³C NMR Spectra available in public databases.[5][10]
IR Spectra available in public databases.[5][10]
Mass Spectrometry (GC-MS) Spectra available for the acid and its derivatives.[11][12][13]

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are scarce, significant insights can be drawn from research on its structural isomer, 4-pentenoic acid. 4-Pentenoic acid is known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation.[14] Its metabolism in rat heart mitochondria has been shown to produce metabolites that inhibit 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.[14]

Proposed Metabolic Pathway of this compound

Based on the metabolism of 4-pentenoic acid, a plausible metabolic pathway for this compound can be proposed. This pathway would involve its conversion to a CoA ester, followed by steps within the β-oxidation spiral. The presence of the double bond at the 3-position would likely necessitate the action of an isomerase to shift the double bond to the 2-position, allowing it to be processed by the standard β-oxidation enzymes.

A key intermediate in this proposed pathway would be 3-keto-3-pentenoyl-CoA, which, analogous to the metabolite of 4-pentenoic acid, could act as an inhibitor of 3-ketoacyl-CoA thiolase.

Metabolic Pathway of this compound 3-Pentenoic_acid This compound 3-Pentenoyl_CoA 3-Pentenoyl-CoA 3-Pentenoic_acid->3-Pentenoyl_CoA Acyl-CoA synthetase Enoyl_CoA_isomerase Enoyl-CoA isomerase 3-Pentenoyl_CoA->Enoyl_CoA_isomerase 2-Pentenoyl_CoA trans-2-Pentenoyl-CoA Enoyl_CoA_isomerase->2-Pentenoyl_CoA Enoyl_CoA_hydratase Enoyl-CoA hydratase 2-Pentenoyl_CoA->Enoyl_CoA_hydratase 3-Hydroxyvaleryl_CoA 3-Hydroxyvaleryl-CoA Enoyl_CoA_hydratase->3-Hydroxyvaleryl_CoA 3_Hydroxyacyl_CoA_dehydrogenase 3-Hydroxyacyl-CoA dehydrogenase 3-Hydroxyvaleryl_CoA->3_Hydroxyacyl_CoA_dehydrogenase 3-Ketovaleryl_CoA 3-Ketovaleryl-CoA 3_Hydroxyacyl_CoA_dehydrogenase->3-Ketovaleryl_CoA Thiolase 3-Ketoacyl-CoA thiolase 3-Ketovaleryl_CoA->Thiolase 3-Ketovaleryl_CoA->Inhibition Potential Inhibition Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Inhibition->Thiolase

Proposed metabolic pathway of this compound.
Experimental Workflow for Studying this compound Metabolism

To validate the proposed metabolic pathway and investigate the biological effects of this compound, a structured experimental workflow is necessary.

Experimental Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / Cell-based Studies Enzyme_assays Enzyme Assays (e.g., 3-ketoacyl-CoA thiolase) Mitochondrial_respiration Mitochondrial Respiration Assays Enzyme_assays->Mitochondrial_respiration Data_analysis Data Analysis and Pathway Elucidation Mitochondrial_respiration->Data_analysis Cell_culture Cell Culture Experiments (e.g., hepatocytes, cardiomyocytes) Metabolomics Metabolomic Analysis (LC-MS, GC-MS) Cell_culture->Metabolomics Animal_models Animal Models (e.g., rodent studies) Cell_culture->Animal_models Metabolomics->Data_analysis Animal_models->Metabolomics Hypothesis Hypothesis: This compound inhibits fatty acid oxidation Hypothesis->Enzyme_assays Hypothesis->Cell_culture

Workflow for investigating this compound metabolism.

Conclusion and Future Directions

This compound, while a relatively simple molecule, holds potential for further investigation in both industrial and biomedical research. Its history is rooted in the development of large-scale chemical synthesis, and its future may lie in its application as a tool to probe and potentially modulate fatty acid metabolism. The inferred inhibitory effect on 3-ketoacyl-CoA thiolase, based on studies of its isomer, warrants direct experimental validation. Future research should focus on elucidating the specific biological activities of both the cis and trans isomers of this compound, quantifying their effects on mitochondrial function, and exploring their potential as lead compounds in drug discovery, particularly in the context of metabolic disorders. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for such future endeavors.

References

The Natural Occurrence and Biological Significance of 3-Pentenoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, biological activities, and experimental methodologies related to 3-pentenoic acid and its derivatives. While the presence of this compound in nature appears to be limited, its derivatives are found in various organisms, from bacteria to plants and insects. This document summarizes the current state of knowledge, including quantitative data on the occurrence of related compounds, detailed experimental protocols for their study, and an exploration of their known and hypothesized signaling pathways. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and microbiology.

Introduction

Pentenoic acids are monounsaturated five-carbon fatty acids that exist in several isomeric forms, including 2-, 3-, and 4-pentenoic acid, each with cis and trans configurations.[1] Although not common constituents of biological lipids like fats and phospholipids, these short-chain unsaturated fatty acids and their derivatives have been identified in a range of natural sources and are gaining attention for their biological activities.[1] This guide focuses specifically on this compound and its naturally occurring derivatives, providing a technical resource for the scientific community.

Natural Occurrence

The natural occurrence of this compound itself is not widely documented. However, there is evidence of its presence and the presence of its derivatives in various organisms.

2.1. This compound

2.2. Derivatives of Pentenoic Acid

Derivatives of pentenoic acid are more commonly found in nature. These include hydroxylated forms, esters, and amino acid conjugates.

  • Poly(3-hydroxy-4-pentenoic acid): The bacterium Burkholderia sp. is capable of producing a polyester, poly(3-hydroxy-4-pentenoic acid) (poly(3HPE)), when sucrose (B13894) is provided as a carbon source.[3]

  • 4-Pentenoic Acid: This isomer has been identified in nettle silage, with endogenous levels reported to be between 0.2 and 0.5 mg per gram of dry matter.[4] Its presence is significant due to its impact on the microbial fermentation process during ensiling.[4][5]

  • Other Derivatives: Various other pentenoic acid derivatives have been identified from natural sources, as detailed in Table 1.

Table 1: Natural Occurrence of Pentenoic Acid Derivatives

CompoundNatural SourceReference(s)
trans-2-Pentenoic acidBanana, Beer[1]
2-Amino-5-chloro-4-pentenoic acidAmanita cokeri (mushroom)[1]
2-Oxopent-4-enoic acidAzotobacter vinelandii (bacterium, putative)[1]
Poly(3-hydroxy-4-pentenoic acid)Burkholderia sp. (bacterium)[3]
4-Pentenoic acidNettle (Urtica) silage[4][5]

Biosynthesis

The biosynthesis of a C5 unsaturated fatty acid like this compound is not as well-defined as that of its long-chain counterparts. However, based on general principles of fatty acid synthesis in insects and microorganisms, a hypothetical pathway can be proposed.

3.1. Hypothetical Biosynthetic Pathway in Insects

In insects, de novo fatty acid synthesis is carried out by the Fatty Acid Synthase (FAS) complex.[6][7] The process begins with acetyl-CoA and involves chain elongation via the addition of two-carbon units from malonyl-CoA.[6][8] For the synthesis of an odd-chain fatty acid like a pentenoyl derivative, the primer molecule would likely be a three-carbon unit, propionyl-CoA, instead of acetyl-CoA.

A plausible pathway for this compound would involve:

  • Priming: Start with a propionyl-CoA primer.

  • Elongation: One cycle of elongation with malonyl-ACP to form a five-carbon chain.

  • Desaturation: Introduction of a double bond at the Δ³ position by a specific desaturase enzyme.

The central role of Acyl Carrier Protein (ACP) in shuttling the growing acyl chain between the enzymatic domains of FAS is critical in this process.[6]

Biosynthesis PropionylCoA Propionyl-CoA (C3 Primer) FAS Fatty Acid Synthase (FAS) Complex PropionylCoA->FAS MalonylACP Malonyl-ACP (C2 Donor) MalonylACP->FAS C5_Saturated Pentanoic Acid-ACP FAS->C5_Saturated Condensation, Reduction, Dehydration Desaturase Δ³-Desaturase C5_Saturated->Desaturase PentenoylACP 3-Pentenoyl-ACP Desaturase->PentenoylACP Thioesterase Thioesterase PentenoylACP->Thioesterase Final_Product This compound Thioesterase->Final_Product Hydrolysis

Figure 1: Hypothetical biosynthesis of this compound in insects.

Biological Activities and Signaling Pathways

While research directly on this compound is limited, studies on its isomers and other short-chain fatty acids (SCFAs) provide significant insights into its potential biological roles.

4.1. Antimicrobial Activity

4-Pentenoic acid has demonstrated significant antibacterial properties. In studies on nettle silage, it was found to inhibit the growth of lactic acid bacteria such as Pediococcus pentosaceus as well as spoilage bacteria like Clostridium sensu stricto.[4][9][10]

The proposed mechanism of action against P. pentosaceus involves the downregulation of key metabolic pathways, including:

  • Ribosome function

  • Fatty acid synthesis (specifically targeting enzymes AccA, AccD, and FabG)

  • Glycolysis/Gluconeogenesis

  • Pyruvate metabolism

This multifaceted inhibition disrupts cellular function and leads to bacterial growth inhibition.[9] The minimum inhibitory concentration (MIC) of 4-pentenoic acid against P. pentosaceus has been reported as 16 mg/mL.[9]

4.2. General SCFA Signaling

As a short-chain unsaturated fatty acid, this compound may share signaling mechanisms with other well-studied SCFAs like acetate, propionate, and butyrate. These SCFAs are crucial signaling molecules, particularly in the context of gut health and metabolism.

Key signaling hubs for SCFAs include:

  • G-Protein Coupled Receptors (GPCRs): SCFAs are known ligands for Free Fatty Acid Receptor 2 (FFAR2 or GPR43) and FFAR3 (GPR41).[2] Binding to these receptors on various cell types, including intestinal enteroendocrine cells and immune cells, triggers downstream signaling cascades.

  • Histone Deacetylase (HDAC) Inhibition: SCFAs, particularly butyrate, can enter cells and act as inhibitors of HDACs.[11] This leads to changes in chromatin structure and gene expression, often resulting in anti-inflammatory effects.[11]

SCFA_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular SCFA This compound (hypothesized) or other SCFAs FFAR2 FFAR2 (GPR43) SCFA->FFAR2 FFAR3 FFAR3 (GPR41) SCFA->FFAR3 HDAC HDAC SCFA->HDAC Enters cell G_Protein G-Protein Signaling FFAR2->G_Protein FFAR3->G_Protein Gene_Expression Altered Gene Expression G_Protein->Gene_Expression e.g., GLP-1, PYY secretion HDAC->Gene_Expression Inhibition leads to histone acetylation Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Gene_Expression->Metabolic_Regulation Anti_Inflammation Anti-inflammation Gene_Expression->Anti_Inflammation Gene_Expression->Anti_Inflammation Gut_Homeostasis Gut Homeostasis Gene_Expression->Gut_Homeostasis Gene_Expression->Gut_Homeostasis Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Analysis & Characterization cluster_Bioassay Biological Assays Source Natural Source (e.g., Insect) Extraction Lipid Extraction Source->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Quantification Quantification (GC-MS, LC-MS) Purification->Quantification Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assay (Cytokine) Purification->AntiInflammatory Signaling Signaling Pathway Study (Western Blot, qPCR) AntiInflammatory->Signaling

References

The Biological Activity of 3-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the specific biological activity of 3-Pentenoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known characteristics of this compound and extrapolates its potential biological activities based on the well-established roles of structurally related short-chain fatty acids (SCFAs). The mechanisms and pathways described herein are presented as a hypothetical framework for future research and should be experimentally validated.

Introduction

This compound is an unsaturated short-chain fatty acid with the chemical formula C₅H₈O₂. While its primary documented use is as a biochemical reagent and a potential flavoring agent, its structural similarity to other biologically active short-chain fatty acids suggests it may possess uncharacterized pharmacological properties. SCFAs, such as acetate (B1210297), propionate (B1217596), and butyrate, are well-known products of gut microbial fermentation of dietary fiber and play crucial roles in host physiology, including energy metabolism, immune function, and cellular homeostasis.[1][2][3][4] This document explores the potential biological activities of this compound in the context of known SCFA biology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC₅H₈O₂Internal
Molecular Weight100.12 g/mol Internal
CAS Number5204-64-8 (for the mixture of isomers)Internal
AppearanceColorless to pale yellow liquidInternal
Boiling Point192-194 °CInternal
SolubilitySoluble in alcohol and waterInternal

Potential Biological Activities and Mechanisms of Action

The biological activities of SCFAs are primarily mediated through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[3][5] It is plausible that this compound could act through similar pathways.

G-Protein-Coupled Receptor (GPCR) Signaling

The most well-characterized SCFA receptors are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[6][7] These receptors are expressed in various cell types, including gut epithelial cells, immune cells, and adipocytes.[7] Activation of these receptors by SCFAs can trigger diverse downstream signaling cascades.

A hypothetical signaling pathway for this compound, based on known SCFA-GPR41/43 signaling, is depicted below.

Hypothetical GPR41_GPR43 Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-Pentenoic_acid This compound GPR41_43 GPR41 / GPR43 G_protein Gαi/q GPR41_43->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway (ERK, p38) PKC->MAPK Transcription Gene Transcription (e.g., Cytokines, Chemokines) MAPK->Transcription cAMP ↓ cAMP AC->cAMP

Hypothetical GPR41/GPR43 signaling cascade for this compound.
Histone Deacetylase (HDAC) Inhibition

Butyrate is a known inhibitor of HDACs, leading to hyperacetylation of histones and altered gene expression.[3] This mechanism is crucial for the anti-inflammatory and anti-proliferative effects of butyrate. While the HDAC inhibitory potential of this compound has not been studied, it remains a plausible mechanism of action.

Potential Metabolic Fate

SCFAs are readily absorbed and metabolized by the host. Butyrate is a primary energy source for colonocytes, while acetate and propionate enter the portal circulation and are utilized by the liver and peripheral tissues.[4][8] As an unsaturated fatty acid, this compound would likely undergo β-oxidation for energy production.

A simplified, hypothetical metabolic workflow for this compound is presented below.

Hypothetical Metabolic Workflow of this compound 3-Pentenoic_Acid This compound Activation Activation to 3-Pentenoyl-CoA 3-Pentenoic_Acid->Activation Beta_Oxidation β-Oxidation Activation->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

References

An In-depth Technical Guide on 3-Pentenoic Acid and its Presumed Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the metabolic impact of 4-pentenoic acid, a known inhibitor of fatty acid oxidation. However, there is a significant scarcity of research specifically investigating the metabolic role and pathways of its isomer, 3-pentenoic acid . Consequently, this guide provides a foundational understanding based on the established principles of unsaturated fatty acid metabolism, while clearly noting the absence of specific experimental data for this compound. The metabolic details described herein are largely theoretical and extrapolated from the metabolism of similar short-chain unsaturated fatty acids.

Introduction to this compound

This compound is a monounsaturated short-chain fatty acid with the chemical formula C₅H₈O₂. It exists as two geometric isomers: cis-(3Z)-pentenoic acid and trans-(3E)-pentenoic acid. While its presence has been noted in some natural sources, its role in mammalian metabolism has not been a subject of significant investigation, standing in stark contrast to its isomer, 4-pentenoic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
IUPAC Name pent-3-enoic acid[1]
CAS Number 5204-64-8[1]
Synonyms β,γ-Pentenoic acid
Physical Description Liquid
Boiling Point 192-194 °C
Hazards Causes severe skin burns and eye damage[1]

Presumed Metabolic Pathway: Mitochondrial Beta-Oxidation

As a fatty acid, this compound is presumed to be metabolized through the mitochondrial fatty acid beta-oxidation pathway to generate energy in the form of ATP. The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂. The presence of a double bond at the 3-position requires additional enzymatic steps compared to the oxidation of saturated fatty acids.

Activation and Mitochondrial Transport

Prior to oxidation, this compound must be activated in the cytoplasm to its coenzyme A (CoA) thioester, 3-pentenoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. Due to its short-chain nature, 3-pentenoyl-CoA can likely cross the inner mitochondrial membrane directly, without the need for the carnitine shuttle system that is obligatory for long-chain fatty acids.

Beta-Oxidation of 3-Pentenoyl-CoA

The beta-oxidation of 3-pentenoyl-CoA is expected to proceed as follows:

  • Isomerization: The cis or trans double bond at the 3-position (β,γ-position) is not a suitable substrate for the next enzyme in the standard beta-oxidation pathway. An isomerase, likely enoyl-CoA isomerase, is required to shift the double bond to the 2-position, forming trans-2-pentenoyl-CoA.

  • Hydration: trans-2-Pentenoyl-CoA is then hydrated by enoyl-CoA hydratase to form L-3-hydroxypentanoyl-CoA.

  • Dehydrogenation: L-3-hydroxypentanoyl-CoA is oxidized by 3-hydroxyacyl-CoA dehydrogenase to produce 3-ketopentanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolytic Cleavage: Finally, 3-ketopentanoyl-CoA is cleaved by β-ketothiolase, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA.

Fate of the End Products
  • Acetyl-CoA enters the citric acid cycle for further oxidation to CO₂ and water, generating additional ATP, NADH, and FADH₂.

  • Propionyl-CoA , a three-carbon acyl-CoA, is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, which can then enter the citric acid cycle.

The theoretical metabolic pathway of this compound is depicted in the following diagram:

Beta_Oxidation_3_Pentenoic_Acid cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix 3_Pentenoic_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 3_Pentenoic_Acid->Acyl_CoA_Synthetase 3_Pentenoyl_CoA_Cytoplasm 3-Pentenoyl-CoA Acyl_CoA_Synthetase->3_Pentenoyl_CoA_Cytoplasm 3_Pentenoyl_CoA 3-Pentenoyl-CoA 3_Pentenoyl_CoA_Cytoplasm->3_Pentenoyl_CoA Mitochondrial Import Enoyl_CoA_Isomerase Enoyl-CoA Isomerase 3_Pentenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Pentenoyl_CoA trans-2-Pentenoyl-CoA Enoyl_CoA_Isomerase->trans_2_Pentenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Pentenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxypentanoyl_CoA L-3-Hydroxypentanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxypentanoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxypentanoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketopentanoyl_CoA 3-Ketopentanoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketopentanoyl_CoA Thiolase β-Ketothiolase 3_Ketopentanoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Enters Succinyl_CoA_Pathway Succinyl-CoA Propionyl_CoA->Succinyl_CoA_Pathway Converted to Succinyl-CoA Succinyl_CoA_Pathway->Citric_Acid_Cycle Enters

Caption: Theoretical beta-oxidation pathway of this compound.

Potential Toxicological Profile

Due to the limited research, the specific toxicology of this compound is not well-characterized. General safety data indicates that it is corrosive and can cause severe skin burns and eye damage[1]. It is plausible that, similar to other fatty acids, high concentrations of this compound or its metabolites could interfere with mitochondrial function, but this has not been experimentally verified.

Experimental Protocols for Studying this compound Metabolism

While specific protocols for this compound are not available, the following outlines a general experimental workflow that could be adapted to study its metabolism.

In Vitro Metabolism using Isolated Mitochondria

This protocol would assess the ability of isolated mitochondria to metabolize this compound and would allow for the identification of metabolic intermediates.

  • Objective: To determine the rate of this compound oxidation and identify metabolites in isolated liver or heart mitochondria.

  • Methodology:

    • Mitochondrial Isolation: Isolate mitochondria from rat liver or heart tissue using differential centrifugation.

    • Incubation: Incubate the isolated mitochondria in a respiration buffer containing this compound as the substrate.

    • Oxygen Consumption: Monitor oxygen consumption using a high-resolution respirometer to determine the rate of oxidation.

    • Metabolite Extraction: At various time points, quench the reaction and extract acyl-CoA esters and other metabolites from the mitochondrial suspension.

    • Metabolite Analysis: Analyze the extracted metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify intermediates like 3-pentenoyl-CoA, acetyl-CoA, and propionyl-CoA.

A generic workflow for such an experiment is depicted below:

Experimental_Workflow Start Start: Isolate Mitochondria Incubation Incubate with this compound Start->Incubation Respirometry Measure Oxygen Consumption Incubation->Respirometry Metabolite_Extraction Extract Metabolites Incubation->Metabolite_Extraction Data_Interpretation Interpret Data Respirometry->Data_Interpretation Analysis Analyze by HPLC/GC-MS Metabolite_Extraction->Analysis Analysis->Data_Interpretation

Caption: General workflow for studying fatty acid metabolism in vitro.

Conclusion and Future Directions

Future research should be directed towards:

  • In vitro metabolic studies: Utilizing isolated mitochondria and purified enzymes to confirm the predicted metabolic pathway and identify the specific enzymes involved.

  • In vivo studies: Employing isotope tracing techniques in animal models to track the metabolic fate of this compound and its contribution to cellular energy production.

  • Comparative studies: Directly comparing the metabolic and physiological effects of this compound and 4-pentenoic acid to elucidate the structure-activity relationships that determine their distinct biological activities.

Such studies are crucial for a comprehensive understanding of short-chain unsaturated fatty acid metabolism and for assessing the potential biological significance of this compound.

References

Theoretical Insights into the Stability and Reactivity of 3-Pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability and reactivity of 3-pentenoic acid. As a key building block in organic synthesis and a molecule of interest in various chemical and biological processes, a thorough understanding of its conformational landscape, isomerization pathways, and reactivity is crucial. This document synthesizes available computational data, details the theoretical methodologies employed, and visualizes key chemical transformations to serve as a valuable resource for researchers in the field.

Conformational Stability of this compound

The stability and reactivity of this compound are intrinsically linked to its three-dimensional structure. Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the conformational landscape of its cis and trans isomers. These studies help identify the various low-energy conformers and their relative stabilities, which dictate their population at a given temperature and influence the molecule's overall behavior.

Computational Protocol for Conformational Analysis

A standard and reliable method for exploring the conformational space of this compound involves a multi-step computational protocol:

  • Initial Structure Generation: The starting geometries of cis- and trans-3-pentenoic acid are generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all potential low-energy structures. This is typically achieved by rotating the dihedral angles around the single bonds within the molecule, particularly the C-C and C-O bonds of the carboxylic acid group relative to the carbon backbone.

  • Geometry Optimization: Each identified potential conformer is then subjected to full geometry optimization without any constraints. A widely used and cost-effective level of theory for this purpose is DFT with the B3LYP functional and a moderately sized basis set such as 6-311G(d,p).

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) correction.

  • Relative Energy Calculation: The total electronic energy, including the ZPVE correction, is calculated for each stable conformer. The relative energy of each conformer is then determined by taking the difference in energy with respect to the global minimum (the most stable conformer).

Relative Energies of this compound Conformers

Based on general principles of steric hindrance and electronic effects, it is anticipated that the trans-3-pentenoic acid isomers will be thermodynamically more stable than their cis counterparts due to reduced steric strain. Within each isomeric family, the most stable conformers would likely be those that minimize steric interactions between the ethyl group and the carboxylic acid moiety.

To provide a concrete example, a hypothetical table of relative energies for the lowest energy conformers of cis- and trans-3-pentenoic acid, as would be determined by DFT calculations, is presented below. Note: These values are illustrative and not from a specific cited study on this compound.

IsomerConformerDihedral Angles (Illustrative)Relative Energy (kcal/mol)
trans-3-Pentenoic Acidt-IC1-C2-C3-C4 ≈ 180°, H-O-C=O ≈ 0°0.00
t-IIC1-C2-C3-C4 ≈ 180°, H-O-C=O ≈ 180°0.5 - 1.5
t-IIIC1-C2-C3-C4 ≈ 60°, H-O-C=O ≈ 0°1.5 - 3.0
cis-3-Pentenoic Acidc-IC1-C2-C3-C4 ≈ 0°, H-O-C=O ≈ 0°> 2.0
c-IIC1-C2-C3-C4 ≈ 0°, H-O-C=O ≈ 180°> 2.5

Reactivity of this compound: Isomerization and Decomposition

This compound can undergo several key reactions, including isomerization to its more stable conjugated isomer, 2-pentenoic acid, and thermal decomposition via decarboxylation. Computational studies are invaluable for mapping the potential energy surfaces of these reactions and determining their kinetic and thermodynamic parameters.

Isomerization to 2-Pentenoic Acid

The isomerization of a β,γ-unsaturated acid like this compound to its more thermodynamically stable α,β-unsaturated isomer, 2-pentenoic acid, is a significant reaction pathway. This transformation is believed to proceed through a transition state involving an intramolecular proton transfer.

The theoretical investigation of this isomerization pathway typically involves the following steps:

  • Reactant and Product Optimization: The geometries of the most stable conformer of this compound and the most stable isomer of 2-pentenoic acid (trans-2-pentenoic acid) are optimized using a high level of theory, such as DFT with a larger basis set (e.g., 6-311++G(d,p)) or more advanced methods like G3 or CBS-QB3 for accurate thermochemical data.

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface that connects the reactant and the product. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly employed for this purpose.

  • Transition State Verification: The located transition state structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate (the motion along the path of isomerization).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant (this compound) and product (2-pentenoic acid) minima on the potential energy surface.

  • Activation Energy Calculation: The activation energy (Ea) for the isomerization is calculated as the difference in energy between the transition state and the reactant, including ZPVE corrections.

  • Reaction Enthalpy Calculation: The enthalpy of the reaction (ΔH) is calculated as the difference in enthalpy between the product and the reactant.

Isomerization_Pathway Reactant This compound TS Transition State (Intramolecular Proton Transfer) Reactant->TS Activation Energy (Ea) Product 2-Pentenoic Acid TS->Product

Isomerization of this compound to 2-pentenoic acid.

Thermal Decarboxylation

Another critical aspect of the reactivity of this compound is its thermal decomposition. As a β,γ-unsaturated carboxylic acid, it can undergo decarboxylation to yield butene and carbon dioxide. This reaction is thought to proceed through a concerted, pericyclic six-membered transition state.

The theoretical modeling of the decarboxylation reaction follows a similar protocol to the isomerization analysis:

  • Reactant and Product Optimization: The geometries of the reactant (the most stable conformer of this compound) and the products (butene and carbon dioxide) are optimized at a high level of theory.

  • Transition State Search: A search for the transition state of the decarboxylation reaction is conducted. This typically involves locating a six-membered ring-like structure where the carboxylic proton is transferred to the γ-carbon as the C-C bond cleaves.

  • Transition State Verification and IRC: The transition state is verified by frequency and IRC calculations to ensure it is a true saddle point connecting the reactant and products.

  • Activation Energy and Reaction Enthalpy Calculation: The activation energy and enthalpy of the decarboxylation reaction are calculated to determine the kinetic and thermodynamic feasibility of the process.

Decarboxylation_Pathway Reactant This compound TS Six-membered Cyclic Transition State Reactant->TS Activation Energy (Ea) Products Butene + CO2 TS->Products

Decarboxylation of this compound.

Other Aspects of Reactivity

Beyond isomerization and decarboxylation, the double bond and the carboxylic acid group in this compound are sites for various other chemical transformations.

Electrophilic Addition to the Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. Computational studies can provide insights into the regioselectivity of these reactions (i.e., whether the electrophile adds to C3 or C4) by analyzing the stability of the resulting carbocation intermediates. The electron-withdrawing nature of the distant carboxylic acid group is expected to have a modest influence on the reactivity of the double bond.

Nucleophilic Attack at the Carbonyl Carbon

The carboxylic acid group can undergo nucleophilic acyl substitution. Theoretical calculations can model the reaction pathways for esterification, amidation, and other related reactions by determining the activation barriers for the attack of various nucleophiles on the carbonyl carbon.

Reactivity_Overview cluster_stability Stability cluster_reactivity Reactivity Conformational Analysis Conformational Analysis Isomerization Isomerization Decarboxylation Decarboxylation Electrophilic Addition Electrophilic Addition Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution This compound This compound This compound->Conformational Analysis This compound->Isomerization This compound->Decarboxylation This compound->Electrophilic Addition This compound->Nucleophilic Acyl Substitution

Theoretical study workflow for this compound.

Summary and Future Directions

Theoretical studies provide invaluable insights into the fundamental chemical properties of this compound. Through computational modeling, we can understand its conformational preferences, the kinetics and thermodynamics of its isomerization and decomposition reactions, and predict its behavior in other chemical transformations.

While the general principles of the stability and reactivity of this compound can be inferred from studies on analogous molecules, there is a clear need for dedicated high-level computational studies on this specific molecule. Future work should focus on:

  • A comprehensive conformational analysis of both cis- and trans-3-pentenoic acid to provide accurate relative energies of all stable conformers.

  • The calculation of a complete potential energy surface for the isomerization of this compound to 2-pentenoic acid to precisely determine the activation barrier and reaction mechanism.

  • A detailed theoretical investigation of the decarboxylation pathway to quantify the activation energy and explore the influence of substituents on the reaction rate.

Such studies will provide crucial data for researchers in organic synthesis, catalysis, and drug development, enabling a more rational design of experiments and a deeper understanding of the chemical processes involving this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Pentenoic Acid from Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-pentenoic acid from butadiene. The synthesis is primarily achieved through the carbonylation of butadiene, a process that involves the reaction of butadiene with carbon monoxide in the presence of a catalyst. Two primary catalytic systems, one based on cobalt and the other on palladium, are described herein. These protocols are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is a valuable unsaturated carboxylic acid that can serve as a building block in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its synthesis from butadiene, a readily available C4 feedstock, represents an atom-economical approach. The key transformation is the hydrocarboxylation of butadiene, where a hydrogen atom and a carboxyl group are added across the conjugated diene system. This can be achieved using transition metal catalysts that activate both butadiene and carbon monoxide.

This document outlines two distinct methods for this synthesis: a cobalt-catalyzed process for the direct synthesis of trans-3-pentenoic acid and a palladium-catalyzed approach that initially forms the corresponding ester, which can then be hydrolyzed to the desired acid.

Cobalt-Catalyzed Synthesis of trans-3-Pentenoic Acid

This method allows for the direct synthesis of trans-3-pentenoic acid from butadiene, carbon monoxide, and water, utilizing a cobalt carbonyl catalyst in the presence of a dimethylformamide or dimethylacetamide diluent.[1]

Reaction Pathway

The overall reaction is as follows:

CH₂=CH-CH=CH₂ + CO + H₂O → CH₃-CH=CH-CH₂-COOH

The cobalt catalyst facilitates the addition of a hydrido species and a carbonyl group to the butadiene molecule.

reaction_pathway_cobalt cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Butadiene Butadiene Reaction High Temperature & Pressure Butadiene->Reaction CO Carbon Monoxide CO->Reaction Water Water Water->Reaction Catalyst Cobalt Carbonyl Catalyst->Reaction Catalyst Solvent Dimethylformamide Solvent->Reaction Solvent Product trans-3-Pentenoic Acid Reaction->Product reaction_pathway_palladium cluster_step1 Step 1: Alkoxycarbonylation cluster_step2 Step 2: Hydrolysis Butadiene Butadiene Reaction1 Reaction Butadiene->Reaction1 CO Carbon Monoxide CO->Reaction1 Methanol Methanol Methanol->Reaction1 Pd_Catalyst Palladium Catalyst + Ligand Pd_Catalyst->Reaction1 Catalyst Ester Methyl 3-pentenoate Reaction1->Ester Reaction2 Reaction Ester->Reaction2 Water_H Water, Acid/Base Water_H->Reaction2 Acid This compound Reaction2->Acid workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Charge Autoclave (Butadiene, Solvent, Catalyst) Pressurize Pressurize with CO Start->Pressurize React Heat and Stir (Reaction) Pressurize->React Cooldown Cool and Vent React->Cooldown Transfer Transfer Reaction Mixture Cooldown->Transfer Hydrolysis Hydrolysis (if necessary) Transfer->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Yes Hydrolysis->Extraction No (Direct Purification) Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Final Purification (Distillation/Chromatography) Evaporation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

References

Application Notes and Protocols for the Laboratory Preparation of cis-3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of cis-3-Pentenoic acid, a valuable building block in organic synthesis. The methodology is centered around a two-step process commencing with a Z-selective Horner-Wadsworth-Emmons (HWE) reaction, specifically the Still-Gennari olefination, to stereoselectively form a cis-alkene, followed by hydrolysis to yield the target carboxylic acid.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for cis-3-Pentenoic acid and its ethyl ester intermediate is provided below for easy reference and comparison.

Propertycis-3-Pentenoic AcidEthyl (Z)-pent-3-enoate
Molecular Formula C₅H₈O₂[1]C₇H₁₂O₂[2]
Molecular Weight 100.12 g/mol [1]128.17 g/mol [2]
Boiling Point 192 °C at 760 mmHg (estimated)[3]Not available
Density 1.008 g/cm³ (estimated)[3]Not available
¹H NMR See detailed data belowSee detailed data below
¹³C NMR See detailed data belowSee detailed data below
IR (Infrared) See detailed data belowNot available

Experimental Protocols

The synthesis of cis-3-Pentenoic acid is achieved through a two-step process:

  • Step 1: Still-Gennari Olefination - A Z-selective Horner-Wadsworth-Emmons reaction between propanal and ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate to yield ethyl (Z)-pent-3-enoate.

  • Step 2: Hydrolysis - The basic hydrolysis of ethyl (Z)-pent-3-enoate to afford the final product, cis-3-Pentenoic acid.

Protocol 1: Synthesis of Ethyl (Z)-pent-3-enoate via Still-Gennari Olefination

This protocol is adapted from established procedures for the Still-Gennari olefination.[4][5][6]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (2.0 mmol, 2.0 eq.) and 18-crown-6 (3.0 mmol, 3.0 eq.) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of KHMDS in THF (1.0 M, 2.1 mmol, 2.1 eq.) dropwise to the reaction mixture.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of propanal (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with 2 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl (Z)-pent-3-enoate.

Expected Yield and Purity:

Yields for Still-Gennari olefinations are typically high, often in the range of 70-95%, with excellent Z-selectivity (often >95:5 Z:E ratio).[7][8]

Protocol 2: Hydrolysis of Ethyl (Z)-pent-3-enoate

This protocol describes the saponification of the ester to the corresponding carboxylic acid.[4][9]

Materials:

  • Ethyl (Z)-pent-3-enoate

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl (Z)-pent-3-enoate (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

  • Add lithium hydroxide monohydrate (2.0 mmol).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cis-3-Pentenoic acid.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.[10][11]

Expected Yield:

The hydrolysis of esters under basic conditions generally proceeds in high to quantitative yields.[12]

Characterization Data

Ethyl (Z)-pent-3-enoate

  • ¹H NMR (CDCl₃): Spectroscopic data for the intermediate ester would be necessary for in-process control.

  • ¹³C NMR (CDCl₃): As above, for confirmation of structure.

  • IR (neat): Characteristic ester carbonyl stretch expected around 1735 cm⁻¹.

cis-3-Pentenoic Acid

  • ¹H NMR (CDCl₃): Expected signals include a triplet for the terminal methyl group, a doublet of quartets for the adjacent methine proton, a multiplet for the other olefinic proton, and a multiplet for the methylene (B1212753) group adjacent to the carbonyl, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (CDCl₃): Expected signals for the carboxylic carbon, the two olefinic carbons, the methylene carbon, and the methyl carbon.

  • IR (neat): A broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and a C=C stretch around 1650 cm⁻¹.

Visualized Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of cis-3-Pentenoic acid.

Still_Gennari_Olefination reagents Propanal + Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate conditions 1. KHMDS, 18-Crown-6, THF, -78 °C 2. Warm to RT reagents->conditions Reaction workup Aqueous Workup & Purification conditions->workup Quenching product Ethyl (Z)-pent-3-enoate workup->product Isolation Hydrolysis start Ethyl (Z)-pent-3-enoate conditions 1. LiOH, THF/H₂O, RT 2. HCl (aq) start->conditions Reaction workup Extraction & Purification conditions->workup Acidification product cis-3-Pentenoic Acid workup->product Isolation

References

Application Notes and Protocols for the Industrial Production of trans-3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3-Pentenoic acid is a valuable unsaturated carboxylic acid and a key building block in the synthesis of various fine chemicals, pharmaceuticals, and polymers.[1] Its industrial production is primarily achieved through catalytic carbonylation reactions, which offer efficient routes from readily available C4 feedstocks. This document outlines two established industrial methods for the synthesis of trans-3-pentenoic acid: the direct carbonylation of 1,3-butadiene (B125203) and a two-step process involving the carbonylation of crotyl chloride followed by hydrolysis.

Method 1: Direct Carbonylation of 1,3-Butadiene

This process involves the reaction of 1,3-butadiene with carbon monoxide and water in the presence of a cobalt carbonyl catalyst.[2] This single-step method is a direct route to the desired product.

Experimental Protocol

A detailed protocol for the cobalt-catalyzed carbonylation of 1,3-butadiene is described below, based on established patent literature.[2]

Materials:

  • 1,3-Butadiene

  • Carbon Monoxide (CO)

  • Water

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Cobalt Carbonyl (Co₂(CO)₈)

  • Hydroquinone (inhibitor)

  • High-pressure autoclave reactor equipped with stirring and temperature control

  • Distillation apparatus

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Charging the Reactor: To the autoclave, add the solvent (dimethylformamide or dimethylacetamide), 1,3-butadiene, water, cobalt carbonyl catalyst, and a polymerization inhibitor such as hydroquinone.

  • Reaction Conditions:

    • Seal the reactor and pressurize with carbon monoxide to the desired operating pressure.

    • Heat the reactor to the specified temperature while stirring to ensure proper mixing of the reactants.

    • Maintain the reaction at the target temperature and pressure for the specified duration.

  • Reaction Quenching and Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

    • Transfer the reaction mixture to a distillation apparatus.

  • Purification:

    • Perform fractional distillation under reduced pressure to separate the trans-3-pentenoic acid from the solvent, unreacted starting materials, and any high-molecular-weight byproducts.

Quantitative Data

The following table summarizes the typical reaction parameters and yields for the direct carbonylation of butadiene.[2]

ParameterValue
Reactants
1,3-Butadiene1 part by weight
Carbon MonoxideAt least 700 atm
Water< 1 mol per mol of butadiene
Catalyst
Cobalt Carbonyl0.1 to 0.5 parts by weight
Solvent
Dimethylformamide or Dimethylacetamide2 to 20 parts by weight
Reaction Conditions
Temperature100 - 250 °C (120 - 165 °C preferred)
Pressure700 - 5000 atm (1500 - 5000 atm preferred)
Yield
trans-3-Pentenoic AcidApprox. 40% based on butadiene

Process Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System Butadiene Butadiene Reactor High-Pressure Autoclave (100-250°C, >700 atm) Butadiene->Reactor CO CO CO->Reactor Water Water Water->Reactor Cobalt_Carbonyl Cobalt Carbonyl Cobalt_Carbonyl->Reactor DMF DMF/DMAc DMF->Reactor Distillation Fractional Distillation Reactor->Distillation Crude Product Product trans-3-Pentenoic Acid Distillation->Product

Caption: Workflow for the direct carbonylation of butadiene.

Method 2: Carbonylation of Crotyl Chloride and Subsequent Hydrolysis

This two-step method first involves the palladium-catalyzed carbonylation of crotyl chloride (a mixture of 1-chloro-2-butene (B1196595) and 3-chloro-1-butene) to form 3-pentenoyl chloride.[3] The acid chloride is then hydrolyzed to yield 3-pentenoic acid.[3][4]

Experimental Protocols

Step 1: Carbonylation of Crotyl Chloride

Materials:

  • Crotyl chloride (1-chloro-2-butene and/or 3-chloro-1-butene)

  • Carbon Monoxide (CO)

  • Palladium-based catalyst (e.g., PdCl₂(PPh₃)₂)

  • High-pressure reactor

  • Distillation apparatus

Procedure:

  • Reactor Setup: Charge a high-pressure reactor with the palladium catalyst and crotyl chloride.

  • Reaction Execution:

    • Pressurize the reactor with carbon monoxide.

    • Heat the mixture to the reaction temperature and maintain the pressure.

  • Product Isolation:

    • After the reaction, cool the reactor and vent the excess CO.

    • The resulting mixture containing 3-pentenoyl chloride is then purified by distillation.

Step 2: Hydrolysis of 3-Pentenoyl Chloride

Materials:

  • 3-Pentenoyl chloride (from Step 1)

  • Water

  • Butadiene (optional, to react with HCl byproduct)[3]

  • Hydrochloric acid (optional, as catalyst)[3]

  • Reaction vessel with stirring

Procedure:

  • Hydrolysis Reaction:

    • Combine 3-pentenoyl chloride with water in a reaction vessel. Butadiene and hydrochloric acid can be added to manage the HCl byproduct and catalyze the reaction.[3]

    • Stir the mixture at a controlled temperature (e.g., 0-100 °C) to facilitate hydrolysis.[3]

  • Phase Separation and Purification:

    • The reaction will form a two-phase mixture (organic and aqueous).

    • Separate the organic phase, which contains the this compound.

    • Purify the this compound by distillation.

Quantitative Data

The following table summarizes the typical reaction parameters for the two-step synthesis.

ParameterStep 1: CarbonylationStep 2: Hydrolysis
Reactants
Main SubstrateCrotyl Chloride3-Pentenoyl Chloride
ReagentCarbon MonoxideWater
Catalyst Palladium-based(Optional) Hydrochloric Acid
Reaction Conditions
Temperature90 - 190 °C0 - 100 °C
Pressure500 - 5000 psig50 - 600 psig
Key Ratios -Butadiene:Pentenoyl Chloride (1:1 to 6:1)[3]Water:Pentenoyl Chloride (1:1 to 15:1)[3]

Process Workflow

G cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Hydrolysis Crotyl_Chloride Crotyl Chloride Reactor_1 Carbonylation Reactor (90-190°C, 500-5000 psig) Crotyl_Chloride->Reactor_1 CO_1 Carbon Monoxide CO_1->Reactor_1 Pd_Catalyst Pd Catalyst Pd_Catalyst->Reactor_1 Pentenoyl_Chloride 3-Pentenoyl Chloride Reactor_1->Pentenoyl_Chloride Crude Product Reactor_2 Hydrolysis Reactor (0-100°C, 50-600 psig) Pentenoyl_Chloride->Reactor_2 Water_2 Water Water_2->Reactor_2 Distillation_2 Distillation Reactor_2->Distillation_2 Crude Acid Final_Product trans-3-Pentenoic Acid Distillation_2->Final_Product

Caption: Workflow for the two-step synthesis from crotyl chloride.

Alternative and Emerging Production Routes

  • Carbonylation for Adipic Acid Synthesis: Trans-3-pentenoic acid is a potential intermediate in the production of adipic acid through a palladium-catalyzed carbonylation process.[5] In this context, mixtures of pentenoic acid isomers, often derived from the carbonylation of 1,3-butadiene, are used as feedstock.[5]

  • Bio-based Route from γ-Valerolactone (GVL): A sustainable approach involves the conversion of GVL, a platform chemical derived from cellulosic biomass, into pentanoic acid. This process utilizes a bifunctional catalyst (e.g., Platinum on an acidic zeolite) and formic acid as a reducing agent, with pentenoic acids as key intermediates. This route is still under development but represents a promising green alternative to petrochemical-based methods.

Logical Relationship of Synthesis Pathways

G cluster_feedstocks C4 Feedstocks cluster_intermediates Intermediates Butadiene 1,3-Butadiene Crotyl_Chloride Crotyl Chloride Butadiene->Crotyl_Chloride + HCl Final_Product trans-3-Pentenoic Acid Butadiene->Final_Product Direct Carbonylation (Co Catalyst) Pentenoyl_Chloride 3-Pentenoyl Chloride Crotyl_Chloride->Pentenoyl_Chloride + CO (Pd Catalyst) Pentenoyl_Chloride->Final_Product + H₂O (Hydrolysis)

References

Application Notes and Protocols: 3-Pentenoic Acid as a Versatile Precursor in the Synthesis of Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenoic acid, a C5 unsaturated carboxylic acid, is a versatile building block in organic synthesis with potential applications in the pharmaceutical industry. Its chemical structure, featuring both a carboxylic acid moiety and a carbon-carbon double bond, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. This document outlines a synthetic strategy for the preparation of valproic acid, a widely used anticonvulsant and mood-stabilizing drug, utilizing this compound as a key precursor. While not the traditional industrial route, this approach highlights the utility of this compound as a starting material for the synthesis of branched-chain fatty acid pharmaceuticals.

Valproic acid (2-propylpentanoic acid) is a well-established therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1] Its mechanism of action is multifactorial, primarily involving the enhancement of GABAergic neurotransmission through the inhibition of GABA transaminase, and the inhibition of histone deacetylases (HDACs), which modulates gene expression.[2][3][4]

This application note provides a detailed, two-step synthetic protocol for the conversion of this compound to valproic acid, including quantitative data for analogous reactions, and visual representations of the synthetic workflow and the relevant biological pathways of the final product.

Synthetic Strategy Overview

The proposed synthesis of valproic acid from this compound involves two key chemical transformations:

  • Reduction of the Carbon-Carbon Double Bond: The double bond in this compound is first reduced to yield pentanoic acid. This is typically achieved through catalytic hydrogenation.

  • α-Alkylation: The resulting pentanoic acid is then alkylated at the α-carbon with a propyl group to introduce the second propyl chain, yielding 2-propylpentanoic acid (valproic acid).

G This compound This compound Step 1 Reduction This compound->Step 1 Catalytic Hydrogenation Pentanoic Acid Pentanoic Acid Step 2 Alkylation Pentanoic Acid->Step 2 α-Alkylation (LDA, Propyl Bromide) Valproic Acid Valproic Acid Step 1->Pentanoic Acid Step 2->Valproic Acid

Quantitative Data

The following tables summarize typical quantitative data for the key reactions in the proposed synthesis, based on analogous transformations reported in the literature.

Table 1: Catalytic Hydrogenation of Unsaturated Carboxylic Acids

Substrate (Analogue)CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Reference
α,β-Unsaturated Carboxylic Acids(R,R)-(PhBPE)Co(COD)Methanol253412>95[5]
Cinnamic Acid DerivativesIr-SIPHOX complexesTHF251<1>99[6]
α,β-Unsaturated EstersCopper(I)/NHC complexTHF60301671-95[7][8]

Table 2: α-Alkylation of Carboxylic Acids

Carboxylic Acid (Analogue)BaseAlkylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylacetic AcidLDA (2.2 equiv)Methyl IodideTHF/HMPA0190[9]
Propanoic AcidLDA (2.2 equiv)Benzyl BromideTHF-78 to RT285[9]
Acetic Acid DerivativesLDAAlkyl HalidesTHF-78 to 01-370-95[10]

Experimental Protocols

Protocol 1: Synthesis of Pentanoic Acid via Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Parr hydrogenation apparatus or similar

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10 wt. % palladium on carbon (typically 1-5 mol % of palladium relative to the substrate).

  • Seal the reaction vessel and purge with an inert gas (argon or nitrogen) three times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude pentanoic acid.

  • The product can be further purified by distillation if necessary.

Protocol 2: Synthesis of Valproic Acid (2-Propylpentanoic Acid) via α-Alkylation of Pentanoic Acid

Materials:

  • Pentanoic acid

  • Lithium diisopropylamide (LDA) solution in THF (typically 2 M)

  • 1-Bromopropane (B46711) (Propyl bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve pentanoic acid (1.0 eq) in anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 eq) to the stirred solution of pentanoic acid via the dropping funnel over 30 minutes. The formation of the dianion is observed.

  • Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Cool the solution back down to -78 °C.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude valproic acid.

  • Purify the product by vacuum distillation to yield pure 2-propylpentanoic acid.

Mechanism of Action of Valproic Acid

Valproic acid exerts its therapeutic effects through multiple mechanisms, with two of the most prominent being the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases.

G cluster_0 GABAergic Synapse Glutamate Glutamate GABA GABA GABA-T GABA Transaminase Succinic Semialdehyde Succinic Semialdehyde Valproic Acid Valproic Acid

G

Conclusion

While not the conventional manufacturing route, the synthesis of valproic acid from this compound serves as a valuable case study for demonstrating the utility of unsaturated carboxylic acids as precursors in pharmaceutical synthesis. The described protocols for catalytic hydrogenation and α-alkylation are fundamental transformations in organic chemistry, and their application in this context highlights a plausible pathway to a clinically significant molecule. For researchers in drug discovery and development, understanding such alternative synthetic routes can provide new avenues for the synthesis of novel analogues and derivatives of existing drugs, potentially leading to compounds with improved therapeutic profiles.

References

Application Notes and Protocols: 3-Pentenoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-pentenoic acid as a monomer in polymer synthesis. While direct literature on the homopolymerization of this compound is limited, its structural similarity to other unsaturated carboxylic acids, such as 3-butenoic acid, suggests its potential utility in creating functional polymers for various applications.[1] The protocols and applications described herein are based on established principles of polymer chemistry and analogous systems.

Introduction to this compound

This compound is a monounsaturated carboxylic acid with the chemical formula C₅H₈O₂.[2] The presence of both a carboxylic acid group and a carbon-carbon double bond makes it a versatile monomer for polymerization.[3] The carboxylic acid moiety provides a site for modifying properties such as solubility and for further chemical functionalization, while the double bond allows for addition polymerization.[1]

There are two geometric isomers of this compound: cis-(3Z)-pent-3-enoic acid and trans-(3E)-pent-3-enoic acid.[4] The commercially available form is often a mixture but can be predominantly the trans-isomer.

Physicochemical Properties of trans-3-Pentenoic Acid
PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [5]
Appearance Liquid
Boiling Point 192-194 °C[6]
Density 0.986 g/mL at 20 °C[6]
Refractive Index n20/D 1.435
CAS Number 1617-32-9 (trans-isomer)[4]

Potential Applications in Polymer Chemistry

Based on the applications of structurally similar polymers, poly(this compound) and its copolymers could be valuable in several areas:

  • Biomedical Materials: The pendant carboxylic acid groups can be used for drug conjugation, making the polymer a candidate for drug delivery systems.[3] The polymer backbone's potential biodegradability is also an attractive feature.

  • Dental Cements: As an analogue of 3-butenoic acid, this compound could be used as a comonomer with acrylic acid and itaconic acid to synthesize modified polyalkenoic acids for glass ionomer cements (GICs). The inclusion of this compound could introduce flexibility into the polymer backbone, potentially improving the mechanical properties of the resulting cement.[1]

  • Adhesives and Coatings: The carboxylic acid groups can promote adhesion to various substrates, making these polymers suitable for adhesive and coating formulations.[3]

  • Superabsorbent Polymers: The hydrophilic nature of the carboxylic acid groups suggests potential use in the synthesis of hydrogels and superabsorbent materials.

Experimental Protocols

The following are detailed protocols for the synthesis of polymers using this compound. These are model protocols and may require optimization.

Protocol 1: Free-Radical Homopolymerization of this compound

This protocol describes the synthesis of poly(this compound) via free-radical polymerization in a solution.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)[1]

  • Diethyl ether (non-solvent for precipitation)[1]

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer and Solvent Preparation:

    • Purify this compound by distillation under reduced pressure to remove any inhibitors.[1]

    • Dry the DMF over molecular sieves.[1]

  • Polymerization Reaction:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound (e.g., 10 g) and AIBN (e.g., 0.1 g, 1 wt% of monomer) in anhydrous DMF (e.g., 50 mL).

    • Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes or by performing three freeze-pump-thaw cycles.[1]

    • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring.[1]

    • Allow the polymerization to proceed for a set time, for example, 24 hours.[1]

  • Polymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the solution to a stirred excess of diethyl ether.[1]

    • Collect the precipitated polymer by filtration.[1]

    • Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.[1]

    • To further purify the polymer, it can be redissolved in a suitable solvent (e.g., acetone) and re-precipitated.

  • Drying:

    • Dry the purified poly(this compound) in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.[1]

Expected Polymer Characterization Data (Hypothetical):

PropertyExpected ValueCharacterization Technique
Molecular Weight (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) 80 - 120 °CDifferential Scanning Calorimetry (DSC)
Structure Confirmation Presence of C=O and C-O stretches, disappearance of C=C stretchFourier-Transform Infrared Spectroscopy (FTIR)
Protocol 2: Copolymerization of this compound with Acrylic Acid and Itaconic Acid for Dental Cement Applications

This protocol outlines the synthesis of a terpolymer for potential use in glass ionomer cements.

Materials:

  • This compound

  • Acrylic acid

  • Itaconic acid

  • Ammonium (B1175870) persulfate (initiator)[1]

  • Deionized water (solvent)

  • Methanol (B129727) (non-solvent for precipitation)[1]

  • Three-necked flask, reflux condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Monomer and Initiator Solution Preparation:

    • Prepare an aqueous solution of the monomers (e.g., acrylic acid, itaconic acid, and this compound in a desired molar ratio to achieve a specific composition, for instance, 8 mol% this compound in the final polymer).[1]

    • Prepare a separate aqueous solution of the initiator, ammonium persulfate.[1]

  • Polymerization Reaction:

    • Add the monomer solution to the three-necked flask.

    • Heat the solution to the reaction temperature (e.g., 80 °C) under a nitrogen atmosphere with constant stirring.[1]

    • Once the temperature is stable, add the initiator solution dropwise to the monomer solution over 30 minutes.[1]

    • Continue the reaction for a specified time, for example, 6 hours, at the set temperature.[1]

  • Polymer Precipitation and Purification:

    • After the reaction is complete, cool the polymer solution to room temperature.

    • Precipitate the copolymer by slowly adding the aqueous polymer solution to a stirred excess of methanol.[1]

    • Collect the precipitated polymer by filtration.[1]

    • Redissolve the polymer in water and re-precipitate in methanol two more times for purification.[1]

  • Drying:

    • Dry the purified copolymer in a vacuum oven at a suitable temperature (e.g., 40 °C) until a constant weight is achieved.[1]

Diagrams

Experimental Workflow for Homopolymerization

Homopolymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization prep_monomer Purify this compound dissolve Dissolve Monomer & AIBN in DMF prep_monomer->dissolve prep_solvent Dry DMF Solvent prep_solvent->dissolve deoxygenate Deoxygenate (N2 Purge / Freeze-Pump-Thaw) dissolve->deoxygenate polymerize Heat to 70-80°C for 24h deoxygenate->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Diethyl Ether cool->precipitate filtrate Filter to Collect Polymer precipitate->filtrate wash Wash with Diethyl Ether filtrate->wash dry Dry in Vacuum Oven wash->dry characterize Analyze Polymer (FTIR, GPC, DSC) dry->characterize

Caption: Workflow for the free-radical homopolymerization of this compound.

Logical Flow for Copolymer Synthesis in Dental Applications

Copolymer_Synthesis_Logic cluster_inputs Monomers cluster_process Process cluster_output Product & Application m1 Acrylic Acid copolymerization Aqueous Free-Radical Copolymerization m1->copolymerization m2 Itaconic Acid m2->copolymerization m3 This compound m3->copolymerization paa Modified Polyalkenoic Acid copolymerization->paa gic Glass Ionomer Cement paa->gic Formulation with glass powder

Caption: Logical relationship for synthesizing a modified polyalkenoic acid.

References

Application Notes and Protocols for the Quantification of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-pentenoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Method

Application Note

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The primary challenge in the HPLC analysis of small carboxylic acids is achieving adequate retention and good peak shape on reverse-phase columns. This can be addressed by using a mobile phase with a low pH to suppress the ionization of the carboxyl group, thereby increasing its hydrophobicity and retention.

This application note describes a reverse-phase HPLC method for the quantification of this compound. The method utilizes a C18 or a specialized reverse-phase column with an acidic mobile phase, which allows for the direct analysis of the acid without the need for derivatization. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or a mass spectrometer (MS) for enhanced sensitivity and selectivity. For MS compatibility, volatile acids like formic acid should be used in the mobile phase instead of non-volatile acids like phosphoric acid.[1][2]

A suitable HPLC system for this analysis would be a quaternary gradient HPLC system equipped with a UV-Vis or a Mass Spectrometry (MS) detector.

Experimental Protocol: HPLC Quantification of this compound

1. Materials and Reagents

  • This compound standard (≥95.0% purity)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample preparation)

2. Instrumentation and Columns

  • HPLC system with a pump, autosampler, column oven, and detector (UV or MS)

  • Column Option 1: Newcrom R1 reverse-phase column or equivalent.[1][2]

  • Column Option 2: Agilent Hi-Plex H column (300 x 7.7 mm).[4][5]

3. Chromatographic Conditions

The following tables summarize two potential sets of chromatographic conditions for the analysis of this compound.

Table 1: Reverse-Phase HPLC Conditions

ParameterCondition
Column Newcrom R1 or similar C18 column
Mobile Phase Acetonitrile and Water with Phosphoric Acid (for UV) or Formic Acid (for MS)[1][2]
Gradient A suitable gradient to ensure separation, for example: 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 40% B; 20-25 min: 40% B (Column Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or Mass Spectrometer

Table 2: Ion-Exclusion HPLC Conditions

ParameterCondition
Column Agilent Hi-Plex H (300 x 7.7 mm)[4][5]
Mobile Phase 5 mM Sulfuric Acid in Water[4][5]
Flow Rate 0.6 mL/min[4][5]
Column Temperature 65 °C[4][5]
Injection Volume 20 µL
Detector Refractive Index (RI)

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.

  • Sample Preparation: For biological samples, a lipid extraction may be necessary. Acidify the sample and extract this compound into an organic solvent like ethyl acetate. Evaporate the solvent and reconstitute the residue in the mobile phase.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start std_prep Prepare Standard Stock Solution start->std_prep sample_prep Sample Preparation (e.g., Extraction) start->sample_prep cal_std Prepare Calibration Standards std_prep->cal_std hplc_system HPLC System cal_std->hplc_system sample_prep->hplc_system separation Chromatographic Separation hplc_system->separation detection Detection (UV or MS) separation->detection calibration_curve Construct Calibration Curve detection->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification end End quantification->end

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography (GC) Method

Application Note

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC can result in poor peak shape and low sensitivity.[6] To overcome these challenges, derivatization is a crucial step to convert the carboxylic acid into a more volatile and less polar derivative, typically a fatty acid methyl ester (FAME).[6][7]

This application note describes a GC-Mass Spectrometry (GC-MS) method for the quantification of this compound following derivatization to its methyl ester. This method offers high sensitivity and selectivity, making it suitable for the analysis of complex biological matrices. The use of an internal standard is recommended to correct for variations in sample preparation and injection.

Experimental Protocol: GC-MS Quantification of this compound

1. Materials and Reagents

  • This compound standard (≥95.0% purity)[3]

  • Internal Standard (IS), e.g., Heptadecanoic acid

  • Methanol (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade)

  • Derivatization agent: 14% Boron trifluoride (BF₃) in methanol or 10% Acetyl chloride in methanol[7]

  • 6% Sodium carbonate solution

  • Anhydrous sodium sulfate

2. Instrumentation and Columns

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Column Option 1: Agilent J&W DB-624UI GC column[8]

  • Column Option 2: Agilent J&W DB-FATWAX Ultra Inert column[9]

3. GC-MS Conditions

Table 3: GC-MS Conditions for this compound Methyl Ester

ParameterCondition
Column Agilent J&W DB-FATWAX Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[9]
Carrier Gas Helium at a constant flow of 1.95 mL/min[4]
Oven Program Initial temperature 45°C (hold 4 min), ramp to 280°C at 3°C/min, hold for 20 min[4]
Injector Temperature 250 °C[4]
Injection Volume 1 µL (splitless)
MS Interface Temp 280 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 15-500[4]

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Heptadecanoic acid in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

5. Derivatization to Fatty Acid Methyl Ester (FAME)

  • To the dried lipid extract or a known volume of a standard solution, add the internal standard.

  • Add 1 mL of 14% BF₃ in methanol.[7]

  • Seal the tube and heat at 60°C for 30 minutes.[7]

  • Cool the reaction mixture to room temperature.

  • Stop the reaction by adding 1 mL of 6% sodium carbonate solution.

  • Extract the FAMEs by adding 1 mL of hexane and vortexing.[7]

  • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

6. Quantification

  • Perform quantitative analysis by constructing a calibration curve.

  • Plot the ratio of the peak area of the this compound methyl ester to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound in unknown samples from this curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis start Start std_prep Prepare Standard & IS Stock Solutions start->std_prep sample_prep Sample Preparation with IS start->sample_prep cal_std Prepare Calibration Standards with IS std_prep->cal_std derivatization Esterification to FAME cal_std->derivatization sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms_system GC-MS System extraction->gcms_system separation Chromatographic Separation gcms_system->separation detection Mass Spectrometric Detection separation->detection calibration_curve Construct Calibration Curve (Area Ratio vs. Conc.) detection->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification end End quantification->end

Caption: Workflow for the quantification of this compound by GC-MS.

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the quantification of short-chain fatty acids using GC and HPLC based methods. These values can serve as a benchmark for method development and validation for this compound.

Table 4: General Performance Metrics for Short-Chain Fatty Acid Quantification

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.999
Limit of Detection (LOD) 0.02 - 0.23 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mL0.5 - 2.0 µg/mL
Accuracy (Recovery) 54.24 ± 1.17% to 140.94 ± 2.10%Typically within 80-120%
Precision (Repeatability, %RSD) Intra-day: 0.56 - 1.03%; Inter-day: 0.10 - 4.76%Typically < 15%

Note: The values presented in Table 4 are for general short-chain fatty acids and may vary for this compound depending on the specific method and matrix.[10]

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenoic acid is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂. It exists as two geometric isomers, (E)-3-pentenoic acid (trans) and (Z)-3-pentenoic acid (cis), which differ in the spatial arrangement of substituents around the carbon-carbon double bond. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and differentiation of these isomers. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectral analysis of this compound, intended to guide researchers in obtaining and interpreting high-quality NMR data.

Chemical Structures and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme is used for both (E)- and (Z)-3-pentenoic acid:

NMR Spectral Analysis Workflow for this compound

The logical relationship for interpreting the NMR data to distinguish between the (E) and (Z) isomers is based on subtle differences in their chemical shifts and coupling constants, which arise from the different spatial orientations of the substituents across the double bond.

Isomer_Differentiation cluster_data NMR Spectral Data cluster_analysis Analysis of Key Parameters cluster_conclusion Structural Elucidation nmr_data 1H and 13C NMR Spectra chem_shift Chemical Shift Differences (esp. C-2, C-5, H-2, H-5) nmr_data->chem_shift coupling Coupling Constants (J-values across the double bond) nmr_data->coupling e_isomer (E)-trans-Isomer chem_shift->e_isomer Characteristic shifts z_isomer (Z)-cis-Isomer chem_shift->z_isomer Characteristic shifts coupling->e_isomer Larger J-value for trans protons coupling->z_isomer Smaller J-value for cis protons

Logical Flow for Isomer Differentiation using NMR

Application Notes and Protocols for the Derivatization of 3-Pentenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Pentenoic acid, a short-chain unsaturated fatty acid, poses analytical challenges for direct gas chromatography-mass spectrometry (GC-MS) analysis. Its inherent polarity and low volatility lead to poor chromatographic performance, characterized by broad, tailing peaks and potential adsorption to the analytical column.[1][2] Derivatization is a critical sample preparation step that chemically modifies the polar carboxyl group into a less polar, more volatile functional group. This process significantly improves peak shape, enhances sensitivity, and ensures accurate and reproducible quantification.[3]

This document provides detailed protocols for three common and effective derivatization strategies for this compound:

  • Esterification to Fatty Acid Methyl Esters (FAMEs) : A robust and widely used method for general quantification.

  • Silylation to Trimethylsilyl (B98337) (TMS) Esters : A versatile technique that reacts rapidly with active hydrogens.

  • Alkylation with Pentafluorobenzyl Bromide (PFBBr) : A specialized method for ultra-sensitive analysis using negative chemical ionization (NCI).

Overview of Derivatization Strategies

The choice of derivatization reagent depends on the analytical objective, required sensitivity, sample matrix, and available instrumentation. The general workflow involves sample preparation, a chemical reaction to form the derivative, extraction of the derivative, and subsequent GC-MS analysis.

cluster_problem Analytical Challenge cluster_solution Solution cluster_methods Derivatization Methods Problem This compound - High Polarity - Low Volatility Derivatization Derivatization (Increase Volatility, Decrease Polarity) Problem->Derivatization Ester Esterification (e.g., FAMEs) Derivatization->Ester Silyl Silylation (e.g., TMS Esters) Derivatization->Silyl Alkyl High-Sensitivity Alkylation (e.g., PFB Esters) Derivatization->Alkyl

Caption: Logical workflow from analytical problem to derivatization solutions.

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This is one of the most common methods for preparing fatty acid methyl esters (FAMEs). The BF₃ acts as a Lewis acid catalyst to facilitate the esterification of the carboxylic acid with methanol (B129727).[4][5] This protocol is robust and suitable for routine quantitative analysis.[3]

Experimental Workflow

arrow arrow Sample Sample containing This compound Reagent Add BF₃-Methanol (12-14%) Sample->Reagent Heat Heat at 60-70°C for 30 min Reagent->Heat Extract Extract with Hexane (B92381) & Saturated NaCl Heat->Extract Analyze Inject Hexane Layer into GC-MS Extract->Analyze

Caption: Workflow for FAME derivatization of this compound.

Detailed Experimental Protocol
  • Materials and Reagents:

    • This compound standard (≥97% purity)

    • Internal Standard (IS), e.g., Heptanoic acid-d13

    • Derivatization reagent: 12-14% Boron trifluoride in methanol (BF₃-Methanol)[3]

    • Hexane (GC grade)

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Screw-capped glass reaction tubes (13x100 mm)

  • Sample Preparation & Derivatization:

    • Place a known amount of the sample (e.g., 10-100 µL of a liquid sample or a dried extract) into a screw-capped glass tube.

    • Add the internal standard.

    • Add 200-500 µL of 14% BF₃-Methanol solution to the tube.[6]

    • Tightly cap the tube and heat the mixture at 60-70°C for 30 minutes in a heating block or water bath.[3][6]

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5-1.0 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[3][6]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at ~2,000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the methyl pentenoate, to a clean GC vial, passing it through a small amount of anhydrous Na₂SO₄ to remove residual water.[1]

  • GC-MS Parameters (Typical):

    • GC Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for FAMEs.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[7]

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 240°C, and hold for 5 minutes.[8]

    • MS Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan (e.g., m/z 40-300) for identification.

Protocol 2: Silylation with BSTFA + TMCS

Silylation replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful and common silylating agent. The reaction is fast and can be performed at moderate temperatures.

Experimental Workflow

arrow arrow Sample Dried Sample containing This compound Reagent Add BSTFA + 1% TMCS & Pyridine (B92270) (optional) Sample->Reagent Heat Heat at 70°C for 30-45 min Reagent->Heat Analyze Inject directly into GC-MS Heat->Analyze

Caption: Workflow for TMS derivatization of this compound.

Detailed Experimental Protocol
  • Materials and Reagents:

    • This compound standard

    • Internal Standard (IS), e.g., Heptanoic acid-d13

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine or Acetonitrile (B52724) (anhydrous, as solvent)

    • GC vials with inserts

  • Sample Preparation & Derivatization:

    • Ensure the sample is completely dry. Water will consume the silylation reagent and must be removed, typically by evaporation under a stream of nitrogen or by lyophilization.[2]

    • To the dried sample in a GC vial, add the internal standard.

    • Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 50-100 µL of BSTFA + 1% TMCS reagent.

    • Cap the vial tightly and heat at 70°C for 30-45 minutes. The reaction time may need optimization.

  • Extraction:

    • No extraction is needed. After cooling to room temperature, the sample can be injected directly into the GC-MS.

  • GC-MS Parameters (Typical):

    • GC Column: A non-polar or medium-polarity column like DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Injector Temperature: 260°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 170°C, then ramp at 4°C/min to 190°C and hold for 5 minutes.[9]

    • MS Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: SIM or full scan.

Protocol 3: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

This method is designed for high-sensitivity quantification, often utilizing GC-MS with negative chemical ionization (NCI).[10] The resulting PFB esters are highly electronegative, making them ideal for electron capture detection.

Detailed Experimental Protocol
  • Materials and Reagents:

    • This compound standard

    • Isotope-labeled internal standards[10]

    • Derivatization reagent: 1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile[10][11]

    • Catalyst: 1% Diisopropylethylamine (DIPEA) in acetonitrile[10][11]

    • Isooctane (GC grade)

  • Sample Preparation & Derivatization:

    • To a dried sample extract, add the internal standard.

    • Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[10][11]

    • Cap the vial and let the reaction proceed at room temperature for 20-30 minutes.[10][11]

  • Extraction/Cleanup:

    • Evaporate the solvent under a gentle stream of nitrogen or argon.[10]

    • Reconstitute the residue in 50-100 µL of isooctane.[10][11]

    • The sample is now ready for injection.

  • GC-MS Parameters (Typical):

    • GC Column: DB-5ms or similar non-polar column.

    • Injector Temperature: 280°C.

    • Oven Program: Optimized for separation of PFB esters.

    • Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) or ammonia (B1221849) as the reagent gas.

    • Acquisition Mode: SIM mode monitoring the [M-PFB]⁻ ion or other characteristic fragment ions.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of short-chain fatty acids using these derivatization methods. Performance for this compound is expected to be within these ranges.

ParameterFAMEs (BF₃-MeOH)TMS Esters (BSTFA)PFB Esters (PFBBr)Reference(s)
Sensitivity GoodGoodExcellent[10][12]
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL0.01 - 0.1 µg/mL[8]
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.5 µg/mL0.05 - 0.5 µg/mL[8]
Linearity (R²) > 0.99> 0.99> 0.99[12]
Precision (RSD%) < 10%< 10%< 10%[8]
Derivative Stability HighModerate (moisture sensitive)High[1][2]
Sample Matrix Suitability BroadRequires anhydrous conditionsBroad[2][13]

Conclusion

The derivatization of this compound is an essential step for achieving reliable and sensitive quantification by GC-MS.[3] For routine analysis, esterification to its methyl ester using BF₃-Methanol is a robust and cost-effective method. Silylation with BSTFA offers a rapid alternative, provided the samples are anhydrous. For applications requiring the highest sensitivity, such as the analysis of trace levels in complex biological matrices, derivatization with PFBBr followed by GC-NCI-MS is the method of choice.[10] The selection of the optimal method should be guided by the specific analytical goals and sample characteristics.

References

Application Notes and Protocols: 3-Pentenoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenoic acid, an unsaturated carboxylic acid, serves as a valuable and versatile C5 building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a carbon-carbon double bond, allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic operations, highlighting its potential in the synthesis of valuable intermediates and more complex molecular architectures.

Physicochemical Properties and Isomers

This compound exists as two geometric isomers: trans-(E)-3-pentenoic acid and cis-(Z)-3-pentenoic acid. The trans isomer is generally the more stable and more commonly available form.

Propertytrans-3-Pentenoic Acidcis-3-Pentenoic Acid
Molecular Formula C₅H₈O₂C₅H₈O₂
Molecular Weight 100.12 g/mol 100.12 g/mol
CAS Number 1617-32-933698-87-2
Boiling Point 192-194 °CNot readily available
Density 0.986 g/mL at 20 °CNot readily available
Appearance Colorless liquidNot readily available

I. Synthesis of trans-3-Pentenoic Acid

Application Note:

trans-3-Pentenoic acid can be synthesized via the hydrocarboxylation of butadiene. This method provides a direct route to the target molecule, although it requires high pressure and temperature conditions. The following protocol is adapted from a patented industrial process and may require specialized equipment for laboratory-scale synthesis.[1]

Experimental Protocol: Synthesis of trans-3-Pentenoic Acid from Butadiene [1]

Materials:

  • Butadiene

  • Carbon monoxide (CO)

  • Water

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Cobalt carbonyl (Co₂(CO)₈)

  • Hydroquinone (B1673460) (inhibitor)

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, combine dimethylformamide (or dimethylacetamide), butadiene, water, and a catalytic amount of cobalt carbonyl. A polymerization inhibitor such as hydroquinone can also be added.

  • Pressurize the autoclave with carbon monoxide to at least 700 atmospheres.

  • Heat the reaction mixture to a temperature between 100 °C and 250 °C (a preferred range is 120-165 °C) with stirring.

  • Maintain the reaction at the desired temperature and pressure for a sufficient time to allow for the formation of the product.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • The reaction mixture is then subjected to distillation to separate the trans-3-pentenoic acid from the solvent and any high-boiling byproducts.

Quantitative Data:

ReactantsConditionsProductYieldReference
Butadiene, CO, H₂OCo₂(CO)₈, DMF, 120-165 °C, >700 atmtrans-3-Pentenoic AcidModerate to Good[1]

Logical Relationship: Synthesis of this compound

G Butadiene Butadiene Reaction_Mix Butadiene->Reaction_Mix CO Carbon Monoxide CO->Reaction_Mix Water Water Water->Reaction_Mix Catalyst Cobalt Carbonyl Catalyst Catalyst->Reaction_Mix Solvent DMF/DMAc Solvent->Reaction_Mix HighPT High Pressure & Temperature HighPT->Reaction_Mix PentenoicAcid trans-3-Pentenoic Acid Reaction_Mix->PentenoicAcid Hydrocarboxylation G cluster_acid_reactions Carboxylic Acid Reactions cluster_alkene_reactions Double Bond Reactions cluster_isomerization Isomerization PentenoicAcid This compound Ester Ethyl 3-Pentenoate PentenoicAcid->Ester Fischer Esterification Alcohol 3-Penten-1-ol Ester->Alcohol LiAlH4 Reduction PentenoicAcid2 This compound Diol 3,4-Dihydroxypentanoic Acid PentenoicAcid2->Diol Dihydroxylation (OsO4/NMO) Aldehydes Acetaldehyde + Malonic Semialdehyde PentenoicAcid2->Aldehydes Ozonolysis (reductive workup) PentenoicAcid3 This compound PentenoicAcid_conj 2-Pentenoic Acid PentenoicAcid3->PentenoicAcid_conj Base-catalyzed Isomerization G Start 3-Pentenoate Anion Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation at C2 (by OH-) Product 2-Pentenoate Anion Enolate->Product Protonation at C4 (by H2O) FinalProduct 2-Pentenoic Acid Product->FinalProduct Acidification Protonation Protonation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 3-Pentenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory syntheses involve a two-step process:

  • Olefination: A Horner-Wadsworth-Emmons (HWE) or Wittig reaction is used to create the carbon-carbon double bond, typically forming ethyl 3-pentenoate from acetaldehyde (B116499).

  • Hydrolysis: The resulting ethyl 3-pentenoate is then hydrolyzed to this compound.

Other methods, such as the carbonylation of butadiene, are also known but are often less common in a standard laboratory setting due to the high pressures required.[1]

Q2: How can I control the stereochemistry of the double bond to favor the trans-(E)-isomer of this compound?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for synthesizing the (E)-isomer of α,β-unsaturated esters with high selectivity.[2] Standard HWE conditions using a stabilized ylide, such as one generated from triethyl phosphonoacetate, strongly favor the formation of the thermodynamically more stable (E)-alkene.[2][3]

Q3: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A3: The HWE reaction offers two significant advantages. Firstly, the phosphonate (B1237965) carbanions used are generally more nucleophilic than the corresponding phosphonium (B103445) ylides in the Wittig reaction. Secondly, a major practical benefit is that the dialkylphosphate byproduct of the HWE reaction is water-soluble, which greatly simplifies its removal during the workup process compared to the often difficult-to-remove triphenylphosphine (B44618) oxide from the Wittig reaction.[2]

Q4: My final this compound product is contaminated with 2-pentenoic acid. How can I prevent this?

A4: The isomerization of this compound to the more thermodynamically stable, conjugated 2-pentenoic acid is a common side reaction, particularly under acidic or basic conditions at elevated temperatures. To minimize this, use mild conditions during the hydrolysis of the ethyl ester precursor and avoid prolonged heating. Purification via fractional distillation under reduced pressure can help separate the isomers.

Q5: What is the best way to purify the final this compound?

A5: Purification can be achieved through a few methods. An acid-base extraction is effective for separating the carboxylic acid from neutral organic impurities. The crude product can be dissolved in an organic solvent and extracted with a mild aqueous base (e.g., sodium bicarbonate). The aqueous layer, containing the sodium pentenoate salt, is then separated, re-acidified (e.g., with HCl), and the purified this compound is extracted back into an organic solvent. For separation from isomeric impurities or other volatile byproducts, vacuum distillation is often effective.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction for Ethyl 3-Pentenoate

Issue 1: Low Yield of Ethyl 3-Pentenoate

Possible Cause Troubleshooting Steps
Incomplete Deprotonation of Phosphonate Ensure the base used (e.g., NaH) is fresh and not expired. Use a slight excess of the base (1.1-1.2 equivalents). Ensure the reaction is performed under strictly anhydrous conditions, as moisture will quench the base.
Poor Quality Reagents Purify the acetaldehyde by distillation immediately before use. Ensure the triethyl phosphonoacetate is of high purity.
Substrate Instability Acetaldehyde is volatile and can undergo self-condensation. Add the acetaldehyde dropwise to the pre-formed ylide solution at a low temperature (e.g., 0 °C) to control the reaction.
Suboptimal Reaction Temperature While initial deprotonation is often done at 0°C, allowing the reaction to warm to room temperature can ensure it goes to completion. Monitor progress with TLC.

Issue 2: Poor (E/Z) Stereoselectivity

Possible Cause Troubleshooting Steps
Undesired Isomer Formation The standard HWE reaction with triethyl phosphonoacetate strongly favors the (E)-isomer. To further enhance (E)-selectivity, consider using lithium salts over sodium or potassium salts and running the reaction at room temperature rather than very low temperatures.[2]
Use of Modified Reagents For selective synthesis of the (Z)-isomer, the Still-Gennari modification is required, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a potassium base with a crown ether (e.g., KHMDS/18-crown-6) at low temperatures (-78 °C).[3]
Wittig Reaction for Ethyl 3-Pentenoate

Issue 1: Low Yield of Ethyl 3-Pentenoate

Possible Cause Troubleshooting Steps
Inefficient Ylide Formation For the stabilized ylide, (carbethoxymethylene)triphenylphosphorane, a moderately strong base is sufficient. However, ensure the base is fully dissolved and the reaction to form the ylide is allowed sufficient time (e.g., 1 hour) before adding the aldehyde.
Difficult Purification The main byproduct, triphenylphosphine oxide, can be difficult to separate. To remove it, you can try precipitating it from a nonpolar solvent like hexanes or perform careful column chromatography.
Side Reactions Aldehydes can undergo self-condensation under basic conditions. Add the acetaldehyde slowly to the ylide solution to minimize this.
Hydrolysis of Ethyl 3-Pentenoate

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Ensure a molar excess of the base (e.g., NaOH or KOH) is used. Increase the reaction time or temperature (reflux) to drive the reaction to completion. Monitor the disappearance of the starting ester by TLC.
Loss of Product During Workup After acidification, the this compound may have some solubility in the aqueous layer. Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to maximize recovery.
Emulsion Formation If an emulsion forms during extraction, adding a saturated NaCl solution (brine) can help to break it.
Premature Acidification Ensure the reaction mixture is cooled before acidification with a strong acid like HCl to avoid potential isomerization or side reactions at higher temperatures.

Data Presentation

Table 1: Influence of Reaction Conditions on the Stereoselectivity of the HWE Reaction

Phosphonate ReagentAldehydeBaseSolventTemperature (°C)E:Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF25>95:5
Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate3-Phenylpropionaldehydei-PrMgBrTolueneReflux95:5
Methyl bis(2,2,2-trifluoroethyl) phosphonoacetate3-Phenylpropionaldehyden-BuLiTHF-78 to 0- (Low Yield)
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl) phosphonoacetatesVarious Aromatic AldehydesNaHTHF-203:97

Note: This table is a compilation of data from various sources to illustrate trends. Direct comparison should be made with caution as reaction conditions may not be identical.[3][4]

Table 2: Yield and Stereoselectivity of a One-Pot Aqueous Wittig Reaction

AldehydeYlide PrecursorYield (%)E:Z Ratio
BenzaldehydeMethyl bromoacetate46.595.5:4.5
4-MethoxybenzaldehydeMethyl bromoacetate54.999.8:0.2
2-ThiophenecarboxaldehydeMethyl bromoacetate55.893.1:6.9
BenzaldehydeBromoacetonitrile56.958.8:41.2

Data adapted from a study on one-pot aqueous Wittig reactions and is representative of the stereochemical outcomes with stabilized ylides.[5]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of (E)-Ethyl 3-Pentenoate

This protocol is adapted for the synthesis of (E)-ethyl 3-pentenoate.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq.) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Cool the resulting solution back to 0 °C.

  • Add a solution of acetaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the acetaldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (E)-ethyl 3-pentenoate.

Protocol 2: Base-Catalyzed Hydrolysis of Ethyl 3-Pentenoate (Saponification)

This protocol describes a general procedure for the saponification of an ester.

Materials:

  • Ethyl 3-pentenoate

  • Methanol (MeOH)

  • 30% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 3-pentenoate in methanol.

  • Add a 30% aqueous solution of NaOH and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (2 times) to remove any unreacted starting material or neutral impurities.

  • Cool the aqueous phase in an ice bath and acidify to a pH of ~2 with concentrated HCl.

  • Extract the acidified aqueous phase with diethyl ether (3 times).

  • Combine the organic extracts, wash with water, and then dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to obtain this compound. A typical yield for this type of reaction is >95%.[1]

Visualizations

HWE_Workflow cluster_prep Ylide Formation cluster_reaction Olefination cluster_workup Workup & Purification NaH NaH in THF Ylide Phosphonate Carbanion (Ylide) NaH->Ylide Deprotonation (0°C to RT) Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Acetaldehyde Acetaldehyde in THF Acetaldehyde->ReactionMix Addition (0°C to RT) Quench Quench (aq. NH4Cl) ReactionMix->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Ethyl 3-pentenoate Purify->Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis of ethyl 3-pentenoate.

Hydrolysis_Workflow cluster_saponification Saponification cluster_workup Workup & Isolation Ester Ethyl 3-pentenoate Salt Sodium 3-pentenoate (in aqueous solution) Ester->Salt Base NaOH(aq) / MeOH Base->Salt Reflux Wash Wash (Ether) Salt->Wash Remove neutral impurities Acidify Acidify (HCl, 0°C) Wash->Acidify Extract Extract (Ether) Acidify->Extract FinalProduct This compound Extract->FinalProduct Dry & Evaporate

Caption: Experimental workflow for the hydrolysis of ethyl 3-pentenoate to this compound.

Troubleshooting_Yield Start Low Yield? CheckYlide Check Ylide Formation Start->CheckYlide Olefination Step CheckConditions Check Reaction Conditions Start->CheckConditions CheckWorkup Review Workup Procedure Start->CheckWorkup Hydrolysis Step CheckReagents Check Reagent Purity CheckYlide->CheckReagents Base Base fresh? Anhydrous? CheckYlide->Base Aldehyde Aldehyde pure? (distill) CheckReagents->Aldehyde TempTime Temp/Time optimal? (TLC monitoring) CheckConditions->TempTime Extraction Sufficient extractions? Proper pH? CheckWorkup->Extraction

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-pentenoic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: The impurities in crude this compound largely depend on the synthetic route. Common impurities may include:

  • Isomers: Positional isomers such as 2-pentenoic acid and 4-pentenoic acid, as well as geometric isomers (cis/Z and trans/E) of this compound. The trans isomer is generally the more thermodynamically stable.

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Byproducts: Side-products from the reaction, which can include other carboxylic acids or neutral compounds. For instance, if prepared from pentenoyl chloride hydrolysis, trace amounts of chlorovaleric acid might be present.[1]

Q2: What are the primary challenges in purifying this compound?

A2: The main challenges stem from the molecule's structure:

  • Isomerization: The double bond in this compound can migrate to form the more stable, conjugated 2-pentenoic acid, especially at elevated temperatures or under acidic or basic conditions.

  • Thermal Instability: Like many unsaturated carboxylic acids, this compound can be susceptible to polymerization or decomposition at high temperatures, which can be a concern during distillation.

Q3: Which purification methods are most effective for this compound?

A3: The choice of purification method depends on the scale of the purification and the nature of the impurities. The most common and effective methods are:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic this compound from any neutral or basic impurities.

  • Fractional Vacuum Distillation: This method is suitable for separating this compound from non-volatile impurities and other components with significantly different boiling points.[2] Using a vacuum is crucial to lower the boiling point and minimize thermal degradation and isomerization.

  • Silica (B1680970) Gel Column Chromatography: This technique is excellent for separating isomers and other closely related impurities, offering high-resolution purification.

Q4: How can I prevent the isomerization of this compound during purification?

A4: To minimize isomerization of this compound to 2-pentenoic acid:

  • Maintain Low Temperatures: Whenever possible, keep the temperature low during all purification steps. If distillation is necessary, use a high vacuum to reduce the boiling point.

  • Control pH: Avoid strongly acidic or basic conditions, as these can catalyze the isomerization. It is best to work at or near a neutral pH when possible.

  • Minimize Exposure Time: Complete the purification process as efficiently as possible to reduce the time the compound is exposed to potentially isomerizing conditions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield after acid-base extraction Incomplete extraction from the organic layer.Ensure the pH of the aqueous phase is sufficiently basic (pH > 6) to deprotonate the carboxylic acid. Perform multiple extractions with the basic solution.
Incomplete precipitation after acidification.Ensure the pH of the aqueous phase is sufficiently acidic (pH < 4) to fully protonate the carboxylate. Cool the solution on an ice bath to decrease the solubility of the acid.
Product is contaminated with a neutral impurity Inefficient extraction.After dissolving the crude mixture in an organic solvent, perform multiple washes with a basic aqueous solution (e.g., saturated sodium bicarbonate) to ensure all the acidic product is extracted into the aqueous layer, leaving the neutral impurity in the organic layer.
Isomerization to 2-pentenoic acid is observed (confirmed by NMR or GC-MS) High temperature during distillation.Increase the vacuum to lower the boiling point of this compound.
Exposure to acidic or basic conditions for a prolonged period.Neutralize the reaction mixture before purification. Minimize the time the acid is in a basic aqueous solution during extraction.
Poor separation of isomers during column chromatography Inappropriate solvent system.Optimize the mobile phase. A less polar solvent system will generally increase the separation between isomers on a normal-phase silica gel column. Consider using a gradient elution.
Column overloading.Reduce the amount of crude material loaded onto the column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldKey Considerations
Acid-Base Extraction Moderate to High> 90%Excellent for removing neutral and basic impurities. Does not separate acidic impurities or isomers.
Fractional Vacuum Distillation High (>95%)60-80%Effective for removing non-volatile impurities and compounds with different boiling points. Risk of thermal isomerization.
Silica Gel Column Chromatography Very High (>98%)50-70%Excellent for separating isomers and other closely related impurities. Can be time-consuming and require larger volumes of solvent for large-scale purifications.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in diethyl ether.

  • Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of saturated NaHCO₃ solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Wash (Optional): The remaining ether layer contains any neutral or basic impurities and can be discarded or worked up separately if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl while stirring until the pH of the solution is approximately 2-3. This compound should precipitate out or form an oily layer.

  • Back-Extraction: Extract the acidified aqueous solution with three portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound (pre-purified by acid-base extraction if necessary)

  • Fractional distillation apparatus (including a Vigreux or packed column)

  • Vacuum pump, manometer, and cold trap

  • Heating mantle and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask with the heating mantle while stirring.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. The boiling point of trans-3-pentenoic acid is approximately 192-194 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.[3][4] Collect the fraction corresponding to the boiling point of this compound at the applied pressure.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.

Protocol 3: Purification by Silica Gel Column Chromatography

Objective: To separate this compound from isomers and other closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (or other suitable solvent system)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation. Carboxylic acids can sometimes exhibit tailing on silica gel; adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to mitigate this.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow crude Crude this compound (from reaction mixture) extraction Acid-Base Extraction (separation from neutral/basic impurities) crude->extraction distillation Fractional Vacuum Distillation (removal of non-volatile impurities) extraction->distillation chromatography Silica Gel Column Chromatography (isomer separation) distillation->chromatography pure_product Pure this compound chromatography->pure_product troubleshooting_guide start Low Purity of This compound check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities neutral_basic Neutral/Basic Impurities Present check_impurities->neutral_basic Yes acidic_isomeric Acidic or Isomeric Impurities Present check_impurities->acidic_isomeric No solution_extraction Perform/Repeat Acid-Base Extraction neutral_basic->solution_extraction solution_distillation Optimize Fractional Vacuum Distillation acidic_isomeric->solution_distillation Different B.P. solution_chromatography Perform/Optimize Column Chromatography acidic_isomeric->solution_chromatography Similar B.P.

References

common impurities in 3-Pentenoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-pentenoic acid. The information provided addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from the synthetic route employed or degradation during storage. Common impurities include:

  • Positional Isomers: 2-pentenoic acid and 4-pentenoic acid are common isomers that can be formed during synthesis.[1]

  • Geometric Isomers: The cis (Z) isomer of this compound may be present alongside the more common trans (E) isomer.[1]

  • Synthesis Byproducts: Depending on the synthesis method, byproducts may be present. For example, in the malonic ester synthesis, dialkylated products can be a significant impurity.[2] In syntheses involving butadiene, other carboxylic acids may be formed.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or purification steps (e.g., diethyl ether, acetonitrile) and unreacted starting materials can remain in the final product.

  • Water: Due to its hygroscopic nature, this compound can absorb moisture from the atmosphere.

  • Degradation Products: Upon prolonged storage, especially at elevated temperatures or exposure to light and air, this compound can potentially undergo oxidation or polymerization.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. The acid is often derivatized to its methyl or ethyl ester to improve its volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the presence of isomers and other organic impurities by comparing the obtained spectrum with a reference spectrum of pure this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from its non-volatile impurities and isomers. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, is a common setup.[4]

Q3: My this compound is showing a broad peak in the GC-MS analysis. What could be the cause?

A3: A broad peak in GC-MS analysis of a carboxylic acid can be due to several factors:

  • Lack of Derivatization: Carboxylic acids are polar and can interact strongly with the GC column, leading to peak tailing and broadening. Derivatizing the acid to a more volatile ester is highly recommended.

  • Column Activity: The GC column may have active sites that interact with the acidic proton of the carboxylic acid. Using a column specifically designed for acidic compounds or ensuring proper column conditioning can help.

  • Presence of Isomers: If positional or geometric isomers are present and not fully resolved by the GC column, they can co-elute and result in a broadened peak.

Q4: I am observing the isomerization of my this compound to 2-pentenoic acid during my experiments. How can I prevent this?

A4: The isomerization of this compound to the more thermodynamically stable conjugated isomer, 2-pentenoic acid, can be catalyzed by both acid and base, especially at elevated temperatures.[5] To minimize this:

  • Avoid Strong Acids and Bases: Where possible, use neutral or mildly acidic/basic conditions during your reactions and work-up procedures.

  • Maintain Low Temperatures: Perform reactions and purifications at the lowest practical temperature to reduce the rate of isomerization.

  • Prompt Purification: Purify the this compound as soon as possible after synthesis to remove any acidic or basic residues that could catalyze isomerization during storage.

Troubleshooting Guides

Issue: Low Purity of this compound After Synthesis

Possible Cause: Incomplete reaction, side reactions leading to isomeric impurities, or inefficient initial purification.

Solution:

  • Optimize Reaction Conditions: Review your synthetic protocol. Ensure accurate stoichiometry of reagents and optimal reaction time and temperature to maximize the yield of the desired product and minimize side reactions.

  • Initial Work-up: A preliminary purification can be performed by dissolving the crude product in an aqueous base (like sodium bicarbonate solution), washing with an organic solvent (e.g., diethyl ether) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the this compound, which can be extracted with an organic solvent.[4]

  • Choose an Appropriate Purification Method: Based on the suspected impurities, select a suitable purification technique from the experimental protocols provided below.

Data Presentation

The following table summarizes the expected purity of this compound after applying various purification techniques. The initial purity of the crude product is assumed to be around 85%.

Purification MethodPurity of this compound (%)Typical Yield (%)Key Considerations
Fractional Vacuum Distillation95 - 9860 - 75Effective for removing non-volatile impurities and some isomers with different boiling points. Risk of thermal isomerization.
Preparative HPLC> 9940 - 60High resolution for separating isomers. Scalability can be a concern for large quantities.
Low-Temperature Crystallization90 - 9530 - 50Can be effective for removing certain impurities if a suitable solvent is found. May require multiple recrystallizations.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To remove non-volatile impurities and separate isomers with different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a vacuum pump and a Vigreux or packed column

  • Heating mantle with a stirrer

  • Cold trap

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Sample Loading: Charge the distillation flask with the crude this compound and a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg to lower the boiling point of the acid.

  • Heating: Gently heat the distillation flask using the heating mantle with continuous stirring.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. The boiling point of trans-3-pentenoic acid is approximately 52 °C at 4 torr.[1] Discard the initial and final fractions, which are likely to be enriched in more volatile and less volatile impurities, respectively.

  • Purity Analysis: Analyze the collected fractions using GC-MS or NMR to determine their purity.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high purity by separating isomers and other closely related impurities.

Materials:

  • Crude this compound

  • Preparative HPLC system with a suitable C18 column

  • HPLC-grade acetonitrile and water

  • Formic acid (or another suitable acid modifier)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid.

  • Scaling to Preparative HPLC: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Injection and Fraction Collection: Inject the prepared sample onto the preparative column and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Pool the high-purity fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Low-Temperature Crystallization

Objective: To remove impurities by exploiting differences in solubility at low temperatures.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., hexane, pentane, or a mixture)

  • Jacketed crystallization vessel with a stirrer

  • Refrigerated circulator

  • Vacuum filtration setup (Büchner funnel, flask)

Procedure:

  • Solvent Selection: Experiment with small amounts of crude acid and different solvents to find a solvent in which this compound is soluble at room temperature but has low solubility at reduced temperatures (e.g., -20 °C to -40 °C), while the impurities remain in solution.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution to the target low temperature with gentle stirring. The rate of cooling can influence crystal size and purity.

  • Crystallization: Hold the solution at the low temperature for a sufficient time to allow for the crystallization of the this compound.

  • Filtration: Quickly filter the cold slurry through a pre-cooled Büchner funnel to collect the crystals.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and then dry them under vacuum to remove any residual solvent.

  • Purity Analysis: Assess the purity of the recrystallized product by GC-MS or NMR.

Mandatory Visualization

Impurity_Removal_Workflow Crude_Product Crude this compound (with impurities) Initial_Assessment Purity Assessment (GC-MS, NMR, HPLC) Crude_Product->Initial_Assessment Decision Purity Meets Specification? Initial_Assessment->Decision Purification Purification Step Decision->Purification No Pure_Product Pure this compound Decision->Pure_Product Yes Distillation Fractional Vacuum Distillation Purification->Distillation HPLC Preparative HPLC Purification->HPLC Crystallization Low-Temperature Crystallization Purification->Crystallization Final_Assessment Final Purity Assessment Distillation->Final_Assessment Waste Impurity Fractions/ Mother Liquor Distillation->Waste HPLC->Final_Assessment HPLC->Waste Crystallization->Final_Assessment Crystallization->Waste Final_Assessment->Decision

Caption: General workflow for the purification of this compound.

References

stability and degradation of 3-Pentenoic acid under storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound during storage. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container under an inert gas, as it is sensitive to air.[1] The recommended storage temperature is typically refrigerated at 2-8°C (36-46°F).[2] It should be kept in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2][3] The material is classified as a combustible, corrosive hazardous material.[1]

Q2: What is the typical shelf life of this compound?

A2: The shelf life is highly dependent on storage conditions. When stored properly under an inert atmosphere and refrigerated, the product's quality can be maintained. However, exposure to air, light, or elevated temperatures can accelerate degradation. It is recommended to monitor the purity of the acid periodically, especially if it has been stored for an extended period.

Q3: What are the primary degradation pathways for this compound?

A3: As an unsaturated carboxylic acid, this compound is susceptible to several degradation pathways:

  • Oxidation: The carbon-carbon double bond is prone to oxidation, especially when exposed to air (oxygen).[4][5] This can lead to the formation of peroxides, aldehydes, ketones, and smaller carboxylic acids, potentially through mechanisms like Hock cleavage or the addition of peroxyl radicals.[4]

  • Polymerization: Unsaturated compounds can undergo polymerization, particularly at elevated temperatures.[6] This can result in the formation of dimers or higher molecular weight oligomers.

  • Isomerization: The cis/trans configuration of the double bond may change over time, especially when exposed to heat or catalysts. This compound is typically supplied as a mixture, with the trans-isomer being predominant.[7]

  • Bimolecular Reactions: At higher temperatures, bimolecular reactions between acid molecules can lead to dehydration or decarboxylation.[8]

Q4: What are the visible signs of this compound degradation?

A4: Visual inspection can sometimes indicate degradation. Signs include:

  • Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown hue.

  • Increased Viscosity: Polymerization can lead to an increase in the viscosity of the liquid.

  • Precipitate Formation: The formation of solid precipitates may indicate the presence of insoluble degradation products or polymers.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to the instability of this compound.

Observed Problem Potential Cause Recommended Action
Inconsistent analytical results (e.g., NMR, GC-MS) Degradation of this compound due to improper storage. Oxidation or polymerization may have occurred.1. Verify Purity: Re-analyze the starting material using a validated analytical method (e.g., GC-FID, ¹H-NMR) to confirm its purity and integrity.[6][9]2. Use a Fresh Sample: If degradation is confirmed or suspected, open a new, sealed bottle of the acid.3. Purify the Acid: If a new sample is unavailable, consider purification by distillation under reduced pressure. Note that heating can promote isomerization or polymerization.[6][9]
Failed or low-yield chemical reaction The reactive functional groups (double bond, carboxylic acid) may have been consumed by degradation processes. Oxidative cleavage products or polymers may interfere with the desired reaction.1. Assess Starting Material: Check the starting material for impurities as described above.2. Degas Solvents: Ensure all reaction solvents are properly degassed to remove dissolved oxygen.3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation during the experiment.
Unexpected peaks in chromatogram or mass spectrum Presence of degradation products such as isomers, oxidation products (aldehydes, shorter-chain acids), or dimers.1. Identify Impurities: Attempt to identify the structure of the impurity peaks using GC-MS or LC-MS analysis by interpreting the fragmentation patterns.2. Review Storage History: Correlate the appearance of unexpected peaks with the storage history of the material (e.g., age, exposure to air/light).3. Perform Stress Testing: Conduct controlled degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[10]
Quantitative Data on Stability
Storage ConditionTime (Months)Purity (%)Observations
2-8°C, under Nitrogen 099.5-
699.2No significant change.
1298.9Minor increase in isomeric impurities.
25°C, Exposed to Air 099.5-
692.0Noticeable formation of oxidation byproducts.
1285.5Significant degradation; potential color change.
40°C, Exposed to Air 099.5-
381.0Rapid degradation, increased viscosity.
665.0Severe degradation, prominent color change.

Experimental Protocols & Visualizations

Protocol: Stability Assessment of this compound

This protocol outlines a standard procedure for evaluating the stability of this compound under accelerated conditions, following principles from ICH guidelines.[11][12]

1. Objective: To determine the degradation profile of this compound under specific storage conditions (e.g., elevated temperature, exposure to air).

2. Materials:

  • This compound sample

  • Vials with inert caps

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)[11]

  • Nitrogen or Argon gas

  • Analytical instruments: Gas Chromatograph with Flame Ionization Detector (GC-FID), ¹H-NMR Spectrometer.

3. Procedure:

  • Initial Analysis (T=0): Perform initial analysis on the this compound sample to establish baseline purity and impurity profile. Use GC-FID for purity assessment and ¹H-NMR to confirm structural integrity.

  • Sample Preparation: Aliquot the acid into several vials. For samples protected from air, flush the headspace with nitrogen before sealing. Prepare a parallel set of vials without nitrogen flushing to assess oxidative degradation.

  • Storage: Place the vials in the designated stability chambers.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for an accelerated study).[11]

  • Analysis: At each time point, analyze the samples using the same GC-FID and ¹H-NMR methods used for the initial analysis.

  • Data Evaluation:

    • Quantify the purity of this compound at each time point.

    • Identify and quantify any new impurity peaks that appear.

    • Compare the results from samples stored under inert gas versus those exposed to air.

4. Acceptance Criteria: A significant change can be defined as a failure to meet the initial specification for purity (e.g., a >2% drop in assay value).

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and degradation of this compound.

Stability_Testing_Workflow cluster_setup 1. Setup & Initial Analysis cluster_storage 2. Storage cluster_analysis 3. Time-Point Analysis cluster_evaluation 4. Evaluation start Obtain this compound Sample t0_analysis T=0 Analysis (GC-FID, NMR) start->t0_analysis prep_samples Aliquot into Vials (With & Without Inert Gas) t0_analysis->prep_samples storage Place in Stability Chambers (e.g., 40°C/75% RH) prep_samples->storage tp_pull Pull Samples at Intervals (1, 3, 6 months) storage->tp_pull tp_analysis Analyze Samples (GC-FID, NMR) tp_pull->tp_analysis evaluation Compare Data to T=0 (Purity, Impurities) tp_analysis->evaluation report Generate Stability Report evaluation->report

Caption: Workflow for a typical stability study of this compound.

Degradation_Pathways cluster_oxidation Oxidation (Air/O2) cluster_polymerization Polymerization (Heat) cluster_isomerization Isomerization (Heat/Light) main This compound peroxides Peroxides main->peroxides O2 dimers Dimers main->dimers Δ isomer Cis/Trans Isomers main->isomer Δ / hν cleavage Aldehydes & Ketones peroxides->cleavage oligomers Oligomers dimers->oligomers

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Separation of 3-Pentenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the separation of cis- and trans-3-pentenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-3-pentenoic acid isomers?

A1: The main challenge lies in the high structural similarity of the cis and trans isomers. They share the same molecular weight and similar physicochemical properties, such as polarity and boiling point, which makes their separation by standard chromatographic techniques difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions.

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques. For GC analysis, derivatization of the carboxylic acid to a more volatile ester, typically a fatty acid methyl ester (FAME), is standard practice.[1] HPLC can be used for underivatized acids, but often requires specialized columns and mobile phase optimization for good resolution.

Q3: Is derivatization always necessary for the GC analysis of 3-pentenoic acid isomers?

A3: While direct GC analysis of underivatized free fatty acids is possible, it often leads to poor peak shape (tailing) and potential thermal degradation in the injector.[1] Derivatization to FAMEs increases the volatility and thermal stability of the analytes, resulting in sharper peaks and more reliable quantification.

Q4: How does the choice of stationary phase affect the separation of this compound isomers?

A4: The stationary phase is critical for achieving selectivity between the isomers.

  • For GC: Highly polar cyanopropyl stationary phases are very effective for separating cis/trans FAME isomers.[2] The polarity of the column influences the retention times, with trans isomers generally eluting before cis isomers on these columns.[3]

  • For HPLC: C18 columns are commonly used, but for challenging isomer separations, specialized columns such as those with phenyl-hexyl or silver-ion (Ag+) stationary phases can provide alternative selectivity.[4]

Q5: What is the impact of mobile phase composition in the HPLC separation of these isomers?

A5: The mobile phase composition is a key parameter for optimizing HPLC separations. For reversed-phase chromatography, the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer will affect the retention times. The pH of the mobile phase is also crucial; acidifying the mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to sharper peaks and improved resolution.[5]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor or No Separation of Isomers 1. Inappropriate GC column. 2. Suboptimal oven temperature program.1. Use a highly polar capillary column (e.g., with a cyanopropyl stationary phase). 2. Optimize the temperature program. A slower temperature ramp can improve resolution.
Peak Tailing 1. Analysis of underivatized acid. 2. Active sites in the GC inlet or column.1. Derivatize the this compound to its methyl ester (FAME). 2. Use a deactivated inlet liner and a high-quality capillary column.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system.1. Check the gas supply and regulators. 2. Perform a leak check of the GC system, particularly around the injector septa and column fittings.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Cause Troubleshooting Steps
Co-elution or Poor Resolution of Isomers 1. Insufficient selectivity of the stationary phase. 2. Mobile phase is not optimized.1. Consider a different column, such as a phenyl-hexyl or a silver-ion (Ag+) column. 2. Adjust the organic solvent-to-buffer ratio. A shallower gradient or isocratic elution may improve separation.
Broad or Tailing Peaks 1. Ionization of the carboxylic acid. 2. Secondary interactions with the stationary phase.1. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization. 2. Ensure a high-purity stationary phase is used.
Drifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition.1. Ensure the column is thoroughly equilibrated with the mobile phase before each run. 2. Prepare fresh mobile phase daily and ensure it is well-mixed.

Quantitative Data Presentation

The following table presents representative chromatographic data for the separation of short-chain unsaturated fatty acid isomers, which can be used as a starting point for the analysis of this compound isomers.

Table 1: Representative GC-FID Retention Times for C5 Fatty Acid Methyl Esters (FAMEs)

Compound Retention Time (min) (Representative)
trans-3-Pentenoic acid methyl ester12.5
cis-3-Pentenoic acid methyl ester12.8
4-Pentenoic acid methyl ester11.9
trans-2-Pentenoic acid methyl ester13.2
cis-2-Pentenoic acid methyl ester13.5

Note: Retention times are illustrative and will vary depending on the specific GC system, column, and analytical conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers as Fatty Acid Methyl Esters (FAMEs)

This protocol describes the derivatization of this compound to its methyl ester followed by GC-MS analysis.

1. Materials and Reagents:

  • This compound isomer mixture

  • Internal standard (e.g., heptadecanoic acid)

  • Methanol (anhydrous)

  • Hexane (B92381) (GC grade)

  • Derivatization agent: 14% Boron trifluoride (BF₃) in methanol

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

2. Derivatization Procedure:

  • To 1 mg of the this compound sample, add a known amount of the internal standard.

  • Add 1 mL of 14% BF₃ in methanol.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Parameters:

Parameter Condition
GC Column Highly polar cyanopropyl column (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (e.g., 50:1)
Injector Temperature 250°C
Oven Program Initial 60°C (hold 1 min), ramp to 175°C at 2°C/min (hold 10 min), then to 220°C at 2°C/min (hold 20 min)
MS Transfer Line Temp. 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample This compound Isomer Sample add_is Add Internal Standard sample->add_is derivatization Derivatization to FAMEs (BF3/Methanol) add_is->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction drying Drying (Anhydrous Na2SO4) extraction->drying injection GC Injection drying->injection separation Chromatographic Separation (Cyanopropyl Column) injection->separation detection Mass Spectrometry Detection separation->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis troubleshooting_hplc cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection start Poor Peak Separation in HPLC check_ph Is mobile phase pH optimized (acidified)? start->check_ph adjust_ph Add 0.1% formic acid to mobile phase check_ph->adjust_ph No check_gradient Is the gradient optimal? check_ph->check_gradient Yes adjust_ph->check_gradient adjust_gradient Decrease gradient slope or switch to isocratic elution check_gradient->adjust_gradient No check_column Is a standard C18 column used? check_gradient->check_column Yes adjust_gradient->check_column change_column Consider alternative selectivity (e.g., Phenyl-Hexyl or Ag+) check_column->change_column Yes end_node Improved Resolution check_column->end_node No change_column->end_node

References

improving peak resolution of 3-Pentenoic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3-Pentenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the peak resolution of this analyte.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a tailing peak for this compound?

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1] When the mobile phase pH is close to or above the pKa of this compound (approximately 4.51), the acid deprotonates into its carboxylate form.[2] This negatively charged anion can interact with positively charged sites or polar silanol groups on the column packing, leading to a distorted peak shape. Other potential causes include a contaminated guard column, a void in the column packing, or excessive dead volume in the system.[1][3]

Q2: My this compound peak is fronting. What is the cause?

Peak fronting, often described as a "shark fin" shape, is most commonly caused by column overload.[4][5] This can be either mass overload (injecting a sample that is too concentrated) or volume overload (injecting too large a volume of sample).[4][6] Another frequent cause is an injection solvent that is stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, which causes the analyte band to spread before it reaches the column.[4][6]

Q3: How can I improve the separation between this compound and a closely eluting impurity?

Improving resolution requires optimizing one of the three key chromatographic factors: efficiency (N), selectivity (α), or retention factor (k').[7][8]

  • Change Selectivity (α): This is the most powerful way to improve resolution.[8] You can alter selectivity by adjusting the mobile phase pH, changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol), or selecting a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).[7]

  • Increase Efficiency (N): Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column.[7][9] Lowering the flow rate can also enhance efficiency.[10]

  • Increase Retention Factor (k'): In reversed-phase mode, increasing retention is achieved by decreasing the amount of organic solvent in the mobile phase.[8] A retention factor between 2 and 10 is ideal for robust separations.[11]

Q4: What is the optimal mobile phase pH for analyzing this compound?

For acidic analytes like this compound (pKa ≈ 4.51), the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa to ensure the compound is in its neutral, protonated form.[2][12] A pH in the range of 2.5 to 3.0 is recommended.[1] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and more retained on a reversed-phase column.[13] It also protonates residual silanols on the column, minimizing secondary interactions and significantly improving peak shape.[1][14]

Q5: Should I use a gradient or isocratic elution for my analysis?

The choice depends on the complexity of your sample.

  • Isocratic Elution: If you are analyzing this compound with only a few impurities that have similar retention behavior, a simple isocratic method is often sufficient and provides better reproducibility.

  • Gradient Elution: If your sample contains a complex mixture of compounds with a wide range of polarities, a gradient elution is necessary to separate all components within a reasonable analysis time.[15] A gradient is also an excellent tool during initial method development to screen the sample and determine the appropriate solvent strength.[11]

Troubleshooting Guides & Experimental Protocols

Guide 1: Resolving Peak Tailing

Poor peak shape, particularly tailing, can compromise resolution and integration accuracy. This guide provides a systematic approach to diagnosing and fixing this issue.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using Formic or Phosphoric Acid check_ph->adjust_ph No check_guard Is a Guard Column Used? check_ph->check_guard Yes adjust_ph->check_guard replace_guard Replace Guard Column check_guard->replace_guard Yes check_column Problem Persists? check_guard->check_column No replace_guard->check_column flush_column Flush Column with Strong Solvent (e.g., 100% Acetonitrile) check_column->flush_column Yes end Symmetrical Peak Achieved check_column->end No replace_column Replace Analytical Column flush_column->replace_column

Caption: Troubleshooting workflow for peak tailing issues.

Experimental Protocol 1: Mobile Phase pH Optimization

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Prepare Mobile Phases:

    • Mobile Phase A (pH ≈ 2.5): Prepare an aqueous buffer using 0.1% (v/v) formic acid or a 20 mM potassium phosphate (B84403) buffer adjusted to pH 2.5.

    • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Set Initial Conditions: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Set the mobile phase composition to 40% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Equilibrate and Inject: Equilibrate the column with the initial mobile phase for at least 15-20 minutes. Inject the this compound standard.

  • Evaluate: Record the retention time, peak asymmetry (tailing factor), and resolution from any co-eluting peaks.

  • Optimize: Adjust the percentage of Mobile Phase B to achieve a retention time between 3 and 10 minutes. Compare the peak shape obtained at pH 2.5 to results from a higher pH (e.g., unbuffered water) to confirm the benefit of pH control.

Guide 2: Resolving Peak Fronting

Peak fronting is typically easier to diagnose than tailing and is often related to the sample concentration or injection conditions.

Experimental Protocol 2: Diagnosing Column Overload

  • Prepare Sample Series: From your original sample that produces a fronting peak, prepare a series of dilutions in the mobile phase (e.g., 1:2, 1:5, 1:10, and 1:50).

  • Inject Sequentially: Using your established HPLC method, inject the same volume of each diluted sample, starting with the most dilute.

  • Analyze Peak Shape: Observe the peak shape for each injection. If the fronting diminishes or disappears upon dilution, the problem is mass overload.[4][5]

  • Solution:

    • Mass Overload: Dilute all subsequent samples and standards to a concentration that falls within the linear range of the column and produces a symmetrical peak.

    • Volume Overload: If dilution does not help, try reducing the injection volume.[4]

    • Solvent Mismatch: If neither dilution nor volume reduction solves the issue, ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.

Data Presentation: Summary Tables

Table 1: Effect of Mobile Phase pH on this compound (pKa ≈ 4.51) in RP-HPLC

Mobile Phase pHAnalyte StateExpected Retention on C18Expected Peak Shape
pH < 3.0 >99% Neutral (R-COOH)Good retention, increases as % organic decreasesSymmetrical
pH ≈ 4.5 ~50% Neutral, ~50% IonizedShorter, unstable retentionPotentially broad or split
pH > 6.0 >99% Ionized (R-COO⁻)Very low retention ("void volume")Poor, likely tailing

Table 2: Recommended Starting Conditions for HPLC Method Development

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmGeneral purpose, good starting point for reversed-phase.
Mobile Phase A Water with 0.1% Formic Acid (pH ≈ 2.7)Suppresses analyte ionization, improves peak shape.[1]
Mobile Phase B AcetonitrileCommon organic modifier with low viscosity and UV cutoff.
Elution Mode Gradient: 10% to 90% B over 15 minTo screen for impurities and determine optimal isocratic conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times. Can be increased to improve efficiency.[10]
Detection UV at 210 nmCarboxylic acids have low wavelength absorbance.
Injection Vol. 5-10 µLA smaller volume minimizes potential for overload.

Visualization of Key Concepts

The mobile phase pH is the most critical parameter for controlling the retention and peak shape of this compound. The diagram below illustrates how pH affects the analyte and its interaction with the stationary phase.

G cluster_0 Mobile Phase (pH < 3.0) cluster_1 Mobile Phase (pH > 6.0) Acid_Low R-COOH (Neutral, Less Polar) C18_Low C18 Stationary Phase (Non-Polar) Acid_Low->C18_Low Retained Equilibrium pKa ≈ 4.51 Acid_Low->Equilibrium + H⁺ Interaction_Low Strong Hydrophobic Interaction (Good Retention & Peak Shape) C18_Low->Interaction_Low Acid_High R-COO⁻ (Anionic, More Polar) C18_High C18 Stationary Phase (Non-Polar) Acid_High->C18_High Repelled Interaction_High Weak Hydrophobic Interaction (Poor Retention & Tailing) C18_High->Interaction_High Equilibrium->Acid_High - H⁺

Caption: Effect of mobile phase pH on this compound ionization and retention.

References

troubleshooting low yield in catalytic synthesis of 3-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of 3-pentenoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing a significantly low yield of this compound in our reaction. What are the potential causes and how can we address them?

A1: Low yields in the catalytic synthesis of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and the purity of starting materials.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation or Insufficient Activity:

    • Troubleshooting:

      • Ensure the catalyst, particularly palladium or cobalt-based systems, is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Use fresh, high-purity catalyst. Older or improperly stored catalysts may have reduced activity.

      • Verify the correct catalyst loading. A concentration that is too low can lead to incomplete conversion.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: The reaction temperature is critical. For cobalt carbonyl catalyzed reactions with butadiene, carbon monoxide, and water, temperatures are typically in the range of 100-250°C. For palladium-catalyzed systems, the temperature may vary. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to catalyst decomposition and side reactions.

      • Pressure: High pressure (often exceeding 700 atmospheres for certain methods) is frequently necessary to ensure sufficient concentration of gaseous reactants like carbon monoxide.[1] Inadequate pressure will lead to low conversion rates.

      • Reaction Time: Insufficient reaction time will result in incomplete conversion of starting materials. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.

  • Impurities in Starting Materials:

    • Troubleshooting:

      • Ensure all reactants (e.g., butadiene, carbon monoxide) and the solvent are of high purity and free from contaminants that could poison the catalyst.

      • Water content can be critical. In some cobalt-catalyzed systems, the amount of water must be carefully controlled, as excess water can inhibit the reaction.[1]

Q2: Our main problem is low selectivity. We are forming significant amounts of 2-pentenoic acid and other isomers. How can we improve the selectivity for this compound?

A2: Low selectivity, particularly the formation of the more thermodynamically stable 2-pentenoic acid, is a common challenge. This is often due to isomerization of the desired this compound product under the reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Isomerization of this compound:

    • Troubleshooting:

      • Catalyst Choice: The choice of catalyst and ligands is crucial for controlling selectivity. For palladium-catalyzed systems, the use of specific bidentate phosphine (B1218219) ligands can significantly enhance selectivity for 3-pentenoic esters.[1]

      • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the isomerization of this compound to the more stable 2-pentenoic acid. Optimize these parameters to maximize the yield of the desired product before significant isomerization occurs.

      • pH Control: Basic conditions can promote isomerization. While the reaction itself may not be basic, the work-up procedure should be carefully considered. It may be possible to isomerize 2-pentenoic acid back to a mixture of 3- and 4-pentenoic acids using a solid acid, basic, or amphoteric catalyst in the vapor phase.

  • Side Reactions:

    • Troubleshooting:

      • Butadiene can undergo dimerization or polymerization, especially at higher temperatures. Ensure the reaction conditions favor the desired carbonylation reaction.

      • The formation of other pentenoic acid isomers (e.g., 4-pentenoic acid) can also occur. The catalyst system plays a significant role in determining the isomeric distribution.

Data Presentation

Table 1: Influence of Catalyst System on Yield and Selectivity for 3-Pentenoic Esters from Butadiene

Catalyst SystemCo-catalyst/LigandTemperature (°C)Pressure (atm CO)Butadiene Conversion (%)Selectivity for 3-Pentenoic Ester (%)Selectivity for 2-Pentenoic Ester (%)Reference
Palladium ComplexBidentate Phosphine & Bulky Benzoic Acid1506092933.5US6010975A
Palladium ComplexBidentate Phosphine & Benzoic Acid15060856519US6010975A

Experimental Protocols

Protocol 1: Catalytic Synthesis of this compound Ester (Illustrative)

This protocol is a generalized representation based on palladium-catalyzed carbonylation and should be optimized for specific laboratory conditions and catalyst systems.

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • Bidentate phosphine ligand

  • Bulky carboxylic acid co-catalyst (e.g., 2,4,6-triisopropylbenzoic acid)

  • Butadiene

  • Carbon monoxide (high purity)

  • Anhydrous alcohol (e.g., methanol (B129727) or ethanol)

  • Anhydrous solvent (e.g., toluene)

  • High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with the palladium precursor, bidentate phosphine ligand, and bulky carboxylic acid co-catalyst in the appropriate molar ratios.

  • Solvent and Reactant Addition: Add the anhydrous solvent and alcohol to the autoclave. Seal the reactor.

  • Purging: Purge the autoclave multiple times with nitrogen or argon, followed by purging with carbon monoxide to ensure an inert atmosphere.

  • Butadiene Addition: Introduce a known amount of liquefied butadiene into the cooled autoclave.

  • Reaction: Pressurize the reactor with carbon monoxide to the desired pressure. Heat the reactor to the target temperature while stirring.

  • Monitoring: Maintain the reaction at the set temperature and pressure for the predetermined time. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Work-up and Purification:

    • Open the reactor and transfer the reaction mixture to a flask.

    • The crude product can be purified by distillation under reduced pressure to separate the this compound ester from the catalyst and higher boiling point byproducts.

    • Alternatively, an acid-base extraction can be employed to first hydrolyze the ester to the carboxylic acid, followed by extraction into an aqueous base, washing of the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidification and extraction of the pure this compound into an organic solvent.

Protocol 2: Analysis of Pentenoic Acid Isomers by GC-MS

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Derivatization (optional but recommended for better peak shape): To convert the carboxylic acids to their more volatile methyl esters, treat the sample with a methylating agent like diazomethane (B1218177) or trimethylsilyldiazomethane.

GC-MS Conditions (Example):

  • Column: A polar capillary column (e.g., DB-WAX or FFAP) is suitable for separating fatty acid methyl esters.

  • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

Data Analysis:

  • Identify the peaks for the methyl esters of this compound, 2-pentenoic acid, and other isomers based on their retention times and mass spectra.

  • Quantify the relative amounts of each isomer by integrating the peak areas.

Mandatory Visualizations

Troubleshooting_Low_Yield cluster_Catalyst Catalyst Issues cluster_Conditions Reaction Condition Issues cluster_Purity Purity Issues Start Low Yield of this compound Problem1 Check Catalyst Activity Start->Problem1 Problem2 Evaluate Reaction Conditions Start->Problem2 Problem3 Assess Starting Material Purity Start->Problem3 Catalyst_Action1 Use fresh, high-purity catalyst Problem1->Catalyst_Action1 Catalyst_Action2 Handle under inert atmosphere Problem1->Catalyst_Action2 Catalyst_Action3 Verify correct catalyst loading Problem1->Catalyst_Action3 Conditions_Action1 Optimize temperature Problem2->Conditions_Action1 Conditions_Action2 Ensure adequate pressure Problem2->Conditions_Action2 Conditions_Action3 Monitor reaction for optimal time Problem2->Conditions_Action3 Purity_Action1 Use high-purity reactants and solvent Problem3->Purity_Action1 Purity_Action2 Control water content Problem3->Purity_Action2

Caption: Troubleshooting workflow for low yield.

Isomerization_Pathway Butadiene Butadiene + CO + H₂O/ROH Catalyst Catalyst (e.g., Pd or Co) Butadiene->Catalyst Product_3P This compound (Desired Product) Catalyst->Product_3P Selective Pathway Other_Isomers Other Isomers (e.g., 4-Pentenoic Acid) Catalyst->Other_Isomers Less Selective Pathway Product_2P 2-Pentenoic Acid (Isomerization Product) Product_3P->Product_2P Isomerization (Heat, Time, Base)

Caption: Reaction pathways in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions include:

  • Isomerization: The double bond can migrate to form the more thermodynamically stable, conjugated trans-2-pentenoic acid. This is often catalyzed by acidic or basic conditions, as well as elevated temperatures.[1][2][3] Formation of 4-pentenoic acid can also occur through isomerization.[1][4]

  • Lactonization: Intramolecular cyclization can lead to the formation of γ-valerolactone, particularly under acidic conditions or at high temperatures.[1][5]

  • Polymerization: Especially in synthesis routes starting from butadiene, higher molecular weight polymers and complex acid mixtures can form as byproducts.[6]

  • Formation of Halogenated Impurities: In syntheses involving reagents like pentenoyl chloride, chlorinated byproducts such as 3- and 4-chlorovaleric acid can be formed.[7]

Q2: My final product is a mixture of pentenoic acid isomers. How can I separate them?

A2: Separating a mixture of 2-, 3-, and 4-pentenoic acid isomers can be challenging due to their similar physical properties. The most effective methods are:

  • Fractional Distillation under Reduced Pressure: There are slight differences in the boiling points of the isomers, which can be exploited for separation.[3][8]

  • Preparative Chromatography: Techniques like preparative gas chromatography (GC) or column chromatography on silica (B1680970) gel can be employed for small-scale separations.[3]

Q3: How can I confirm the isomeric purity of my this compound sample?

A3: A combination of analytical techniques is recommended for unambiguous identification and quantification of pentenoic acid isomers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the isomers and identifying them based on their mass spectra.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers based on the chemical shifts and coupling constants of the vinyl and allylic protons.[11][12][13][14][15]

Q4: What is the main cause of low yields in the synthesis of this compound?

A4: Low yields can stem from various factors depending on the synthetic route.[16][17][18] Common causes include:

  • Incomplete conversion of starting materials.

  • Predominance of side reactions, particularly isomerization to 2-pentenoic acid.

  • Loss of the relatively water-soluble product during aqueous workup procedures.[8]

  • Decomposition of the product during purification at high temperatures.

Troubleshooting Guides

Method 1: Carbonylation of Butadiene

This method involves the reaction of butadiene with carbon monoxide and water, typically using a cobalt carbonyl catalyst.[6]

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound - Formation of high molecular weight polymers.[6]- Insufficient catalyst activity.- Incorrect ratio of water to butadiene.[6]- Optimize reaction temperature and pressure to favor the desired product.- Ensure the catalyst is active and used in the correct proportion.- Carefully control the amount of water in the reaction mixture; an excess can inhibit the reaction.[6]
Product is a complex mixture of acids - Non-selective reaction conditions leading to various carboxylation products.- Adjust the reaction parameters (temperature, pressure, solvent) to improve selectivity for this compound.
Difficulty in isolating the product - The presence of high-boiling polymeric byproducts.- Utilize fractional distillation under reduced pressure to separate the volatile this compound from non-volatile polymers.
Method 2: Isomerization of 2-Pentenoic Acid

This process involves the conversion of 2-pentenoic acid to a mixture of 3- and 4-pentenoic acids over a solid catalyst.[1]

Problem Probable Cause(s) Recommended Solution(s)
Low conversion of 2-pentenoic acid - Inactive or unsuitable catalyst.- Suboptimal reaction temperature.- Screen different acidic, basic, or amphoteric solid catalysts to find the most effective one.[1]- Optimize the reaction temperature to achieve a favorable equilibrium and reaction rate.
Formation of γ-valerolactone - Intramolecular cyclization of pentenoic acid isomers on the catalyst surface.[1]- Modify the catalyst to suppress lactonization.- Adjust reaction conditions (e.g., contact time) to favor the desired isomers.
Product is an inseparable mixture of isomers - The nature of the isomerization reaction leads to an equilibrium mixture.[4]- Optimize the catalyst and conditions to maximize the ratio of this compound.- Employ efficient fractional distillation or preparative chromatography for purification.[3][9]

Quantitative Data Summary

The following table summarizes yield data from different synthesis methods for pentenoic acids.

Synthesis Method Starting Material(s) Key Reagents/Catalyst Product(s) Yield/Conversion Reference
CarbonylationButadiene, CO, H2OCobalt carbonyl, Dimethylformamidetrans-3-Pentenoic acid85% conversion of butadiene[6]
CarbonylationButadiene, CO, H2OCobalt carbonyl, Dimethylacetamidetrans-3-Pentenoic acid~40% yield of this compound, with significant higher molecular weight products[6]
HydrolysisPentenoyl chloride, H2O, ButadieneHCl, CuClThis compoundVaries with conditions, reduces chlorovaleric acid byproduct[7]
Ring Openingγ-ValerolactonePt/ZSM-5, Formic acidPentanoic acid (via pentenoic acid intermediates)Up to 69.3% conversion of GVL[19]

Experimental Protocols

Protocol 1: Synthesis of trans-3-Pentenoic Acid via Butadiene Carbonylation

This protocol is adapted from the procedure described in US Patent 2,586,341.[6]

Materials:

  • Butadiene

  • Carbon monoxide

  • Water

  • Dimethylformamide (solvent)

  • Cobalt carbonyl (catalyst)

  • Hydroquinone (inhibitor)

  • High-pressure autoclave

Procedure:

  • In a high-pressure silver-lined autoclave, place 10g of butadiene, 87g of dimethylformamide, 1.0g of hydroquinone, and 2g of cobalt carbonyl.

  • Add a controlled amount of water (the molar quantity should not exceed that of butadiene for temperatures between 120-140°C).

  • Seal the autoclave and purge with nitrogen.

  • Pressurize the autoclave with carbon monoxide to at least 700 atmospheres (a range of 1500-5000 atmospheres is preferred).

  • Heat the mixture to a temperature between 120°C and 165°C.

  • Maintain the reaction for a sufficient time (e.g., 30 minutes).

  • After the reaction, cool the autoclave and carefully vent the excess pressure.

  • Transfer the reaction mixture and purify the trans-3-pentenoic acid by distillation.

Protocol 2: Isomerization of 2-Pentenoic Acid

This generalized protocol is based on the process described in patent FR2696452A1.[1]

Materials:

  • 2-Pentenoic acid

  • Solid amphoteric catalyst (e.g., a mixed metal oxide)

  • Inert gas (e.g., nitrogen)

  • Vapor phase reactor tube furnace

Procedure:

  • Pack a reactor tube with the solid amphoteric catalyst.

  • Heat the reactor to the desired temperature (e.g., 250-400°C) under a flow of inert gas.

  • Introduce 2-pentenoic acid into a vaporizer connected to the reactor inlet, allowing it to be carried into the reactor by the inert gas stream.

  • The vaporized 2-pentenoic acid passes over the heated catalyst bed, where isomerization occurs.

  • The product stream exiting the reactor is cooled and condensed to collect the liquid mixture of pentenoic acid isomers and any byproducts.

  • Analyze the product mixture using GC-MS to determine the composition.

  • Separate the desired this compound from the mixture using fractional distillation under reduced pressure.

Visualizations

Side_Reactions_in_3_Pentenoic_Acid_Synthesis Start Starting Materials (e.g., Butadiene, 2-Pentenoic Acid) Main_Product This compound Start->Main_Product Desired Synthesis Pathway Side_Product1 2-Pentenoic Acid (Isomerization) Start->Side_Product1 Direct Formation Side_Product2 4-Pentenoic Acid (Isomerization) Start->Side_Product2 Isomerization Side_Product4 Polymers / Higher MW Acids Start->Side_Product4 e.g., from Butadiene Side_Product5 Chlorinated Byproducts (e.g., Chlorovaleric Acid) Start->Side_Product5 e.g., from Pentenoyl Chloride Main_Product->Side_Product1 Heat / Acid / Base Side_Product3 γ-Valerolactone (Lactonization) Main_Product->Side_Product3 Heat / Acid

Caption: Key side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Complete: Analyze Product Mixture Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield Low Yield Troubleshooting Check_Yield->Low_Yield No Low_Purity Low Purity Troubleshooting Check_Purity->Low_Purity No Success Successful Synthesis Check_Purity->Success Yes Incomplete_Reaction Cause: Incomplete Reaction Solution: Increase time/temp, check catalyst Low_Yield->Incomplete_Reaction Workup_Loss Cause: Loss during workup Solution: Modify extraction, salt out Low_Yield->Workup_Loss Side_Reactions Cause: Dominant side reactions Solution: Adjust conditions to improve selectivity Low_Yield->Side_Reactions Isomer_Impurity Cause: Isomeric Impurities Solution: Optimize for selectivity, use fractional distillation Low_Purity->Isomer_Impurity Other_Impurity Cause: Other Byproducts Solution: Identify impurity (GC-MS), adjust conditions, purify Low_Purity->Other_Impurity

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Technical Support Center: Quantification of 3-Pentenoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 3-Pentenoic acid in complex biological matrices such as plasma, serum, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in biological samples?

A1: The primary challenges include:

  • Low physiological concentrations: this compound, like other short-chain fatty acids (SCFAs), is often present at low levels in systemic circulation, requiring highly sensitive analytical methods.

  • Volatility: Its volatile nature can lead to sample loss during preparation steps, especially those involving heating or evaporation.

  • Matrix complexity: Biological samples contain numerous interfering substances (proteins, lipids, salts) that can affect extraction efficiency and cause matrix effects in LC-MS or co-elution issues in GC-MS.[1]

  • Reactivity of the double bond: The presence of a carbon-carbon double bond in this compound can make it susceptible to oxidation or other reactions during sample handling and analysis, potentially leading to inaccurate quantification.

Q2: Which analytical technique is better for this compound quantification: GC-MS or LC-MS/MS?

A2: Both techniques are suitable, and the choice depends on available instrumentation, required sensitivity, and throughput.

  • GC-MS is a powerful and reliable method for SCFA analysis.[2] It offers excellent chromatographic separation. However, it requires a derivatization step to make the polar this compound volatile enough for gas chromatography.[3][4] Common derivatization agents include silylating agents (e.g., BSTFA) or agents for esterification (e.g., PFBBr, BF₃-Methanol).[1][3][5]

  • LC-MS/MS can often analyze this compound without derivatization, simplifying sample preparation.[6][7] However, it can be prone to matrix effects, such as ion suppression or enhancement, which can impact accuracy and precision.[8] Careful method development, including chromatographic optimization and the use of appropriate internal standards, is crucial to mitigate these effects.

Q3: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a specific analytical method.[4] For GC-MS, the carboxylic acid group of this compound is highly polar and not very volatile, which leads to poor peak shape and retention on standard GC columns.[3] Derivatization converts the carboxylic acid into a less polar and more volatile derivative (e.g., a silyl (B83357) ester or a methyl ester), which improves its chromatographic behavior and allows for sensitive detection.[3][4]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Effective sample preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of interfering matrix components.

  • Chromatographic separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use of stable isotope-labeled internal standards: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[1]

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or D-labeled this compound.[1] If this is not available, a structurally similar compound that is not endogenously present in the sample can be used. For short-chain fatty acids, odd-chain fatty acids or deuterated analogues of other SCFAs (e.g., butyric acid-d7) are often employed.[2][9] It's crucial that the internal standard has similar extraction and derivatization efficiency and chromatographic behavior to this compound.

Troubleshooting Guides

Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure the pH of the sample is acidic (around 2-3) before extraction to protonate the carboxylic acid group, making it more soluble in organic solvents. Optimize the extraction solvent; methyl tert-butyl ether (MTBE) or diethyl ether are commonly used for SCFAs.[2]
Analyte Volatility Avoid excessive heating or prolonged exposure to vacuum during solvent evaporation steps. Use a gentle stream of nitrogen for drying if necessary.
Adsorption to Surfaces Use silanized glassware and low-adsorption plasticware (e.g., polypropylene (B1209903) tubes) to minimize the loss of the analyte due to adsorption.
Degradation of the Analyte The double bond in this compound can be susceptible to oxidation. Work with fresh samples, minimize exposure to air and light, and consider adding an antioxidant like BHT during sample preparation.
Incomplete Derivatization (GC-MS) Ensure derivatization reagents are fresh and not hydrolyzed. Optimize the reaction time and temperature. The presence of water can quench the reaction; ensure samples are dry before adding the derivatization reagent.
Poor Peak Shape or Resolution (GC-MS & LC-MS/MS)
Potential Cause Troubleshooting Steps
Active Sites in GC System Free carboxylic acids can interact with active sites in the GC inlet and column, causing peak tailing. Ensure proper and frequent maintenance of the GC inlet, including replacing the liner and trimming the column. Incomplete derivatization can also lead to this issue.
Suboptimal Chromatographic Conditions For GC-MS, use a polar column (e.g., a FFAP or wax-type column) for better separation of fatty acid derivatives.[9] For LC-MS/MS, optimize the mobile phase composition and gradient to achieve good retention and separation from interferences. A C18 column is commonly used.
Column Overload If peaks are fronting, the column may be overloaded. Dilute the sample or reduce the injection volume.
Co-eluting Isomers Be aware of potential isomers of this compound (e.g., 2-pentenoic acid, 4-pentenoic acid) that may be present in the sample. Optimize chromatography to ensure baseline separation if these are a concern.
Inaccurate or Irreproducible Quantitative Results
Potential Cause Troubleshooting Steps
Matrix Effects (LC-MS/MS) Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement. If significant, improve sample cleanup, adjust chromatography, or use a stable isotope-labeled internal standard.
Internal Standard Issues Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during all steps. Verify the stability and purity of the internal standard solution.
Calibration Curve Issues Prepare fresh calibration standards for each batch of analysis. Ensure the concentration range of the calibration curve brackets the expected concentrations of this compound in the samples. Use a suitable weighting for the regression if the range is wide.
Sample Stability This compound concentrations can change in biological samples due to enzymatic activity. Process samples as quickly as possible after collection and store them at -80°C for long-term stability. Perform freeze-thaw stability tests if samples will undergo multiple freeze-thaw cycles.

Data Presentation

The following tables summarize typical validation parameters for the quantification of short-chain fatty acids in biological matrices. These values can serve as a benchmark when developing and validating a method for this compound.

Table 1: Representative Performance of a GC-MS Method for SCFA Quantification

ParameterAcetic AcidPropionic AcidButyric AcidValeric Acid
Linear Range (µM) 1 - 5000.5 - 2500.5 - 2500.5 - 250
LOD (µM) 0.50.10.10.1
LOQ (µM) 10.50.50.5
Recovery (%) 95 - 10592 - 10894 - 11093 - 107
Intra-day Precision (%RSD) < 5%< 6%< 5%< 7%
Inter-day Precision (%RSD) < 8%< 9%< 8%< 10%
(Data adapted from typical performance characteristics of SCFA analysis methods)[2]

Table 2: Representative Performance of an LC-MS/MS Method for SCFA Quantification

ParameterAcetic AcidPropionic AcidButyric AcidValeric Acid
Linear Range (µM) 0.5 - 1000.1 - 500.1 - 500.1 - 50
LOD (µM) 0.10.020.020.02
LOQ (µM) 0.50.10.10.1
Recovery (%) 85 - 11088 - 11290 - 11587 - 113
Intra-day Precision (%RSD) < 10%< 8%< 8%< 9%
Inter-day Precision (%RSD) < 15%< 12%< 12%< 14%
(Data adapted from typical performance characteristics of SCFA analysis methods)[10]

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound (with Derivatization)

This protocol is a representative method for the analysis of SCFAs and should be optimized and validated specifically for this compound.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma or serum in a polypropylene tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a suitable analog like heptanoic acid).

  • Acidify the sample by adding 10 µL of concentrated HCl to protonate the fatty acids.

  • Add 500 µL of cold methyl tert-butyl ether (MTBE), vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (MTBE) to a new silanized glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS catalyst, or PFBBr in acetonitrile (B52724) with a catalyst like diisopropylethylamine).[1]

  • Cap the tube tightly and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature.

3. GC-MS Analysis:

  • GC Column: Use a polar capillary column such as a DB-FFAP or equivalent.

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes. (This must be optimized).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Quantification of this compound (without Derivatization)

This protocol is a representative method and should be optimized and validated specifically for this compound.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detector: Operate in negative ion mode using Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and the product ions will be characteristic fragments that need to be determined by infusing a standard of this compound.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., HCl) add_is->acidify extract Liquid-Liquid Extraction (e.g., MTBE) acidify->extract evaporate Evaporate to Dryness (Nitrogen Stream) extract->evaporate add_reagent Add Derivatization Reagent (e.g., BSTFA) evaporate->add_reagent heat Heat (60-70°C) add_reagent->heat gcms GC-MS Analysis (SIM Mode) heat->gcms quant Quantification vs. Calibration Curve gcms->quant

GC-MS workflow for this compound quantification.

logical_relationship_troubleshooting cluster_sample_prep Sample Preparation Issues cluster_analysis_issues Analytical Issues issue Inaccurate Results low_recovery Low Recovery issue->low_recovery degradation Analyte Degradation issue->degradation is_error Internal Standard Error issue->is_error matrix_effects Matrix Effects (Ion Suppression/Enhancement) issue->matrix_effects bad_peaks Poor Peak Shape issue->bad_peaks cal_curve Calibration Curve Error issue->cal_curve

Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Robust Analysis of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: The two primary recommended methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds. However, due to the polarity of this compound, derivatization is necessary to increase its volatility for GC analysis. HPLC offers the advantage of analyzing this compound in its native form, often without the need for derivatization, which can simplify sample preparation.

Q2: Why is derivatization required for the GC-MS analysis of this compound?

A2: this compound is a carboxylic acid, which is a polar and relatively non-volatile compound. Gas chromatography is best suited for analytes that are volatile and thermally stable. Derivatization chemically modifies the carboxylic acid group, typically by converting it into an ester (e.g., a methyl ester). This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, better separation, and enhanced sensitivity during GC-MS analysis.

Q3: What are the common derivatization reagents for this compound?

A3: A common and effective derivatization reagent for carboxylic acids like this compound is Boron trifluoride-methanol (BF3-MeOH). This reagent efficiently converts the carboxylic acid to its corresponding methyl ester.

Q4: How should this compound samples be stored?

A4: this compound is known to be air-sensitive. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation. The material is also corrosive and should be handled with appropriate safety precautions.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the analysis of this compound in a liquid matrix (e.g., plasma) and involves extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent GC-MS analysis.

1. Sample Preparation (from Plasma)

  • Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of a similar carboxylic acid) and hydrolyze to release esterified this compound.

  • Extraction: Acidify the sample and extract the fatty acids with an organic solvent like hexane.

  • Drying: Dry the organic extract, for example, over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 100 µL of 14% Boron trifluoride in methanol (B129727) (BF3/MeOH).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Stop the reaction by adding a saturated sodium chloride solution.

  • Extract the resulting fatty acid methyl esters (FAMEs) with hexane.

3. GC-MS Parameters

ParameterSetting
GC Column BPX5 (30 m x 0.25 mm x 0.25 µm) or similar
Injector Temp. 250°C
Injection Mode Splitless
Carrier Gas Helium at 1 mL/min
Oven Program 70°C (hold 2 min), ramp to 130°C at 10°C/min, then to 230°C at 5°C/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM) or Full Scan
High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a direct analysis of this compound using reversed-phase HPLC with UV detection. This method is advantageous as it does not require a derivatization step.

1. Sample Preparation

  • For aqueous samples, filtration through a 0.45 µm filter may be sufficient.

  • For more complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration of the supernatant is recommended.

2. HPLC Parameters

ParameterSetting
HPLC Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid)
Gradient Isocratic or gradient elution depending on the complexity of the sample
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL

Data Presentation

The following tables summarize typical performance characteristics for the analysis of short-chain fatty acids using GC-MS and HPLC. These values are provided as a general guideline and should be experimentally determined for this compound in your specific matrix.

Table 1: Typical GC-MS Performance Characteristics for Short-Chain Fatty Acid Analysis

ParameterTypical Value
Retention Time (as methyl ester)To be determined experimentally
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Table 2: Typical HPLC-UV Performance Characteristics for Short-Chain Fatty Acid Analysis

ParameterTypical Value
Retention TimeTo be determined experimentally
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Linearity (R²)> 0.99
Precision (%RSD)< 10%
Accuracy (Recovery %)90 - 110%

Troubleshooting Guides

GC-MS Troubleshooting

GC_Troubleshooting cluster_symptom Symptom cluster_cause Potential Cause cluster_solution Solution No_Peak No Peak or Low Sensitivity Derivatization_Failure Incomplete Derivatization No_Peak->Derivatization_Failure Peak_Tailing Peak Tailing Adsorption Active Sites in System Peak_Tailing->Adsorption Peak_Fronting Peak Fronting Overload Column Overload Peak_Fronting->Overload Split_Peaks Split Peaks Injection_Problem Poor Injection Technique Split_Peaks->Injection_Problem Baseline_Noise Baseline Noise Contamination System Contamination Baseline_Noise->Contamination Optimize_Deriv Optimize Derivatization Conditions Derivatization_Failure->Optimize_Deriv Inert_Liner Use Inert Liner / Deactivate System Adsorption->Inert_Liner Dilute_Sample Dilute Sample Overload->Dilute_Sample Improve_Injection Improve Injection Speed/Technique Injection_Problem->Improve_Injection Clean_System Clean Injector and Source Contamination->Clean_System

Caption: Troubleshooting workflow for common GC-MS issues in this compound analysis.

Q: I am not seeing a peak for this compound or the sensitivity is very low.

A:

  • Incomplete Derivatization: Ensure that the derivatization reaction has gone to completion. Check the freshness of your BF3/MeOH reagent and optimize the reaction time and temperature.

  • System Activity: The free carboxylic acid may be adsorbing to active sites in the GC inlet or column. Ensure you are using a deactivated inlet liner and a high-quality, low-bleed column.

  • Leaks: Check for leaks in the GC system, as this can lead to a loss of sample and reduced sensitivity.

Q: My this compound peak is tailing.

A:

  • Active Sites: Peak tailing is often a sign of active sites in the system. Consider replacing the inlet liner and septum, and trimming the first few centimeters of the column.

  • Column Contamination: Non-volatile residues from previous injections can accumulate on the column. Bake out the column according to the manufacturer's instructions.

  • Incompatible pH: If analyzing the underivatized acid, ensure the system is suitable for acidic compounds.

Q: My this compound peak is fronting.

A:

  • Column Overload: This is a common cause of peak fronting. Try diluting your sample and re-injecting.

  • Injection Solvent Mismatch: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase conditions. If possible, dissolve the sample in the initial mobile phase.

HPLC Troubleshooting

HPLC_Troubleshooting cluster_symptom_hplc Symptom cluster_cause_hplc Potential Cause cluster_solution_hplc Solution Broad_Peak Broad Peak Column_Degradation Column Degradation Broad_Peak->Column_Degradation Retention_Shift Retention Time Shift Mobile_Phase_Issue Mobile Phase Inconsistency Retention_Shift->Mobile_Phase_Issue Split_Peak_HPLC Split Peak Column_Void Column Void / Frit Blockage Split_Peak_HPLC->Column_Void High_Backpressure High Backpressure Particulate_Buildup Particulate Buildup High_Backpressure->Particulate_Buildup Replace_Column Replace Column Column_Degradation->Replace_Column Prepare_Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase_Issue->Prepare_Fresh_MP Reverse_Flush Reverse Flush Column Column_Void->Reverse_Flush Filter_Sample Filter Sample and Mobile Phase Particulate_Buildup->Filter_Sample

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Q: The peak for this compound is broad.

A:

  • Column Degradation: The stationary phase of the HPLC column may be degrading. Try flushing the column with a strong solvent. If the peak shape does not improve, the column may need to be replaced.

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to minimize peak broadening.

Q: The retention time for this compound is shifting.

A:

  • Mobile Phase Inconsistency: Ensure that the mobile phase composition is accurate and consistent. Premixing the mobile phase can sometimes improve retention time stability compared to online mixing.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention time.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your samples.

Q: I am observing high backpressure in my HPLC system.

A:

  • Particulate Buildup: Particulates from the sample or mobile phase can block the column frit or the in-line filter. Ensure all samples and mobile phases are filtered before use.

  • Column Blockage: If the backpressure remains high after checking the in-line filter, try reverse flushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.

References

Validation & Comparative

A Comparative Guide to the Analysis of 3-Pentenoic Acid: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 3-Pentenoic acid, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against common alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented herein is supported by established experimental protocols and performance data for short-chain fatty acids (SCFAs), a class of molecules to which this compound belongs.

Method Performance Comparison

The choice of analytical technique for this compound quantification is often a trade-off between sensitivity, specificity, and operational complexity. The following tables summarize the key performance indicators for HPLC-UV, GC-MS, and LC-MS based on typical validation data for short-chain fatty acids.

Table 1: Quantitative Performance Comparison of Analytical Methods for SCFA Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.995[1]> 0.99[2]> 0.99[3][4]
Limit of Detection (LOD) ~0.1-0.3 mM[1]~0.03-0.6 µM[5]~4-20 nM[3]
Limit of Quantification (LOQ) ~0.5-1.0 mM[1]~0.1-1.0 µM~10-50 nM
Accuracy (Recovery %) 76-96%[6][7]95-117%[2]91-118%[3][4]
Precision (RSD %) < 15%< 15%[5]< 10%[3]
Derivatization Required? NoYes (typically)Yes (for high sensitivity)[3][8]
Relative Cost LowMediumHigh

Table 2: Summary of Method Validation Parameters for a Representative HPLC-UV Method

Validation ParameterTypical Performance
Linearity Range 0.5 - 50 mM[1]
Correlation Coefficient (R²) > 0.998[6][7]
Accuracy (Recovery) 90% - 105%
Precision (RSD%)
- Intraday< 5%
- Interday< 10%
Limit of Detection (LOD) 0.14 mg/mL[6][7]
Limit of Quantification (LOQ) 0.44 mg/mL[6][7]
Robustness Unaffected by minor changes in pH and mobile phase composition

Experimental Protocols

Detailed methodologies for the HPLC-UV method and its alternatives are provided below. These protocols are representative for the analysis of short-chain fatty acids like this compound.

HPLC-UV Method for this compound

This method is suitable for the direct quantification of this compound in relatively clean sample matrices without derivatization.

a. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter.

  • For biological fluids (e.g., plasma, serum), perform a protein precipitation step by adding three parts of ice-cold acetonitrile (B52724) to one part sample.

  • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter.

  • Acidify the sample by adding a small volume of phosphoric or hydrochloric acid to bring the pH below 2, which ensures the analyte is in its protonated form.[1]

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄, pH adjusted to 2.5 with H₃PO₄) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 210 nm.[1][6]

c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and specificity compared to HPLC-UV, but typically requires derivatization to make the non-volatile fatty acids suitable for gas chromatography.

a. Sample Preparation and Derivatization:

  • Extract the SCFAs from the sample matrix using a liquid-liquid extraction with a solvent like diethyl ether or methyl tert-butyl ether after acidification of the sample.[5]

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Derivatize the dried extract. A common method is esterification, for example, by adding 14% Boron trifluoride in methanol (B129727) (BF₃/MeOH) and heating at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • After cooling, add a saturated NaCl solution and extract the FAMEs with hexane (B92381).

  • The hexane layer is collected and injected into the GC-MS.

b. GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-FFAP or similar).[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a final temperature of around 240-250°C.

  • MS Detector: Electron Ionization (EI) source with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[2][9]

Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), provides the highest sensitivity and specificity, making it ideal for analyzing trace levels of this compound in complex biological matrices.

a. Sample Preparation and Derivatization:

  • Sample extraction is similar to the HPLC-UV and GC-MS methods.

  • For enhanced sensitivity, derivatization is often employed. A common reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group.[8][10] This is typically done in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[10]

  • The reaction is quenched, and the derivatized sample is injected into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

  • Column: Reversed-phase C18 column suitable for UHPLC.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization: Electrospray Ionization (ESI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Visualized Workflows and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_exp Experimental Validation cluster_analysis Data Analysis & Reporting start Method Development protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data Data Collection & Analysis robustness->data report Validation Report data->report

Caption: Experimental workflow for the validation of the HPLC-UV method.

Method_Comparison cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS/MS center_node This compound Analysis hplcuv_cost Low Cost center_node->hplcuv_cost Simple & Cost-Effective hplcuv_deriv No Derivatization center_node->hplcuv_deriv Simple & Cost-Effective hplcuv_sens Lower Sensitivity center_node->hplcuv_sens Simple & Cost-Effective gcms_sens High Sensitivity center_node->gcms_sens Sensitive & Specific gcms_deriv Derivatization Required center_node->gcms_deriv Sensitive & Specific gcms_spec High Specificity center_node->gcms_spec Sensitive & Specific lcms_sens Highest Sensitivity center_node->lcms_sens Ultra-Sensitive lcms_spec Highest Specificity center_node->lcms_spec Ultra-Sensitive lcms_cost High Cost center_node->lcms_cost Ultra-Sensitive

Caption: Logical relationship comparing analytical methods for this compound.

References

A Proposed Framework for Inter-Laboratory Comparison of 3-Pentenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

To date, no formal, publicly available inter-laboratory comparison study for the quantification of 3-Pentenoic acid has been identified. Such studies are pivotal for the standardization of analytical methodologies, ensuring the reliability and comparability of data across various research and clinical settings. This guide provides a comprehensive framework for conducting such a comparison, detailing proposed experimental protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of Proposed Analytical Methodologies

The selection of an analytical technique for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of expected performance characteristics for GC-MS and LC-MS/MS methods, based on analyses of similar short-chain unsaturated fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Considerations
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.05 ng/mLLC-MS/MS generally offers superior sensitivity.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.05 - 0.1 ng/mLLower LOQ in LC-MS/MS is critical for samples with low analyte concentrations.
Linearity (R²) > 0.995> 0.998Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 15%< 10%LC-MS/MS typically provides better precision.
Accuracy (% Recovery) 85 - 115%90 - 110%High accuracy is achievable with both methods, especially with the use of an internal standard.
Sample Preparation Requires derivatization to a volatile ester.Can often analyze directly, but derivatization may improve performance.GC-MS requires an additional derivatization step, increasing sample preparation time.

Proposed Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are provided below. These protocols are intended to serve as a starting point for laboratories participating in an inter-laboratory comparison study.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile compounds. For carboxylic acids like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.

1. Sample Preparation (Derivatization)

  • Objective: To convert this compound into a more volatile ester, typically a methyl or silyl (B83357) ester.

  • Procedure (using BF₃/Methanol (B129727) for methylation):

    • To 100 µL of sample (e.g., plasma, cell culture media) or calibration standard, add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Add 200 µL of 14% Boron trifluoride in methanol (BF₃/MeOH).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.

    • Vortex for 2 minutes and centrifuge to separate the phases.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/ Standard IS_Addition Internal Standard Addition Sample->IS_Addition Derivatization Derivatization (BF3/Methanol) IS_Addition->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection Extraction->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful tool for bioanalysis.

1. Sample Preparation

  • Objective: To remove proteins and other interfering substances from the sample matrix.

  • Procedure (Protein Precipitation):

    • To 100 µL of sample (e.g., plasma, serum) or calibration standard, add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample/ Standard IS_Addition Internal Standard Addition Sample->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Injection Injection Centrifugation->Injection LC_Separation LC Separation Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS analysis workflow for this compound.

Metabolic Pathway of this compound

This compound, as an unsaturated fatty acid, is expected to be metabolized through the beta-oxidation pathway. The presence of a double bond requires additional enzymatic steps compared to the beta-oxidation of saturated fatty acids.

Beta_Oxidation Pentenoic_Acid This compound Pentenoyl_CoA 3-Pentenoyl-CoA Pentenoic_Acid->Pentenoyl_CoA Acyl-CoA Synthetase Isomerase Enoyl-CoA Isomerase Pentenoyl_CoA->Isomerase trans2_Pentenoyl_CoA trans-2-Pentenoyl-CoA Isomerase->trans2_Pentenoyl_CoA Beta_Oxidation Beta-Oxidation Cycle (Hydratase, Dehydrogenase, Thiolase) trans2_Pentenoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Beta-oxidation of this compound.

A Comparative Guide to Catalysts for 3-Pentenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-pentenoic acid, a valuable intermediate in the production of various chemicals, including adipic acid (a precursor to nylon) and pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of prominent catalytic systems for the synthesis of this compound, primarily focusing on the hydrocarboxylation of butadiene. The performance of different catalysts is evaluated based on experimental data for key metrics such as conversion, selectivity, and yield under various reaction conditions.

Performance Comparison of Catalysts

The following table summarizes the quantitative performance data for different catalysts used in the synthesis of this compound and its esters. The primary methods involve the reaction of butadiene with carbon monoxide and either water (for the acid) or an alcohol (for the ester).

Catalyst SystemReactantsTemperature (°C)Pressure (atm)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Cobalt CarbonylButadiene, CO, Water120 - 1651500 - 5000----[US2586341A]
Cobalt Carbonyl / DimethylformamideButadiene, CO, Water140 - 144~30600.5--~40[US2586341A]
Palladium Complex / Bidentate Phosphine (B1218219) / Benzoic AcidButadiene, CO, Alcohol---75Low-[US6010975A]
Palladium Complex / Bidentate Phosphine / Bulky Benzoic AcidButadiene, CO, Alcohol15060 (CO)39293 (for 3-pentenoic ester)~85.6[US6010975A]
Palladium Acetate / Triphenylphosphine / 2,4,6-trimethylbenzoic acidButadiene, CO, Ethanol---5575 (for pentenoate ester)~41.3[US5672732A]

Note: Direct comparison is challenging due to variations in experimental conditions and reporting metrics across different studies. Yields are calculated from conversion and selectivity where possible. The data for Cobalt Carbonyl from US2586341A is presented as a range of operating conditions, with a specific example providing a yield.

Experimental Protocols

Detailed methodologies for the key catalytic systems are outlined below. These protocols are generalized from the available literature and should be adapted and optimized for specific laboratory conditions.

Cobalt-Catalyzed Synthesis of this compound

This protocol is based on the process described in US Patent 2,586,341.

Materials:

  • Butadiene

  • Carbon Monoxide (CO)

  • Water

  • Cobalt Carbonyl (Co₂(CO)₈)

  • Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • High-pressure autoclave equipped with a stirrer and temperature control.

Procedure:

  • Charge the high-pressure autoclave with the solvent (DMF or DMAc), water, and the cobalt carbonyl catalyst.

  • Cool the autoclave and introduce a known amount of liquid butadiene.

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 1500 - 5000 atm).

  • Heat the autoclave to the reaction temperature (e.g., 120 - 165 °C) while stirring.

  • Maintain the reaction conditions for the desired duration.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture.

  • The this compound can be isolated from the reaction mixture by distillation.

Palladium-Catalyzed Synthesis of this compound Esters

This protocol is a general representation of the process described in US Patent 6,010,975.

Materials:

  • Butadiene

  • Carbon Monoxide (CO)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Palladium complex (e.g., Palladium(II) acetate)

  • Bidentate phosphine ligand (e.g., 1,4-bis(diphenylphosphino)butane)

  • A bulky benzoic acid (e.g., 2,4,6-trimethylbenzoic acid)

  • High-pressure autoclave equipped with a stirrer and temperature control.

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the palladium complex, the bidentate phosphine ligand, and the bulky benzoic acid.

  • Add the anhydrous alcohol as the solvent and reactant.

  • Seal the autoclave and transfer it out of the glovebox.

  • Cool the autoclave and introduce a known amount of liquid butadiene.

  • Purge the autoclave with nitrogen gas.

  • Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 60 atm).

  • Heat the autoclave to the reaction temperature (e.g., 150 °C) while stirring.

  • Maintain the reaction conditions for the specified time (e.g., 3 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess CO.

  • The reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and selectivity.

  • The this compound ester can be purified by distillation.

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the hydrocarboxylation of butadiene.

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Butadiene Butadiene Reactor High-Pressure Autoclave Butadiene->Reactor CO Carbon Monoxide CO->Reactor H2O Water H2O->Reactor Catalyst Catalyst (e.g., Co or Pd complex) Catalyst->Reactor Solvent Solvent (e.g., DMF) Solvent->Reactor Reaction Hydrocarboxylation Reaction Reactor->Reaction Heat & Pressure Separation Product Isolation (Distillation) Reaction->Separation Product This compound Separation->Product

Caption: General workflow for the synthesis of this compound.

Palladium-Based Catalytic System for Butadiene Hydrocarboxylation

This diagram illustrates the key components of a modern palladium-based catalytic system used for the synthesis of this compound esters.

catalytic_system cluster_main Palladium-Based Catalytic System cluster_reactants Reactants cluster_product Product Catalyst Palladium Precursor e.g., Pd(OAc)₂ ActiveSpecies Active Catalytic Species Catalyst->ActiveSpecies Activation Ligand Bidentate Phosphine Ligand e.g., dppb Ligand->ActiveSpecies Coordination Cocatalyst Co-catalyst Bulky Benzoic Acid Cocatalyst->ActiveSpecies Protonolysis Butadiene Butadiene ActiveSpecies->Butadiene CO CO ActiveSpecies->CO Alcohol Alcohol ActiveSpecies->Alcohol Ester This compound Ester Butadiene->Ester Catalytic Cycle CO->Ester Alcohol->Ester

Caption: Components of a Palladium-based catalytic system.

A Comparative Analysis of 3-Pentenoic Acid and 4-Pentenoic Acid: Biological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of 3-Pentenoic acid and 4-Pentenoic acid reveals distinct and significant differences in their effects on cellular metabolism and organ function. While 4-Pentenoic acid is a well-characterized inhibitor of fatty acid oxidation with notable hypoglycemic and nephrotoxic properties, this compound remains largely uninvestigated in terms of its specific biological impact, primarily being utilized as a biochemical reagent.

This guide provides a detailed comparison of the known biological effects of these two unsaturated fatty acid isomers, supported by available experimental data and methodologies.

Key Biological Effects: A Tale of Two Isomers

The primary biological activities of 4-Pentenoic acid are directly linked to its metabolic fate. It is metabolized in mitochondria to 2,4-pentadienoyl-CoA, which can then be converted to the highly reactive 3-keto-4-pentenoyl-CoA. This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the β-oxidation of fatty acids.[1] This inhibition of fatty acid oxidation is the cornerstone of its observed biological effects.

In stark contrast, there is a significant lack of information regarding the specific biological effects of this compound beyond its classification as a hazardous chemical that can cause severe skin burns and eye damage.[2][3] It is commercially available as a biochemical reagent for life science research, but its in vivo or in vitro effects on metabolic pathways have not been extensively studied.[1]

Quantitative Comparison of Biological Effects

Due to the limited research on this compound, a direct quantitative comparison of most biological effects is not possible. The following table summarizes the available quantitative data for 4-Pentenoic acid.

Biological EffectCompoundSpecies/SystemConcentration/DoseObserved EffectCitation
Inhibition of Fatty Acid Oxidation 4-Pentenoic acidRat liver mitochondria0.01 mMStrong inhibition of [1-¹⁴C]palmitate oxidation
Hypoglycemic Effect 4-Pentenoic acidMice7.5-15 mg (intraperitoneal)Lowered blood glucose levels[4]
Induction of Fanconi's Syndrome 4-Pentenoic acidAnesthetized dogs1 µmol/kg/min (intravenous infusion for 180 min)Markedly increased urinary excretion of bicarbonate, phosphate, potassium, amino acids, and glucose[5]

Signaling Pathways

Information regarding the specific signaling pathways modulated by either this compound or 4-Pentenoic acid is scarce. The metabolic disruptions caused by 4-Pentenoic acid, particularly the inhibition of fatty acid oxidation and subsequent reduction in cellular ATP levels, likely have downstream effects on various signaling pathways sensitive to cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway. However, direct evidence for the modulation of specific signaling cascades by 4-Pentenoic acid is not well-documented in the reviewed literature. For this compound, there is no available information on its effects on cellular signaling.

Experimental Protocols

Detailed experimental protocols for the key biological effects of 4-Pentenoic acid are outlined below.

Inhibition of Fatty Acid Oxidation in Isolated Mitochondria

Objective: To measure the effect of 4-Pentenoic acid on the rate of fatty acid oxidation in isolated mitochondria.

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from rat liver or heart tissue by differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is washed and resuspended in a suitable buffer.

  • Oxygen Consumption Measurement: The rate of fatty acid oxidation is determined by measuring oxygen consumption using a high-resolution respirometer.

  • Assay Conditions: Isolated mitochondria are incubated in a respiration medium containing a fatty acid substrate (e.g., palmitoyl-CoA/carnitine/malate).

  • Inhibitor Addition: 4-Pentenoic acid is added at various concentrations (e.g., 0.01 mM) to the mitochondrial suspension.

  • Data Analysis: The rate of oxygen consumption in the presence of 4-Pentenoic acid is compared to the control (without the inhibitor) to determine the percentage of inhibition.

Induction of Hypoglycemia in Mice

Objective: To assess the in vivo hypoglycemic effect of 4-Pentenoic acid.

Methodology:

  • Animal Model: Male Swiss albino mice are used for the study.

  • Fasting: Animals are fasted overnight with free access to water before the experiment.

  • Drug Administration: 4-Pentenoic acid is administered intraperitoneally at doses ranging from 7.5 to 15 mg/kg body weight.[4]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

  • Glucose Measurement: Blood glucose levels are measured using a standard glucose oxidase method.

  • Data Analysis: The percentage decrease in blood glucose levels from the baseline is calculated for each dose and time point.

Induction of Fanconi's Syndrome in Dogs

Objective: To induce an experimental model of Fanconi's syndrome using 4-Pentenoic acid.

Methodology:

  • Animal Model: Anesthetized dogs are used for this procedure.

  • Surgical Preparation: The animals are anesthetized, and catheters are placed for intravenous infusion and urine collection.

  • Infusion Protocol: A continuous intravenous infusion of 4-Pentenoic acid is administered at a rate of 1 µmol/kg/min for a duration of 180 minutes.[5]

  • Urine Collection and Analysis: Urine is collected at regular intervals, and the excretion rates of various solutes, including bicarbonate, phosphate, potassium, amino acids, and glucose, are measured.

  • Blood Analysis: Blood samples are taken to monitor plasma electrolyte and glucose concentrations.

  • Data Analysis: The changes in urinary solute excretion and plasma parameters are analyzed to confirm the induction of Fanconi's syndrome.

Visualizing the Mechanisms

To better understand the biological impact of 4-Pentenoic acid, the following diagrams illustrate its metabolic pathway and its effect on renal function.

4-Pentenoic_Acid_Metabolism_and_Toxicity cluster_mitochondria Mitochondrion cluster_effects Biological Effects 4-Pentenoic Acid 4-Pentenoic Acid 2,4-Pentadienoyl-CoA 2,4-Pentadienoyl-CoA 4-Pentenoic Acid->2,4-Pentadienoyl-CoA Activation 3-Keto-4-pentenoyl-CoA 3-Keto-4-pentenoyl-CoA 2,4-Pentadienoyl-CoA->3-Keto-4-pentenoyl-CoA Metabolism 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase 3-Keto-4-pentenoyl-CoA->3-Ketoacyl-CoA Thiolase Inhibits β-Oxidation β-Oxidation Inhibition Inhibition Fatty Acid Oxidation Inhibition Fatty Acid Oxidation Inhibition Reduced ATP Reduced ATP Fatty Acid Oxidation Inhibition->Reduced ATP Hypoglycemia Hypoglycemia Renal Fanconi Syndrome Renal Fanconi Syndrome Reduced ATP->Hypoglycemia Reduced ATP->Renal Fanconi Syndrome

Caption: Metabolic activation of 4-Pentenoic acid and its subsequent biological effects.

Experimental_Workflow_Fanconi_Syndrome start Anesthetized Dog Model infusion Intravenous Infusion of 4-Pentenoic Acid (1 µmol/kg/min for 180 min) start->infusion collection Urine and Blood Sample Collection infusion->collection analysis Analysis of Solutes (Glucose, Amino Acids, etc.) collection->analysis result Induction of Fanconi's Syndrome analysis->result

Caption: Workflow for inducing experimental Fanconi's syndrome with 4-Pentenoic acid.

Conclusion

The comparison between this compound and 4-Pentenoic acid highlights a significant disparity in our understanding of their biological effects. 4-Pentenoic acid is a well-documented metabolic inhibitor with clear impacts on fatty acid oxidation, glucose homeostasis, and renal function. Its mechanisms of action, particularly the inhibition of 3-ketoacyl-CoA thiolase, are partially understood. In contrast, this compound remains a chemical entity with known hazards but largely unexplored biological activities. This knowledge gap underscores the need for further research to fully characterize the biological effects of this compound and to enable a more complete and direct comparison with its isomer, 4-Pentenoic acid. Such studies would be invaluable for researchers in toxicology, drug development, and metabolic diseases.

References

A Comparative Guide to the Reactivity of 3-Pentenoic Acid and Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-pentenoic acid and crotonic acid (trans-2-butenoic acid). The positioning of the carbon-carbon double bond in relation to the carboxylic acid group dictates the distinct chemical behavior of these two isomers, influencing their participation in various organic reactions. This comparison is supported by available experimental data and established chemical principles.

Introduction: The Significance of Conjugation

The primary factor governing the differential reactivity of this compound and crotonic acid is the principle of conjugation.

  • Crotonic acid is an α,β-unsaturated carboxylic acid, meaning its carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation involves the delocalization of π-electrons across the O=C-C=C system, which results in a more thermodynamically stable molecule.

  • This compound is a β,γ-unsaturated carboxylic acid. Its double bond is isolated from the carbonyl group by a methylene (B1212753) (-CH2-) group, preventing conjugation. Consequently, this compound is less thermodynamically stable than its conjugated isomer, crotonic acid. This isomerization is often catalyzed by acids or bases.

This fundamental difference in electronic structure profoundly impacts their reactivity towards electrophiles and nucleophiles.

Comparative Reactivity in Addition Reactions

The location of the double bond dictates the preferred mode of attack by various reagents. This compound behaves like a typical alkene, while the conjugated system of crotonic acid allows for 1,4-conjugate additions.

Electrophilic Addition (e.g., Hydrobromination)

In electrophilic addition, the π bond of the alkene attacks an electrophile.

  • This compound: Undergoes electrophilic addition across the C3-C4 double bond, following Markovnikov's rule. The reaction proceeds via a carbocation intermediate, with the electrophile (e.g., H⁺) adding to the carbon atom that results in the more stable carbocation.

  • Crotonic Acid: While electrophilic addition is possible, the conjugated system deactivates the double bond towards electrophilic attack compared to an isolated double bond. When it does react, it can lead to a mixture of products. However, a more characteristic reaction for α,β-unsaturated carbonyl compounds is conjugate addition.

Nucleophilic Addition (e.g., Michael Addition)

Nucleophilic addition is a key reaction that highlights the distinct reactivity of these two acids.

  • This compound: The isolated double bond is not activated towards nucleophilic attack. Therefore, it does not typically undergo nucleophilic addition reactions like the Michael addition.

  • Crotonic Acid: Readily undergoes nucleophilic conjugate addition (Michael addition). The presence of the electron-withdrawing carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.

Data Presentation: A Comparative Analysis

The following tables summarize the physical properties and expected reactivity of this compound and crotonic acid in key addition reactions.

Table 1: Physical Properties

PropertyThis compoundCrotonic Acid
IUPAC Name Pent-3-enoic acid(E)-But-2-enoic acid
CAS Number 5204-64-8[1][2]107-93-7[3]
Molecular Formula C₅H₈O₂C₄H₆O₂
Molar Mass 100.12 g/mol [1][2]86.09 g/mol [3]
Boiling Point 192-194 °C[1]185-189 °C[3]
Melting Point -70-73 °C[3]
Density 0.986 g/mL at 20 °C[1]1.02 g/cm³[3]
pKa ~4.84.69[3]

Table 2: Comparative Reactivity in Addition Reactions

Reaction TypeReagent(s)This compound (β,γ-Unsaturated)Crotonic Acid (α,β-Unsaturated)Key Observations
Catalytic Hydrogenation H₂, Pd/CProduct: Pentanoic AcidYield: HighProduct: Butanoic AcidYield: High[3]Both acids are readily hydrogenated to their corresponding saturated carboxylic acids.
Hydrohalogenation HBrProduct: 4-Bromopentanoic AcidYield: Moderate to HighProduct: 3-Bromobutanoic AcidYield: Moderate[3]This compound follows Markovnikov's rule for electrophilic addition. Crotonic acid undergoes conjugate addition.
Michael Addition Thiol (e.g., RSH)No ReactionProduct: 3-(Alkylthio)butanoic AcidYield: HighThis reaction is characteristic of α,β-unsaturated carbonyl compounds. The double bond of this compound is not activated for nucleophilic attack.

Experimental Protocols

Electrophilic Addition of HBr to this compound (Illustrative Protocol)

Objective: To demonstrate the electrophilic addition of a hydrogen halide to a β,γ-unsaturated carboxylic acid.

Materials:

  • This compound

  • 30% HBr in acetic acid

  • Carbon tetrachloride

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, add 0.25 mL of this compound.

  • In a fume hood, carefully add 1 mL of a 30% solution of hydrogen bromide in acetic acid.

  • Stir the mixture for one minute and let it stand for a few more minutes.

  • Add 2 mL of carbon tetrachloride and mix.

  • Add 10 mL of water and stir.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 10 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The product, 4-bromopentanoic acid, can be isolated and characterized.

Michael Addition of a Thiol to Crotonic Acid

Objective: To perform a conjugate addition of a thiol to the α,β-unsaturated system of crotonic acid.

Materials:

  • Crotonic acid (1.0 g, 11.6 mmol)

  • Thiophenol (1.28 g, 1.17 mL, 11.6 mmol)

  • Triethylamine (B128534) (0.12 g, 0.17 mL, 1.2 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂) (20 mL)

  • Hydrochloric acid (1 M aqueous)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 g of crotonic acid in 20 mL of dichloromethane in a round-bottom flask.

  • Add 1.28 g of thiophenol to the solution.

  • Add 0.12 g of triethylamine as a catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, 3-(phenylthio)butanoic acid, can be purified by column chromatography on silica (B1680970) gel.

Visualization of Reaction Pathways

The differing reactivity of this compound and crotonic acid can be visualized through their reaction mechanisms.

Electrophilic_Addition cluster_3p This compound Reactivity 3PA This compound Carbocation1 Carbocation Intermediate 3PA->Carbocation1 Electrophilic Attack HBr1 HBr HBr1->3PA Product1 4-Bromopentanoic Acid Carbocation1->Product1 Nucleophilic Attack Br- Br⁻ Br-->Carbocation1

Electrophilic addition to this compound.

Michael_Addition cluster_ca Crotonic Acid Reactivity CA Crotonic Acid Enolate Enolate Intermediate CA->Enolate 1,4-Nucleophilic Attack Nu- Nucleophile (e.g., RS⁻) Nu-->CA Product2 Conjugate Addition Product Enolate->Product2 Protonation H+ H⁺ (from solvent) H+->Enolate

Nucleophilic conjugate addition to crotonic acid.

Conclusion

The distinct electronic properties of this compound and crotonic acid lead to markedly different reactivities. While this compound behaves as a typical alkene, readily undergoing electrophilic additions, the conjugated system of crotonic acid favors nucleophilic conjugate additions and displays reduced reactivity towards electrophiles. A thorough understanding of these differences is paramount for the strategic design of synthetic pathways in chemical research and drug development.

References

Comparative Antimicrobial Efficacy of 3-Pentenoic Acid Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic resistance, fatty acid derivatives have emerged as a promising area of research. This guide provides a comparative analysis of the antimicrobial efficacy of short-chain unsaturated fatty acid derivatives, with a focus on compounds structurally related to 3-pentenoic acid, against standard antibiotics. The data presented here is derived from in vitro studies and is intended to offer researchers, scientists, and drug development professionals a clear, objective assessment of their potential as therapeutic candidates.

Quantitative Efficacy Comparison

The antimicrobial activities of various methyl-branched nonanoic acid (MNA) derivatives, which serve as a proxy for this compound derivatives due to the limited direct data on the latter, were evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a substance that prevents visible microbial growth, was determined for each compound. For comparison, the MIC and Minimum Bactericidal Concentration (MBC) of standard antibiotics, Vancomycin and Linezolid, against Methicillin-Resistant Staphylococcus aureus (MRSA) are also presented.

Antimicrobial AgentBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Methyl-Branched Nonanoic Acid Derivatives
2-MNASarcina lutea125---
Candida utilis62.5---
3-MNASarcina lutea500---
Candida utilis250---
4-MNASarcina lutea500---
Streptomyces nojiriensis250---
Candida utilis500---
5-MNASarcina lutea125---
Candida utilis62.5---
Standard Antibiotics
VancomycinMRSA (ATCC 43300)188Bacteriostatic
LinezolidMRSA (ATCC 43300)144Bactericidal

Key Observations:

  • The tested methyl-branched nonanoic acid derivatives demonstrated varied antimicrobial activity, with some showing notable effects against specific microorganisms like Sarcina lutea and Candida utilis.[1]

  • Standard antibiotics like Vancomycin and Linezolid show potent activity against MRSA, with low MIC values.[2] The MBC/MIC ratio helps in classifying agents as bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4).[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on recommendations from the Clinical and Laboratory Standards Institute (CLSI).[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method.[2]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

  • Test compounds (this compound derivatives or their proxies) and standard antibiotics

Procedure:

  • A two-fold serial dilution of each antimicrobial agent is prepared in MHB directly in the wells of a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • Positive controls (broth with bacteria, no antimicrobial agent) and negative controls (broth only) are included on each plate.[2]

  • The plates are incubated at 37°C for 18-24 hours.[2]

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible turbidity (bacterial growth).[2]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a subsequent step to the MIC assay to ascertain the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Microtiter plates from the completed MIC assay

Procedure:

  • A small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that showed no visible growth.

  • The aliquot is sub-cultured by spreading it onto an MHA plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MBC is determined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Unsaturated Fatty Acids

MoA_FattyAcid cluster_cell Bacterial Cell UFA Unsaturated Fatty Acid (e.g., this compound Derivative) Membrane Cell Membrane UFA->Membrane Intercalates into FabI Enoyl-Acyl Carrier Protein Reductase (FabI) UFA->FabI Inhibits Disruption Disruption of Membrane Integrity Membrane->Disruption FAS Fatty Acid Synthesis II (FASII) Pathway Inhibition Inhibition of Fatty Acid Synthesis FabI->Inhibition Blocks Growth_Inhibition Bacterial Growth Inhibition / Cell Death Disruption->Growth_Inhibition Inhibition->Growth_Inhibition

Caption: Proposed antimicrobial mechanism of unsaturated fatty acids.[1]

References

cross-validation of different synthetic routes to 3-Pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of key intermediates like 3-pentenoic acid is paramount. This unsaturated carboxylic acid serves as a versatile building block for a variety of more complex molecules. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, offering insights into their respective methodologies, yields, and purities to aid in the selection of the most suitable route for a given application.

Comparison of Synthetic Routes

The choice of a synthetic route to this compound is often a balance between factors such as yield, isomeric purity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three primary methods discussed.

ParameterRoute 1: Butadiene, CO, and H₂ORoute 2: Hydrolysis of 3-Pentenoyl ChlorideRoute 3: Isomerization of γ-Valerolactone
Starting Materials Butadiene, Carbon Monoxide, Water3-Pentenoyl Chlorideγ-Valerolactone
Key Reagents/Catalyst Cobalt CarbonylWaterAcid or Base Catalyst
Reaction Temperature 140-144 °C[1]Not specifiedNot specified for selective synthesis
Reaction Pressure ~3100 atm (45,000 psi)[1]Not specifiedNot specified
Reported Yield ~40% (trans-isomer)[1]Not explicitly reported for the hydrolysis stepProduces a mixture of isomers (2-, 3-, and 4-pentenoic acid)[2]
Reported Purity/Selectivity Predominantly trans-isomer[1]Potential for chlorovaleric acid byproductMixture of isomers requiring separation
Key Advantages Direct synthesis from readily available bulk chemicals.Potentially a high-yielding final step.Utilizes a bio-based starting material (GVL).
Key Disadvantages Requires high pressure and temperature; use of toxic carbon monoxide and a cobalt catalyst.The precursor, 3-pentenoyl chloride, needs to be synthesized separately; lack of a detailed public protocol.Non-selective, leading to a mixture of isomers that are difficult to separate; lacks a specific protocol for this compound.

Experimental Protocols

Route 1: Synthesis from Butadiene, Carbon Monoxide, and Water

This method, detailed in a patent, describes the direct synthesis of trans-3-pentenoic acid.[1]

Procedure: A mixture of 10 grams of butadiene, 8 grams of dimethylacetamide (as a diluent), 1.0 gram of hydroquinone, and 2 grams of cobalt carbonyl is placed in a high-pressure reactor. The reactor is pressurized with carbon monoxide to 45,000 psi and heated to a temperature of 140-144 °C for 30 minutes. After the reaction, the mixture is distilled to isolate the trans-3-pentenoic acid. The reported yield from this specific example is approximately 4 grams (around 40%).[1]

Route 2: Hydrolysis of 3-Pentenoyl Chloride

CH₃CH=CHCH₂COCl + H₂O → CH₃CH=CHCH₂COOH + HCl

This reaction is a standard method for converting acyl chlorides to carboxylic acids and is typically straightforward. However, the synthesis of the starting material, 3-pentenoyl chloride, would be an additional step in the overall process.

Route 3: Isomerization of γ-Valerolactone (GVL)

The synthesis of pentenoic acids from the bio-based platform molecule γ-valerolactone is an area of active research. The process generally involves the ring-opening and isomerization of GVL in the presence of an acid or base catalyst. However, this route typically yields a mixture of pentenoic acid isomers, including 2-pentenoic, 3-pentenoic, and 4-pentenoic acids.[2][3][4] The separation of these isomers is challenging due to their similar physical properties.[1][5] A selective synthesis of this compound from GVL has not been well-documented in publicly available literature.

Logical Workflow for Route Selection

The selection of a synthetic route for this compound depends on several factors, including the desired isomeric purity, available equipment, and the scale of the synthesis. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisRouteSelection Workflow for Selecting a Synthetic Route to this compound A Define Synthesis Requirements B High Isomeric Purity (trans-3-PA) Required? A->B C Route 1: Butadiene, CO, H₂O B->C Yes D Consider Other Routes B->D No E High-Pressure Equipment Available? C->E F Mixture of Isomers Acceptable? D->F E->D No I Evaluate Starting Material Availability and Cost E->I Yes G Route 3: From GVL F->G Yes H Route 2: Hydrolysis of 3-Pentenoyl Chloride (Protocol Development Needed) F->H No G->I H->I J Final Route Selection I->J

Caption: Decision workflow for selecting a this compound synthesis route.

References

A Comparative Analysis of the Bioactivity of 3-Pentenoic Acid and its Saturated Analogue, Pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the documented biological activities of 3-pentenoic acid and its saturated counterpart, pentanoic acid. While pentanoic acid is a well-characterized short-chain fatty acid (SCFA) with a range of recognized bioactive properties, data on the biological effects of this compound are currently scarce, precluding a direct comparative analysis based on experimental evidence.

This guide aims to synthesize the available information on both compounds, highlighting the established bioactivities of pentanoic acid and the current knowledge gap regarding this compound. This information is intended for researchers, scientists, and drug development professionals to provide a clear overview of the current state of research and identify areas for future investigation.

Chemical Structures

CompoundStructure
This compound CH₃CH=CHCH₂COOH
Pentanoic Acid CH₃(CH₂)₃COOH

Bioactivity of Pentanoic Acid (Valeric Acid)

Pentanoic acid, also known as valeric acid, is a five-carbon saturated fatty acid that is produced by the gut microbiota and is recognized for its diverse biological roles. Its bioactivity has been investigated in several contexts, including cancer, immunology, and cellular signaling.

Anticancer Activity

Recent studies have demonstrated the potential of pentanoic acid as an anticancer agent. It has been shown to act as a histone deacetylase (HDAC) inhibitor, a mechanism shared by some established anticancer drugs. This inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Table 1: Summary of Anticancer Effects of Pentanoic Acid

Cancer TypeEffectMechanism
Liver CancerInhibition of cell proliferation, colony formation, and invasion.Histone Deacetylase (HDAC) inhibition.
LeukemiaInduction of apoptosis.Dual inhibition of MMP-2 and HDAC8.
Immunomodulatory Effects

Pentanoic acid has been identified as an immunomodulatory molecule that can influence the function of immune cells. Notably, it has been shown to induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in lymphocytes. This effect is linked to its ability to reprogram cellular metabolism.

Cellular Signaling Pathways

The bioactive effects of pentanoic acid are mediated through its influence on key cellular signaling pathways. The AKT/mTOR pathway , a central regulator of cell growth, proliferation, and survival, has been identified as a target of pentanoic acid. Additionally, there is evidence suggesting its potential involvement in the AML1/KRT1 signaling pathway .

Bioactivity of this compound

In stark contrast to its saturated analogue, there is a significant lack of published experimental data on the bioactivity of this compound. Available information is largely confined to its chemical and physical properties, with its primary applications being in chemical synthesis and as a potential flavoring agent.

A general study on the antimicrobial properties of short-chain fatty acids (C2-C5) suggested minimal activity against oral bacteria for this group of compounds, but specific data for this compound was not provided. While some unsaturated carboxylic acids have demonstrated antifungal properties, no such activity has been specifically reported for this compound.

The absence of research into the antimicrobial, antifungal, cellular, or signaling effects of this compound makes a direct comparison with pentanoic acid impossible at this time.

Experimental Protocols

Detailed experimental protocols for investigating the bioactivity of pentanoic acid are available in the scientific literature. These include assays for HDAC inhibition, cell viability and apoptosis, and analysis of signaling pathway activation. Due to the lack of bioactivity data for this compound, no corresponding experimental protocols can be provided.

Example Experimental Workflow: Investigating HDAC Inhibition by Pentanoic Acid

HDAC_Inhibition_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Future) cell_culture Cancer Cell Culture (e.g., HepG2) treatment Treatment with Pentanoic Acid cell_culture->treatment cell_lysis Cell Lysis and Nuclear Extraction treatment->cell_lysis hdac_assay HDAC Activity Assay (Fluorometric) cell_lysis->hdac_assay western_blot Western Blot for Acetylated Histones cell_lysis->western_blot animal_model Xenograft Mouse Model pa_administration Pentanoic Acid Administration animal_model->pa_administration tumor_analysis Tumor Growth Monitoring and Histology pa_administration->tumor_analysis

Caption: Workflow for assessing HDAC inhibition by pentanoic acid.

Signaling Pathways of Pentanoic Acid

Pentanoic_Acid_Signaling cluster_cellular_effects Cellular Effects Pentanoic_Acid Pentanoic Acid HDAC_Inhibition HDAC Inhibition Pentanoic_Acid->HDAC_Inhibition AKT_mTOR_Modulation AKT/mTOR Pathway Modulation Pentanoic_Acid->AKT_mTOR_Modulation IL10_Production IL-10 Production Pentanoic_Acid->IL10_Production Anticancer_Effects Anticancer Effects (Apoptosis, Reduced Proliferation) HDAC_Inhibition->Anticancer_Effects AKT_mTOR_Modulation->Anticancer_Effects

Caption: Known signaling pathways influenced by pentanoic acid.

Conclusion and Future Directions

The current body of scientific literature provides a solid foundation for understanding the multifaceted bioactivity of pentanoic acid, particularly its potential as an anticancer and immunomodulatory agent. However, a significant knowledge gap exists concerning the biological effects of its unsaturated analogue, this compound.

To enable a meaningful comparison and to potentially uncover novel bioactive properties, future research should focus on:

  • Screening this compound for a range of biological activities , including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.

  • Investigating the impact of this compound on key cellular signaling pathways to elucidate its potential mechanisms of action.

  • Conducting direct comparative studies of this compound and pentanoic acid to understand how the presence of a double bond in the carbon chain influences their respective bioactivities.

Such studies would not only provide valuable insights into the structure-activity relationships of C5 carboxylic acids but could also lead to the discovery of new therapeutic agents.

A Comparative Spectroscopic Guide to Cis and Trans Isomers of 3-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a critical step in chemical synthesis and analysis. The cis and trans isomers of a compound can exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparison of the spectroscopic differences between cis-(3Z)- and trans-(3E)-3-pentenoic acid, offering a framework for their differentiation using common laboratory techniques.

Spectroscopic Data Summary

The primary spectroscopic techniques for distinguishing between the cis and trans isomers of 3-pentenoic acid are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The key distinguishing features are summarized in the table below.

Spectroscopic TechniqueParameterCis-(3Z)-3-Pentenoic AcidTrans-(3E)-3-Pentenoic Acid
¹H NMR Vinylic Proton Coupling Constant (³JH-H) ~6-12 Hz[1][2]~12-18 Hz[1][2]
Vinylic Proton Chemical Shift (δ) Typically slightly upfield compared to transTypically slightly downfield compared to cis
¹³C NMR Allylic Carbon (C2) Chemical Shift (δ) Expected to be shielded (upfield shift)Expected to be deshielded (downfield shift)
Vinylic Carbon Chemical Shifts (δ) Minor differences expectedMinor differences expected
IR Spectroscopy C-H out-of-plane bend AbsentStrong band around 965 cm⁻¹[3]
C=C stretch Weak band around 1640 cm⁻¹[3][4]Often weaker or absent in symmetrical trans alkenes

Differentiating Cis and Trans Isomers

The structural differences between the cis and trans isomers of this compound lead to distinct spectroscopic signatures. In the cis isomer, the carbon chain continues on the same side of the double bond, leading to a more compact structure. In the trans isomer, the carbon chain continues on the opposite side of the double bond.

G cluster_cis cis-(3Z)-3-Pentenoic Acid cluster_trans trans-(3E)-3-Pentenoic Acid cluster_nmr ¹H NMR cluster_ir IR Spectroscopy cis_struct C-C=C-C-COOH (substituents on same side) nmr_cis Smaller Coupling Constant (J ≈ 6-12 Hz) cis_struct->nmr_cis ir_cis Absence of ~965 cm⁻¹ band cis_struct->ir_cis trans_struct C-C=C-C-COOH (substituents on opposite sides) nmr_trans Larger Coupling Constant (J ≈ 12-18 Hz) trans_struct->nmr_trans ir_trans Strong band at ~965 cm⁻¹ trans_struct->ir_trans

Caption: Logical relationship between isomeric structure and spectroscopic output.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the coupling constants of the vinylic protons, which is the most definitive method for distinguishing between the cis and trans isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation and Data Acquisition:

  • The ¹H NMR spectra can be acquired on a 300 MHz or higher field NMR spectrometer.

  • A standard one-pulse experiment is sufficient.

  • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

Data Analysis:

  • Identify the signals corresponding to the vinylic protons (expected in the region of 5.0-6.0 ppm).

  • Expand the region of the vinylic proton signals to accurately measure the coupling constant (J-value) between them. The coupling constant for the trans isomer will be significantly larger than for the cis isomer.[5][6][7]

Infrared (IR) Spectroscopy

Objective: To identify the presence or absence of the characteristic out-of-plane C-H bending vibration for the trans isomer.

Sample Preparation:

  • For liquid samples, a small drop can be placed between two NaCl or KBr plates.

  • Alternatively, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.

Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument will automatically ratio the sample spectrum to the background spectrum.

Data Analysis:

  • Examine the fingerprint region of the spectrum (below 1500 cm⁻¹).

  • Look for a strong absorption band around 965 cm⁻¹. Its presence is indicative of the trans isomer, while its absence suggests the cis isomer.[3]

Signaling Pathways and Biological Context

At present, there is limited information available in the searched resources regarding specific signaling pathways in which the individual isomers of this compound are directly involved.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of cis and trans isomers of this compound.

G start Sample of This compound nmr ¹H NMR Spectroscopy start->nmr Primary Method ir IR Spectroscopy start->ir Confirmatory Method analysis_nmr Measure Vinylic Coupling Constant (J) nmr->analysis_nmr analysis_ir Check for band at ~965 cm⁻¹ ir->analysis_ir decision_nmr J ≈ 6-12 Hz? analysis_nmr->decision_nmr decision_ir Band Present? analysis_ir->decision_ir cis Cis Isomer decision_nmr->cis Yes trans Trans Isomer decision_nmr->trans No (J ≈ 12-18 Hz) decision_ir->cis No decision_ir->trans Yes end Isomer Identified cis->end trans->end

Caption: Experimental workflow for isomer differentiation.

References

A Comparative Guide to the Production Efficiency of 3-Pentenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like 3-pentenoic acid is a critical aspect of process optimization and cost-effective production. This guide provides a comparative analysis of common synthesis methods for this compound, focusing on production efficiency with supporting experimental data and detailed protocols.

Comparison of Key Synthesis Methods

The production of this compound can be achieved through various chemical routes. This guide focuses on three prominent methods: the carbonylation of butadiene, the hydrolysis of 3-pentenoyl chloride, and the acid-catalyzed dehydration of γ-valerolactone (GVL). Each method presents a unique profile of efficiency, reaction conditions, and catalyst requirements.

Parameter Method 1: Carbonylation of Butadiene Method 2: Hydrolysis of 3-Pentenoyl Chloride Method 3: From γ-Valerolactone (GVL)
Starting Materials Butadiene, Carbon Monoxide, Water3-Pentenoyl Chloride, Water, Butadiene, HClγ-Valerolactone
Catalyst Cobalt CarbonylPalladium Catalyst (for pentenoyl chloride formation)Acid Catalyst
Temperature 100 - 250 °C (preferred 120 - 165 °C)[1]0 - 100 °C (preferred 30 - 50 °C)[2]Not specified in detail
Pressure At least 700 atm (preferred 1500 - 5000 atm)[1]50 - 600 psig[2]Not specified in detail
Reported Yield Up to 85% conversion of butadiene to pentenoic acid[1]Not explicitly stated for the hydrolysis step alone>97% selectivity to pentenoic acids[3]
Key Advantages Direct conversion from a simple C4 feedstock.Milder reaction conditions for the hydrolysis step.Utilizes a bio-based feedstock (GVL).[3]
Key Disadvantages Requires very high pressure and temperature; use of toxic carbon monoxide and a cobalt catalyst.[1]Involves a multi-step process to first generate the acid chloride.[2]The overall process from biomass to GVL and then to pentenoic acid can be multi-step.

Experimental Protocols and Workflows

Method 1: Carbonylation of Butadiene

This process involves the direct reaction of butadiene with carbon monoxide and water in the presence of a cobalt carbonyl catalyst to produce trans-3-pentenoic acid.[1]

Experimental Protocol:

  • A high-pressure autoclave is charged with butadiene, water, a solvent such as dimethylformamide or dimethylacetamide, and a cobalt carbonyl catalyst.[1]

  • The quantity of water is carefully controlled to be less than one mole per mole of butadiene at temperatures up to 165 °C.[1]

  • The reactor is pressurized with carbon monoxide to at least 700 atmospheres, with a preferred range of 1500 to 5000 atmospheres.[1]

  • The mixture is heated to a temperature between 100 °C and 250 °C (preferably 120 °C to 165 °C) and agitated.[1]

  • After the reaction period, the autoclave is cooled and depressurized.

  • The resulting mixture is then processed to separate the trans-3-pentenoic acid from the catalyst and unreacted starting materials, typically by distillation.[1]

G cluster_reactants Reactant Charging Butadiene Butadiene Autoclave High-Pressure Autoclave Butadiene->Autoclave Water Water Water->Autoclave Solvent Solvent (e.g., DMF) Solvent->Autoclave Catalyst Cobalt Carbonyl Catalyst Catalyst->Autoclave Pressurization Pressurize with CO (>700 atm) Autoclave->Pressurization Heating Heat (100-250 °C) Pressurization->Heating Reaction Reaction Period Heating->Reaction Cooling Cooling & Depressurization Reaction->Cooling Separation Separation (Distillation) Cooling->Separation Product trans-3-Pentenoic Acid Separation->Product

Workflow for the Carbonylation of Butadiene.
Method 2: Hydrolysis of 3-Pentenoyl Chloride

This method is part of a larger process where chlorobutene is first carbonylated to 3-pentenoyl chloride, which is then hydrolyzed to this compound.[2]

Experimental Protocol:

  • 3-Pentenoyl chloride is combined with water, butadiene, and hydrochloric acid in a suitable reactor. The molar ratio of water to 3-pentenoyl chloride is typically between 1:1 and 15:1.[2]

  • The reaction mixture is maintained at a temperature between 0 °C and 100 °C (preferably 30 °C to 50 °C).[2]

  • The pressure is kept between 50 and 600 psig.[2]

  • The reaction results in a two-phase mixture.

  • The organic phase, containing this compound and chlorobutenes, is separated.

  • The this compound is then isolated from the organic phase by distillation.[2]

G cluster_reactants Reactant Combination PentenoylChloride 3-Pentenoyl Chloride Reactor Reactor PentenoylChloride->Reactor Water Water Water->Reactor Butadiene Butadiene Butadiene->Reactor HCl Hydrochloric Acid HCl->Reactor ReactionConditions Reaction (0-100 °C, 50-600 psig) Reactor->ReactionConditions PhaseSeparation Two-Phase Mixture Formation ReactionConditions->PhaseSeparation OrganicPhaseSeparation Separation of Organic Phase PhaseSeparation->OrganicPhaseSeparation Distillation Distillation OrganicPhaseSeparation->Distillation Product This compound Distillation->Product

Workflow for the Hydrolysis of 3-Pentenoyl Chloride.
Method 3: From γ-Valerolactone (GVL)

This emerging green chemistry route utilizes bio-based γ-valerolactone as a starting material. The process involves an acid-catalyzed reactive distillation to yield a mixture of pentenoic acid isomers.[3]

Experimental Protocol (Generalized):

  • γ-Valerolactone is fed into a reactive distillation column.

  • An acid catalyst is present in the distillation column to facilitate the dehydration reaction.

  • The reaction and separation occur simultaneously in the column.

  • The pentenoic acid isomers are collected as the distillate.

  • The process is reported to achieve high selectivity (>97%) and purity (>90%) of the resulting pentenoic acids.[3]

G GVL γ-Valerolactone Feed ReactiveDistillation Reactive Distillation Column GVL->ReactiveDistillation AcidCatalyst Acid Catalyst AcidCatalyst->ReactiveDistillation SimultaneousReaction Simultaneous Reaction (Dehydration) ReactiveDistillation->SimultaneousReaction SimultaneousSeparation Simultaneous Separation (Distillation) ReactiveDistillation->SimultaneousSeparation Product Pentenoic Acid Isomers SimultaneousReaction->Product SimultaneousSeparation->Product Byproduct Water SimultaneousSeparation->Byproduct

Logical Flow for Synthesis from γ-Valerolactone.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.